molecular formula C17H16BrNO2 B1522696 Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate CAS No. 1187386-06-6

Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate

Cat. No.: B1522696
CAS No.: 1187386-06-6
M. Wt: 346.2 g/mol
InChI Key: JEQGBWWBXOGYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate ( 1187386-06-6) is a high-value chemical intermediate designed for advanced pharmaceutical and organic synthesis research. Its molecular structure, defined by the formula C17H16BrNO2 and a molecular weight of 346.22 g/mol, integrates three key moieties: a benzyl carbamate (Cbz) protecting group, a brominated aryl ring, and a strained cyclopropane ring . This unique combination confers specific reactivity that makes it a versatile building block. The compound is typically supplied as a solid with a minimum purity of 97% . The primary research application of this compound is as a critical precursor in the multi-step construction of Active Pharmaceutical Ingredients (APIs) and other complex molecules . The presence of the bromine atom on the phenyl ring is particularly advantageous, as it enables the compound to participate efficiently in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations . These reactions are a cornerstone of modern drug discovery, allowing researchers to form new carbon-carbon and carbon-heteroatom bonds, thereby diversifying molecular structures for biological testing. Furthermore, the Cbz group is a widely used protecting group for amines, which can be readily removed under standard conditions (e.g., catalytic hydrogenation) to unveil the primary amine functionality in subsequent synthetic steps . The cyclopropyl ring is a privileged structural motif in medicinal chemistry due to its ability to influence a compound's metabolic stability, conformational geometry, and potency . Researchers should note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Proper handling procedures should be followed. The recommended storage condition is in a tightly closed container in a cool, dry, and well-ventilated area . Please refer to the relevant Safety Data Sheet for detailed hazard and handling information before use.

Properties

IUPAC Name

benzyl N-[1-(4-bromophenyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c18-15-8-6-14(7-9-15)17(10-11-17)19-16(20)21-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQGBWWBXOGYMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675203
Record name Benzyl [1-(4-bromophenyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-06-6
Record name Phenylmethyl N-[1-(4-bromophenyl)cyclopropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [1-(4-bromophenyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate, a valuable building block in medicinal chemistry and drug discovery. The presented methodology is designed for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also a detailed rationale behind the experimental choices, ensuring scientific integrity and reproducibility.

Introduction

Cyclopropylamines are privileged structural motifs frequently incorporated into pharmacologically active compounds due to their unique conformational properties and metabolic stability. The 1-arylcyclopropylamine scaffold, in particular, serves as a key component in a variety of therapeutic agents. This guide focuses on the synthesis of a protected form of 1-(4-bromophenyl)cyclopropan-1-amine, specifically this compound. The benzyloxycarbonyl (Cbz) protecting group is widely utilized in organic synthesis for its stability and ease of removal under specific conditions.[1][2] The presence of the bromo-substituent on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse compound libraries.

The synthetic strategy outlined herein proceeds through two key stages: the formation of the crucial intermediate, 1-(4-bromophenyl)cyclopropanecarboxylic acid, followed by a Curtius rearrangement and subsequent in-situ formation of the target benzyl carbamate. This pathway is selected for its reliability, scalability, and the commercial availability of the starting materials.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process commencing with the formation of 1-(4-bromophenyl)cyclopropanecarboxylic acid, followed by its conversion to the target carbamate via a Curtius rearrangement.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 1-(4-bromophenyl)cyclopropanecarboxylic acid cluster_1 Step 2: Curtius Rearrangement and Carbamate Formation A 4-Bromophenylacetonitrile D 1-(4-bromophenyl)cyclopropanecarbonitrile A->D B 1,2-Dibromoethane B->D C Base (e.g., NaH) C->D Phase Transfer Catalyst (optional) F 1-(4-bromophenyl)cyclopropanecarboxylic acid D->F Hydrolysis E Hydrolysis (H2SO4, H2O) G 1-(4-bromophenyl)cyclopropanecarboxylic acid K 1-(4-bromophenyl)cyclopropyl isocyanate G->K Curtius Rearrangement H Diphenylphosphoryl azide (DPPA) H->K I Triethylamine (Et3N) I->K J Toluene, Heat J->K M This compound K->M Nucleophilic Addition L Benzyl alcohol L->M

Figure 1: Overall synthetic pathway for this compound.

Part 1: Synthesis of 1-(4-bromophenyl)cyclopropanecarboxylic acid

The initial and critical step in this synthetic sequence is the construction of the 1-arylcyclopropane backbone. A reliable method to achieve this is through the reaction of a phenylacetonitrile derivative with a 1,2-dihaloalkane under basic conditions. This approach is advantageous as it directly installs the nitrile group, which can be readily hydrolyzed to the desired carboxylic acid.

Experimental Protocol

Materials:

  • 4-Bromophenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sulfuric acid (concentrated)

  • Water

  • Diethyl ether

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Cyclopropanation: To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-bromophenylacetonitrile (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C. The mixture is stirred at this temperature for 30 minutes.

  • A solution of 1,2-dibromoethane (1.1 equivalents) in anhydrous DMF is then added dropwise, maintaining the temperature below 10 °C.

  • The reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then extracted with diethyl ether (3 x).

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-(4-bromophenyl)cyclopropanecarbonitrile. This intermediate can be purified by column chromatography or used directly in the next step.

  • Hydrolysis: The crude 1-(4-bromophenyl)cyclopropanecarbonitrile is added to a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

  • The mixture is heated to reflux (approximately 100-110 °C) for 8-12 hours, or until the reaction is complete as monitored by TLC.

  • The reaction mixture is cooled to room temperature and poured onto ice. The resulting precipitate is collected by filtration.

  • The solid is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then acidified with concentrated HCl to precipitate the carboxylic acid.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 1-(4-bromophenyl)cyclopropanecarboxylic acid.[3]

Part 2: Curtius Rearrangement and Benzyl Carbamate Formation

The Curtius rearrangement is a versatile thermal or photochemical decomposition of an acyl azide to an isocyanate, which serves as a key intermediate for the synthesis of amines, carbamates, and ureas.[4] A significant advantage of this reaction is the retention of stereochemistry at the migrating carbon. For the synthesis of the target carbamate, the isocyanate generated in situ is trapped with benzyl alcohol. The use of diphenylphosphoryl azide (DPPA) provides a convenient one-pot procedure for the conversion of the carboxylic acid to the acyl azide.

Experimental Protocol

Materials:

  • 1-(4-bromophenyl)cyclopropanecarboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et3N)

  • Anhydrous toluene

  • Benzyl alcohol

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1-(4-bromophenyl)cyclopropanecarboxylic acid (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous toluene under an inert atmosphere, diphenylphosphoryl azide (DPPA) (1.1 equivalents) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • Benzyl alcohol (1.5 equivalents) is then added to the mixture.

  • The reaction is heated to reflux (approximately 110 °C) for 3-5 hours. The progress of the reaction can be monitored by the evolution of nitrogen gas and TLC analysis.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as the final product.

Quantitative Data Summary

StepReactantMolar Equiv.ProductTheoretical Yield
14-Bromophenylacetonitrile1.01-(4-bromophenyl)cyclopropanecarboxylic acid~70-80%
21-(4-bromophenyl)cyclopropanecarboxylic acid1.0This compound~80-90%

Causality and Experimental Insights

  • Choice of Base in Step 1: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the benzylic position of 4-bromophenylacetonitrile, facilitating the subsequent cyclization with 1,2-dibromoethane.

  • Curtius Rearrangement Conditions: The use of DPPA allows for a one-pot conversion of the carboxylic acid to the isocyanate, avoiding the isolation of the potentially explosive acyl azide intermediate. Toluene is an excellent solvent for this reaction due to its high boiling point, which is necessary for the thermal rearrangement.

  • In-situ Trapping: Trapping the isocyanate intermediate with benzyl alcohol in the same reaction vessel is an efficient method to directly obtain the desired carbamate, minimizing the number of synthetic steps and potential for side reactions.

  • Protection Strategy: The benzyloxycarbonyl (Cbz) group is a robust protecting group for the amine functionality, stable to a wide range of reaction conditions. Its removal can be cleanly achieved by catalytic hydrogenolysis, which is a mild and selective deprotection method.[1][2]

Trustworthiness and Self-Validation

The protocols described are based on well-established and widely utilized synthetic transformations in organic chemistry. The progress of each reaction can be reliably monitored by thin-layer chromatography (TLC), and the identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected spectral data for the final product would include characteristic signals for the aromatic protons, the cyclopropyl protons, the benzylic protons of the Cbz group, and the carbamate NH proton in ¹H NMR, as well as the corresponding carbon signals in ¹³C NMR.

References

An In-Depth Technical Guide to the Physicochemical Properties of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs, established analytical principles, and computational predictions to offer a robust profile. We will delve into the structural identifiers, predicted and analogous experimental properties, and detailed methodologies for their empirical determination. This guide is structured to provide not only a data repository but also a practical framework for the experimental characterization of this and similar novel chemical entities.

Introduction and Molecular Overview

This compound is a carbamate derivative incorporating a unique combination of structural motifs: a lipophilic 4-bromophenyl group, a rigid cyclopropyl linker, and a benzyl carbamate protecting group. The presence of the bromine atom offers a potential site for further synthetic modification via cross-coupling reactions, while the cyclopropyl ring introduces conformational rigidity, which can be advantageous for optimizing binding to biological targets.[1][2] The benzyl carbamate is a common protecting group for amines, readily cleavable under various conditions, making the parent 1-(4-bromophenyl)cyclopropan-1-amine accessible for further derivatization.[3][4] Understanding the physicochemical properties of this compound is paramount for its application in drug development, influencing aspects such as solubility, permeability, metabolic stability, and formulation.

Molecular Structure and Identifiers

A clear identification of the molecule is the foundation of any physicochemical characterization.

IdentifierValueSource
IUPAC Name Benzyl N-[1-(4-bromophenyl)cyclopropyl]carbamateN/A
CAS Number 1187386-06-6N/A
Molecular Formula C₁₇H₁₆BrNO₂N/A
Molecular Weight 346.22 g/mol N/A
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC2(CC2)C3=CC=C(C=C3)BrN/A

Physicochemical Properties: Predicted and Analogous Data

The following table summarizes the predicted and experimentally-derived data from analogous compounds to provide a comprehensive physicochemical profile.

PropertyPredicted/Analogous ValueRationale/Analog Compound
Melting Point (°C) ~85 - 115Estimated based on similar N-benzyl carbamates (e.g., Benzyl carbamate: 86-89 °C) and related aromatic ketones (e.g., Benzyl 4-bromophenyl ketone: 112-116 °C).[3] The presence of the bulky bromophenylcyclopropyl group may influence crystal packing and thus the melting point.
Boiling Point (°C) > 300 (decomposition likely)High molecular weight and polarity suggest a high boiling point, likely with decomposition under atmospheric pressure. Vacuum distillation would be required for purification if the compound is a liquid at room temperature.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone, MeOH). Poorly soluble in water.Carbamates generally exhibit good solubility in a range of organic solvents.[3][5][6] The large hydrophobic surface area of the bromophenyl and benzyl groups predicts low aqueous solubility.
pKa Amide N-H: ~16-18The N-H proton of a carbamate is generally not acidic, with a high pKa. For comparison, the pKa of the N-H in benzyl carbamate is predicted to be around 13.42.[4]
LogP 4.5 - 5.5The presence of a bromine atom and two aromatic rings contributes significantly to the lipophilicity. The calculated XlogP for the parent amine, 1-(4-bromophenyl)cyclopropanamine, is 1.8.[7] The addition of the benzyl carbamate group will substantially increase this value. Halogen substitution, particularly with chlorine and bromine, is known to increase the logP of aromatic compounds.[8]

Note: Predicted values should be confirmed by experimental determination.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental procedures for determining the key physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. It is the temperature at which a substance transitions from a solid to a liquid phase.

Methodology (Capillary Method):

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. It is a critical parameter for drug formulation and delivery.

Methodology (Shake-Flask Method):

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, dichloromethane) in a sealed vial.

  • The vials are agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • The suspension is filtered to remove the undissolved solid.

  • The concentration of the compound in the filtrate is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

pKa Determination

Principle: The pKa is a measure of the acidity of a compound. For this compound, the most relevant pKa would be for the N-H proton of the carbamate, although it is expected to be very high.

Methodology (Potentiometric Titration):

  • A solution of the compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like methanol to ensure solubility) is prepared.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored with a calibrated pH meter after each addition of the titrant.

  • A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.[10]

LogP Determination

Principle: The partition coefficient (LogP) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.

Methodology (Shake-Flask Method):

  • A solution of the compound is prepared in either n-octanol or water.

  • Equal volumes of pre-saturated n-octanol and water are added to a flask containing the compound.

  • The mixture is shaken vigorously to allow for partitioning between the two phases and then allowed to separate.

  • The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[11]

Spectroscopic and Spectrometric Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (400 MHz, CDCl₃) Signals:

  • Aromatic Protons (Benzyl): Multiplet in the range of δ 7.2-7.4 ppm (5H).

  • Aromatic Protons (Bromophenyl): Two doublets in the range of δ 7.0-7.5 ppm, exhibiting an AA'BB' system typical of a 1,4-disubstituted benzene ring (4H).

  • Benzyl CH₂: A singlet at approximately δ 5.1 ppm (2H).

  • Carbamate N-H: A broad singlet, the chemical shift of which is concentration-dependent, typically between δ 5.0-6.0 ppm (1H).

  • Cyclopropyl CH₂: Two multiplets for the diastereotopic methylene protons of the cyclopropyl ring, expected to be in the upfield region, approximately δ 1.0-1.5 ppm (4H). The unique electronic environment of the cyclopropyl ring often results in complex splitting patterns.[10][12]

Expected ¹³C NMR (100 MHz, CDCl₃) Signals:

  • Carbamate Carbonyl (C=O): A signal around δ 155-158 ppm. Carbamate carbonyl carbons are typically more shielded than those of amides or esters.[13][14]

  • Aromatic Carbons: Multiple signals in the range of δ 120-145 ppm. The carbon attached to the bromine will be in the lower end of this range.

  • Benzyl CH₂: A signal around δ 67 ppm.

  • Cyclopropyl Quaternary Carbon: A signal for the carbon attached to the nitrogen and the bromophenyl ring.

  • Cyclopropyl CH₂: Signals in the upfield region, typically below δ 30 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected Characteristic Absorption Bands (KBr Pellet):

  • N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.[15][16]

  • C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

  • C=O Stretch (Carbamate): A strong, sharp band in the region of 1690-1720 cm⁻¹.[16][17]

  • C-N Stretch: A band around 1230-1250 cm⁻¹.

  • C-O Stretch: Bands in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (346/348 g/mol ) with a characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio for M⁺ and M⁺+2).

  • Major Fragments:

    • Loss of the benzyl group (C₇H₇, m/z 91) leading to a fragment at m/z 255/257.

    • Formation of the tropylium ion (C₇H₇⁺, m/z 91), which is often a base peak for benzyl-containing compounds.

    • Cleavage of the carbamate to give the 1-(4-bromophenyl)cyclopropyl isocyanate radical cation.

    • Fragmentation of the bromophenylcyclopropyl moiety.[18][19]

Synthetic Pathway and Precursor Characterization

The synthesis of this compound would typically proceed from the corresponding primary amine, 1-(4-bromophenyl)cyclopropan-1-amine.

Proposed Synthetic Workflow:

G cluster_0 Synthesis of Precursor cluster_1 Final Carbamate Formation 4-Bromophenylacetonitrile 4-Bromophenylacetonitrile 1-(4-Bromophenyl)cyclopropanecarbonitrile 1-(4-Bromophenyl)cyclopropanecarbonitrile 4-Bromophenylacetonitrile->1-(4-Bromophenyl)cyclopropanecarbonitrile 1,2-Dibromoethane, NaH, DMSO 1-(4-Bromophenyl)cyclopropan-1-amine 1-(4-Bromophenyl)cyclopropan-1-amine 1-(4-Bromophenyl)cyclopropanecarbonitrile->1-(4-Bromophenyl)cyclopropan-1-amine LiAlH4, THF Target Compound Target Compound 1-(4-Bromophenyl)cyclopropan-1-amine->Target Compound Benzyl Chloroformate, Base (e.g., Et3N), DCM

Caption: Proposed synthetic route to this compound.

The key precursor, 1-(4-bromophenyl)cyclopropan-1-amine, can be synthesized via several routes, including the alkylation of 4-bromophenylacetonitrile followed by reduction. The physicochemical properties of this amine precursor are also critical for the overall process.

Physicochemical Properties of 1-(4-bromophenyl)cyclopropan-1-amine:

  • Molecular Formula: C₉H₁₀BrN

  • Molecular Weight: 212.09 g/mol

  • Predicted LogP: 1.8[7]

Computational Prediction of ADME Properties

To provide a preliminary assessment of the drug-like properties of this compound, a computational analysis using a tool such as SwissADME can be performed.[20]

Workflow for SwissADME Prediction:

G cluster_0 Predicted Properties Input SMILES Input SMILES SwissADME Web Server SwissADME Web Server Input SMILES->SwissADME Web Server Submit Output Data Output Data SwissADME Web Server->Output Data Calculate Physicochemical Properties Physicochemical Properties Output Data->Physicochemical Properties Lipophilicity Lipophilicity Output Data->Lipophilicity Water Solubility Water Solubility Output Data->Water Solubility Pharmacokinetics Pharmacokinetics Output Data->Pharmacokinetics Drug-likeness Drug-likeness Output Data->Drug-likeness Medicinal Chemistry Friendliness Medicinal Chemistry Friendliness Output Data->Medicinal Chemistry Friendliness

Caption: Workflow for in silico ADME prediction using SwissADME.

This analysis would provide valuable insights into parameters such as gastrointestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes, guiding further drug development efforts.[21][22]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While direct experimental data is scarce, by leveraging data from analogous structures and established analytical methodologies, we have constructed a comprehensive profile to aid researchers in their work with this compound. The provided experimental protocols offer a clear path for the empirical determination of these crucial parameters, ensuring scientific rigor in future studies. The synthesis of this molecule and its derivatives holds promise for the development of novel therapeutics, and a thorough understanding of its physicochemical characteristics is the first step in unlocking that potential.

References

An In-Depth Technical Guide to Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate, a molecule of significant interest in medicinal chemistry and drug development. Drawing upon established principles of organic synthesis and chemical analysis, this document details the compound's structure, properties, a robust synthesis protocol, and its potential applications, offering valuable insights for professionals in the field.

Compound Identification and Physicochemical Properties

This compound is a synthetic organic compound featuring a core structure that combines a 4-bromophenyl group, a cyclopropyl ring, and a benzyl carbamate moiety. This unique combination of functional groups suggests its potential as a versatile intermediate in the synthesis of complex molecular architectures and as a candidate for biological screening.

Table 1: Physicochemical Properties

PropertyValueSource/Method
CAS Number 1187386-06-6[1][2][3]
Molecular Formula C₁₇H₁₆BrNO₂[1][2]
Molecular Weight 346.22 g/mol [1]
Appearance Predicted: White to off-white solidBased on analogous compounds
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF); Insoluble in waterBased on structural features
Chemical Structure

The structure of this compound is characterized by the presence of several key functional groups that dictate its chemical behavior and potential utility.

structure cluster_benzyl Benzyl Group cluster_carbamate Carbamate Linker cluster_cyclopropyl Cyclopropyl Moiety cluster_bromophenyl 4-Bromophenyl Group C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 CH2 CH₂ C6->CH2 O1 O CH2->O1 C7 C=O O1->C7 N N-H C7->N C8 C N->C8 C9 CH₂ C8->C9 C11 C C8->C11 C10 CH₂ C9->C10 C10->C8 C12 C C11->C12 C13 C C12->C13 C14 C C13->C14 C15 C C14->C15 Br Br C14->Br C16 C C15->C16 C16->C11

Caption: Chemical structure of this compound.

Synthesis and Characterization

While a specific, peer-reviewed synthesis for this compound has not been identified in the current literature, a logical and robust synthetic route can be designed based on well-established chemical transformations. The proposed synthesis involves a two-step process starting from the corresponding ketone.

Proposed Synthetic Workflow

The synthesis initiates with the formation of the key intermediate, 1-(4-bromophenyl)cyclopropan-1-amine, followed by the protection of the amine group with a benzyloxycarbonyl (Cbz) group.

synthesis_workflow start 1-(4-bromophenyl)ethanone step1 Step 1: Kulinkovich Reaction (e.g., Ti(OiPr)₄, EtMgBr) start->step1 intermediate1 1-(4-bromophenyl)cyclopropanol step1->intermediate1 step2 Step 2: Ritter Reaction (e.g., MeCN, H₂SO₄) intermediate1->step2 intermediate2 N-(1-(4-bromophenyl)cyclopropyl)acetamide step2->intermediate2 step3 Step 3: Hydrolysis (e.g., HCl (aq), heat) intermediate2->step3 intermediate3 1-(4-bromophenyl)cyclopropan-1-amine step3->intermediate3 step4 Step 4: Cbz Protection (Benzyl Chloroformate, Base) intermediate3->step4 product This compound step4->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1-3: Synthesis of 1-(4-bromophenyl)cyclopropan-1-amine (Intermediate)

This intermediate can be synthesized via several established methods for producing cyclopropylamines. A common route involves the formation of a cyclopropanol from the corresponding ketone, followed by a Ritter reaction and subsequent hydrolysis.

Step 4: Synthesis of this compound

This step involves the protection of the primary amine with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate. This is a standard and widely used reaction in organic synthesis for amine protection.[4][5][6][7]

  • Dissolution: Dissolve 1-(4-bromophenyl)cyclopropan-1-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, for example, triethylamine (1.5 eq) or an aqueous solution of sodium bicarbonate, to the reaction mixture and cool to 0 °C in an ice bath.

  • Addition of Protecting Agent: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Predicted Analytical Data

Based on the structure, the following analytical data can be predicted for this compound.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR δ ~7.5-7.2 (m, 9H, Ar-H), ~5.1 (s, 2H, -OCH₂-Ph), ~1.2-1.0 (m, 4H, cyclopropyl-H)
¹³C NMR δ ~155 (C=O), ~140-120 (Ar-C), ~67 (-OCH₂-), ~35 (quaternary cyclopropyl-C), ~15 (cyclopropyl-CH₂)
Mass Spec (ESI+) m/z = 346.0 [M+H]⁺, 348.0 [M+2+H]⁺ (due to Br isotope)

Applications in Drug Development and Medicinal Chemistry

This compound incorporates two key pharmacophores: the cyclopropylamine moiety and the carbamate linker. Both are of significant interest in drug design.

  • The Cyclopropylamine Motif: The cyclopropane ring is a "bioisostere" for various functional groups and can introduce conformational rigidity into a molecule. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. Cyclopropylamine derivatives are found in a range of biologically active compounds, including enzyme inhibitors and agrochemicals.[3][8][9][10] The strained three-membered ring also influences the electronic properties of the adjacent amine.

  • The Carbamate Linker: The carbamate group is a stable analogue of the peptide bond and is frequently used in peptidomimetics to improve metabolic stability and cell permeability. The benzyloxycarbonyl (Cbz) group, in particular, is a widely used protecting group for amines in the synthesis of complex molecules, including pharmaceuticals.[4][7] Its removal under specific conditions, such as hydrogenolysis, allows for further synthetic modifications.[5]

The presence of the bromine atom on the phenyl ring provides a handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the generation of diverse chemical libraries for high-throughput screening.

Self-Validating Protocols and Trustworthiness

The described synthetic protocol is based on highly reliable and well-documented chemical reactions. The Cbz protection of amines is a cornerstone of peptide and medicinal chemistry, known for its high yields and predictability. The successful synthesis can be validated at each step through standard analytical techniques:

  • TLC: To monitor reaction progress and determine the optimal reaction time.

  • NMR Spectroscopy: To confirm the structure of the intermediates and the final product by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

  • Mass Spectrometry: To confirm the molecular weight of the product and the presence of the characteristic bromine isotopic pattern.

  • Purity Analysis: High-performance liquid chromatography (HPLC) can be employed to determine the purity of the final compound.

By following these established analytical procedures, a researcher can have high confidence in the identity and quality of the synthesized this compound.

Conclusion

This compound is a molecule with significant potential as a building block in the development of novel therapeutic agents. Its synthesis, while not explicitly detailed in the primary literature, can be reliably achieved through standard and well-understood synthetic transformations. The combination of the biologically relevant cyclopropylamine motif, the stable carbamate linker, and the synthetically versatile bromophenyl group makes this compound a valuable tool for medicinal chemists. This guide provides a solid foundation for the synthesis, characterization, and potential application of this promising chemical entity.

References

The Carbamate Moiety in Drug Design: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Carbamate in Modern Medicinal Chemistry

The carbamate functional group, an ester of carbamic acid, has emerged as a cornerstone in contemporary drug design and development. Its unique structural and electronic properties position it as a highly versatile moiety, capable of acting as a covalent inhibitor, a stable linker in prodrugs, and a bioisosteric replacement for the metabolically labile amide bond.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of carbamate compounds, offering researchers and drug development professionals a comprehensive understanding of how to strategically leverage this functional group to design novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles.

Our discussion will delve into the fundamental principles governing carbamate reactivity and stability, followed by a detailed examination of their role as enzyme inhibitors, with a particular focus on serine hydrolases. We will then explore the design and application of carbamate-based prodrugs for targeted drug delivery and improved bioavailability. Finally, we will touch upon the utility of carbamates as amide isosteres in peptidomimetics. Throughout this guide, we will emphasize the practical application of this knowledge by providing detailed experimental protocols and illustrative case studies.

I. Physicochemical Properties and Structural Features of Carbamates

The carbamate linkage can be considered a hybrid of an amide and an ester, inheriting properties from both.[2] This unique electronic arrangement confers upon it a distinct set of physicochemical characteristics that are crucial for its function in drug design.

Key Physicochemical Properties:

  • Hydrogen Bonding: The carbamate moiety possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form crucial interactions within enzyme active sites.[1]

  • Conformational Rigidity: Due to partial double bond character in the C-N bond, rotation is restricted, leading to a relatively planar and rigid structure. This conformational constraint can be advantageous in drug design by reducing the entropic penalty upon binding to a target.[1][2]

  • Metabolic Stability: Carbamates are generally more resistant to enzymatic hydrolysis by proteases compared to esters, and in some cases, amides.[2] This enhanced stability can lead to improved pharmacokinetic profiles. The metabolic lability of carbamates can be tuned by modifying the substituents on the nitrogen and oxygen atoms. A general trend for metabolic lability is as follows: aryl-OCO-NHalkyl >> alkyl-OCO-NHalkyl ~ alkyl-OCO-N(alkyl)₂ ≥ alkyl-OCO-N(endocyclic) ≥ aryl-OCO-N(alkyl)₂ ~ aryl-OCO-N(endocyclic) ≥ alkyl-OCO-NHAryl ~ alkyl-OCO-NHacyl >> alkyl-OCO-NH₂ > cyclic carbamates.[1]

Table 1: Physicochemical Properties of Representative Carbamate Drugs

DrugTargetTherapeutic AreaLogPpKaH-Bond DonorsH-Bond Acceptors
RivastigmineAcetylcholinesterase, ButyrylcholinesteraseAlzheimer's Disease2.38.613
FelbamateNMDA ReceptorEpilepsy0.8-24
EmtricitabineHIV Reverse TranscriptaseHIV/AIDS-0.414.325

II. Mechanism of Action as Enzyme Inhibitors: The Covalent Connection

A primary mechanism through which carbamates exert their therapeutic effects is by acting as covalent inhibitors of enzymes, particularly serine hydrolases. This inhibition is often described as "pseudoirreversible" or "slowly reversible" because the covalent bond formed can be slowly hydrolyzed, eventually regenerating the active enzyme.

The general mechanism involves a two-step process:

  • Reversible Binding: The carbamate inhibitor initially binds non-covalently to the enzyme's active site to form a Michaelis-like complex (E-I).

  • Covalent Modification (Carbamoylation): The catalytic serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate, followed by the expulsion of the alcohol or phenol leaving group and the formation of a stable, carbamoylated enzyme (E-I').

The rate of recovery of enzyme activity is determined by the rate of hydrolysis of the carbamoyl-enzyme adduct (decarbamoylation), which is typically much slower than the initial carbamoylation step.

Case Study: Acetylcholinesterase (AChE) Inhibitors

Carbamate inhibitors of AChE are a cornerstone in the treatment of Alzheimer's disease. By inhibiting AChE, these drugs increase the levels of the neurotransmitter acetylcholine in the brain, which can improve cognitive function. Rivastigmine is a prime example of a carbamate-based AChE inhibitor.

Experimental Protocol: Determination of AChE Inhibition using Ellman's Method [3][4][5][6][7]

Objective: To determine the in vitro inhibitory activity (IC50) of a carbamate compound against acetylcholinesterase.

Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be monitored spectrophotometrically at 412 nm.

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test carbamate compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test carbamate in DMSO.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of AChE solution, and 10 µL of DTNB solution to each well.

    • Add 10 µL of the test carbamate solution at various concentrations (typically in a serial dilution). For control wells, add 10 µL of DMSO.

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiation of Reaction:

    • Add 10 µL of ATCI solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at 1-minute intervals for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram 1: Workflow for AChE Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (DMSO) add_inhibitor Add Inhibitor/DMSO prep_inhibitor->add_inhibitor prep_enzyme Prepare AChE Solution (Buffer) add_reagents Add Buffer, AChE, DTNB prep_enzyme->add_reagents prep_atci Prepare ATCI Solution (Buffer) start_reaction Add ATCI prep_atci->start_reaction prep_dtnb Prepare DTNB Solution (Buffer) prep_dtnb->add_reagents add_reagents->add_inhibitor pre_incubate Pre-incubate (25°C, 10 min) add_inhibitor->pre_incubate pre_incubate->start_reaction measure Kinetic Read at 412 nm start_reaction->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the IC50 of a carbamate inhibitor against AChE.

Determining Kinetic Parameters for Irreversible Inhibitors

For covalent inhibitors, a more detailed kinetic analysis is required to fully characterize their mechanism of action. This involves determining the initial binding affinity (K_i) and the rate of inactivation (k_inact).

Experimental Protocol: Determination of K_i and k_inact [8][9][10][11][12]

Objective: To determine the kinetic parameters of irreversible inhibition.

Procedure:

  • Progress Curves:

    • Measure enzyme activity over time in the presence of various concentrations of the inhibitor. The reaction should be initiated by adding the enzyme to a mixture of substrate and inhibitor.

  • Determination of k_obs:

    • For each inhibitor concentration, fit the progress curve to a single exponential decay equation to obtain the observed rate of inactivation (k_obs).

  • Plotting k_obs vs. Inhibitor Concentration:

    • Plot k_obs against the inhibitor concentration.

  • Data Fitting:

    • Fit the data to the following equation: k_obs = k_inact * [I] / (K_i + [I])

    • This will yield the values for K_i and k_inact.

Diagram 2: Mechanism of Covalent Inhibition by Carbamates

G E_I E + I EI_complex E-I (Reversible Complex) E_I->EI_complex k1 EI_complex->E_I k-1 EI_covalent E-I' (Carbamoylated Enzyme) EI_complex->EI_covalent k2 (Carbamoylation) E_P E + P EI_covalent->E_P k3 (Decarbamoylation, slow)

Caption: Two-step mechanism of covalent inhibition by carbamates.

III. Carbamates as Prodrugs: A Strategy for Enhanced Delivery and Bioavailability

The carbamate linkage can be strategically employed to create prodrugs, which are inactive derivatives of a parent drug that are converted to the active form in vivo.[1][2] This approach is particularly useful for improving the oral bioavailability of drugs with poor membrane permeability or for protecting functional groups, such as phenols, from first-pass metabolism.[13][14][15][16][17][18]

The release of the active drug from a carbamate prodrug is typically mediated by esterases, which are abundant in the body. Upon enzymatic hydrolysis, the carbamate linkage is cleaved, releasing the parent drug, carbon dioxide, and an amine.

Table 2: Examples of Carbamate Prodrugs and their Parent Drugs

ProdrugParent DrugTherapeutic ApplicationRationale for Prodrug Design
BambuterolTerbutalineAsthmaProtect phenolic hydroxyls from first-pass metabolism
Capecitabine5-FluorouracilCancerTumor-selective activation
Gabapentin enacarbilGabapentinNeuropathic painImproved oral absorption

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes [14][19][20][21][22]

Objective: To assess the metabolic stability of a carbamate prodrug and its conversion to the parent drug.

Principle: Liver microsomes contain a high concentration of drug-metabolizing enzymes, including esterases and cytochrome P450s. By incubating the carbamate prodrug with liver microsomes and a co-factor such as NADPH, its rate of degradation and the formation of the parent drug can be quantified.

Materials:

  • Human or rat liver microsomes

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system

  • Test carbamate prodrug and parent drug standard

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

    • Add the test carbamate prodrug to the mixture.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Sample Preparation:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the concentration of the remaining carbamate prodrug and the formed parent drug at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining prodrug against time.

    • The slope of the linear regression will give the elimination rate constant (k).

    • Calculate the in vitro half-life (t_1/2) using the formula: t_1/2 = 0.693 / k.

Diagram 3: Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_microsomes Thaw & Dilute Microsomes mix_reagents Mix Microsomes, Buffer, Prodrug prep_microsomes->mix_reagents prep_prodrug Prepare Prodrug Stock prep_prodrug->mix_reagents prep_nadph Prepare NADPH System start_reaction Add NADPH prep_nadph->start_reaction mix_reagents->start_reaction take_aliquots Sample at Time Points start_reaction->take_aliquots quench Quench with Acetonitrile take_aliquots->quench centrifuge Centrifuge quench->centrifuge analyze_lcms LC-MS/MS Analysis centrifuge->analyze_lcms calc_stability Calculate t_1/2 & Clint analyze_lcms->calc_stability

Caption: Workflow for assessing the metabolic stability of a carbamate prodrug.

IV. Carbamates as Amide Bioisosteres

The carbamate group can serve as a bioisostere for the amide bond in peptidomimetics.[1][23][24] This substitution can offer several advantages:

  • Improved Metabolic Stability: Carbamates are generally more resistant to cleavage by proteases than amide bonds.[2]

  • Modulation of Physicochemical Properties: The introduction of a carbamate can alter the lipophilicity, hydrogen bonding capacity, and conformational preferences of a molecule, which can be fine-tuned to optimize its pharmacokinetic and pharmacodynamic properties.[25]

V. Structure-Activity Relationships (SAR) of Carbamate Compounds

The biological activity of carbamate-based drugs is highly dependent on the nature of the substituents on the nitrogen and oxygen atoms. Understanding the structure-activity relationships is crucial for the rational design of potent and selective inhibitors.

Case Study: FAAH Inhibitors

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades the endocannabinoid anandamide. Carbamate inhibitors of FAAH have shown promise as analgesic and anxiolytic agents.[26]

Table 3: SAR of O-Aryl Carbamate FAAH Inhibitors

CompoundR1 (N-substituent)R2 (O-substituent)FAAH IC50 (nM)
1 Cyclohexyl3-Biphenyl63
2 n-Butyl3-Biphenyl120
3 Cyclohexyl4-Biphenyl>1000
4 Cyclohexyl3-(4-aminocarbonylphenyl)phenyl4.6

Data compiled from relevant literature.

The SAR data in Table 3 reveals several key insights:

  • A lipophilic N-alkyl substituent, such as a cyclohexyl or n-butyl group, is favorable for potent inhibition.

  • The O-aryl substituent plays a critical role in determining potency, with a "bent" biphenyl group at the meta position being optimal.

  • Substitution at the para position of the biphenyl ring is detrimental to activity.

  • The addition of a hydrogen-bonding group, such as an amide, on the O-aryl moiety can significantly enhance potency.

VI. Conclusion and Future Perspectives

The carbamate moiety is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to act as a covalent inhibitor, a cleavable linker in prodrugs, and a stable amide isostere provides a multitude of opportunities for the design of novel therapeutics. A thorough understanding of the mechanisms of action, physicochemical properties, and structure-activity relationships of carbamates is essential for harnessing their full potential.

Future research in this area will likely focus on the development of highly selective carbamate inhibitors for novel enzyme targets, the design of sophisticated prodrug strategies for targeted drug delivery, and the exploration of novel carbamate-based scaffolds with unique pharmacological properties. The continued application of advanced computational and experimental techniques will undoubtedly accelerate the discovery and development of the next generation of carbamate-based drugs.

VII. References

  • BenchChem. (n.d.). Application Notes and Protocols for Acetylcholinesterase (AChE) Activity Determination using Ellman's Method. Retrieved from --INVALID-LINK--

  • Worek, F., & Thiermann, H. (2013). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 5(3), 187-195.

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from --INVALID-LINK--

  • Bou-Assaf, T., et al. (2022). 2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase. Journal of Molecular Structure, 1250, 131804.

  • Shapiro, A. B. (2019). How to calculate Kinact and Kobs for irreversible enzyme inhibition?. ResearchGate. Retrieved from --INVALID-LINK--

  • Li, Y., et al. (2019). Synthesis and biological evaluation of bufalin-3-yl nitrogen-containing-carbamate derivatives as anticancer agents. European Journal of Medicinal Chemistry, 182, 111645.

  • Eureka LS. (2025). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from --INVALID-LINK--

  • McBriar, M. D., et al. (2008). Discovery of amide and heteroaryl isosteres as carbamate replacements in a series of orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 215-219.

  • Rosenberry, T. L., et al. (2015). Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. Chemico-Biological Interactions, 259(Pt B), 135-143.

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from --INVALID-LINK--

  • De la Torre, B. G., et al. (2018). Synthesis and biological evaluation of carbamates derived from aminocombretastatin A-4 as vascular disrupting agents. European Journal of Medicinal Chemistry, 157, 1-13.

  • Igarashi, Y., et al. (2007). Synthesis and evaluation of carbamate prodrugs of a phenolic compound. Chemical & Pharmaceutical Bulletin, 55(2), 328-333.

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from --INVALID-LINK--

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from --INVALID-LINK--

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from --INVALID-LINK--

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

  • Matosevic, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-300.

  • Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 13(8), 855-865.

  • Krippendorff, B. F., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm, 15(1), 1-17.

  • Johnson, J. L., et al. (2005). Measuring carbamoylation and decarbamoylation rate constants by continuous assay of AChE. Chemico-Biological Interactions, 157-158, 384-385.

  • Krippendorff, B. F., et al. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. Retrieved from --INVALID-LINK--

  • Wang, Y., et al. (2017). Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents. RSC Advances, 7(49), 30931-30943.

  • Tembhre, M. (2021). I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions?. ResearchGate. Retrieved from --INVALID-LINK--

  • Thompson, C. M., et al. (2003). A method to determine precise benchmark doses for carbamate anticholinesterases. Toxicological Sciences, 73(2), 375-382.

  • G-Biologics. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from --INVALID-LINK--

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2647-2657.

  • Worek, F., et al. (2016). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. ResearchGate. Retrieved from --INVALID-LINK--

  • Getz, J. J., Prankerd, R. J., & Sloan, K. B. (1995). Mechanism of hydrolysis of benzamidomethyl derivatives of phenols and its implications for prodrug design. The Journal of Organic Chemistry, 60(19), 6249-6255.

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from --INVALID-LINK--

  • Igarashi, Y., et al. (2007). Synthesis and evaluation of carbamate prodrugs of a phenolic compound. PubMed. Retrieved from --INVALID-LINK--

  • Krátký, M., et al. (2020). IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. Retrieved from --INVALID-LINK--

  • Du, Q. S., et al. (2002). A computational quantitative structure-activity relationship study of carbamate anticonvulsants using quantum pharmacological methods. Journal of Molecular Graphics and Modelling, 21(2), 153-164.

  • Li, D., et al. (2021). Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 923-930.

  • van der Meer, T., et al. (2021). Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. RSC Medicinal Chemistry, 12(12), 2056-2064.

  • Charles River. (n.d.). An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. Retrieved from --INVALID-LINK--

  • Marton, G., et al. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. The Journal of Physical Chemistry B, 127(34), 7435-7444.

  • Johnson, J. L., et al. (2005). Measuring carbamoylation and decarbamoylation rate constants by continuous assay of AChE. Mayo Clinic. Retrieved from --INVALID-LINK--

  • FIU Discovery. (2016). Synthesis and biological evaluation of novel carbazolyl glyoxamides as anticancer and antibacterial agents. Retrieved from --INVALID-LINK--

  • Kumari, S., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(21), 12290-12385.

  • Vacondio, F., et al. (2009). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. European Journal of Pharmaceutical Sciences, 38(2), 123-132.

  • Weinstock, M., et al. (2008). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. Journal of Neural Transmission, 115(7), 989-997.

  • Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from --INVALID-LINK--

  • Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. Retrieved from --INVALID-LINK--

  • Ban, T., & Nagata, C. (1966). The electronic structure of carbamate derivatives as the inhibitors of cholinesterase. The Japanese Journal of Pharmacology, 16(1), 32-38.

  • Guelta, M. A., & Valdes, J. J. (2012). Quantitative structure-activity relationships for organophosphates binding to acetylcholinesterase. Toxicology and Industrial Health, 28(8), 723-733.

References

Spectroscopic Characterization of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Key Features

Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate (C₁₇H₁₆BrNO₂) is a carbamate derivative characterized by a central cyclopropyl ring, a 4-bromophenyl substituent, and a benzyl carbamate protecting group. The unique strained three-membered ring and the electronically distinct aromatic systems impart a specific spectroscopic signature to the molecule. Understanding these structural features is paramount to interpreting its spectral data.

fragmentation_pathway M [C17H16BrNO2]+. m/z = 345/347 F1 [C10H10NO2]+. m/z = 176 M->F1 Loss of C7H6Br F2 [C9H8Br]+. m/z = 183/185 M->F2 Loss of C8H8NO2 F3 [C7H7]+. m/z = 91 F1->F3 Loss of CONHCH2

A Technical Guide to Investigating the Therapeutic Potential of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate is a synthetic compound with structural motifs that suggest a rich, yet unexplored, pharmacological potential. This guide provides a comprehensive framework for elucidating its therapeutic targets and mechanism of action. Given the limited direct research on this specific molecule, this document outlines a target identification and validation strategy based on chemoinformatic analysis of its core components: the cyclopropylamine moiety, the benzyl carbamate group, and the 4-bromophenyl substituent. We hypothesize that potential therapeutic targets may include monoamine oxidases (MAO), lysine-specific demethylase 1 (LSD1), acetylcholinesterase (AChE), and various cysteine proteases. This whitepaper details a structured, multi-pillar approach encompassing computational modeling, in vitro biochemical and cell-based assays, and subsequent validation workflows. The overarching goal is to provide researchers and drug development professionals with a robust, scientifically-grounded roadmap for systematically investigating this promising, yet enigmatic, compound.

Introduction: Deconstructing this compound for Target Identification

The quest for novel therapeutics often begins with compounds of known structure but unknown biological function. This compound, with the chemical formula C17H16BrNO2, represents such a molecule[1]. Its structure is a composite of three key pharmacophores, each with a history of inclusion in clinically significant agents. Our strategic approach, therefore, is to dissect the molecule into these constituent parts to generate a rational and evidence-based hypothesis of its potential biological targets.

  • The Cyclopropylamine Moiety: The cyclopropane ring is a highly valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure can lock a molecule into a bioactive conformation, enhancing binding potency and selectivity for a biological target[2]. The strained nature of the ring also influences metabolic stability, often rendering it resistant to degradation[2][3]. Furthermore, the cyclopropylamine group is a well-established feature in inhibitors of enzymes like monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1), which are critical targets in neurological disorders and oncology, respectively[4][5][6]. The incorporation of this moiety can significantly impact a drug's pharmacological profile, including its half-life and bioavailability[4].

  • The Benzyl Carbamate Group: Carbamates are a class of compounds with a broad range of biological activities. They are structurally similar to organophosphates and are known to act as inhibitors of acetylcholinesterase (AChE), an enzyme pivotal in neuronal signaling[7][8][9]. The benzyl carbamate functional group, in particular, has been identified in inhibitors of carbonic anhydrases and various proteases, including the main protease (Mpro) of coronaviruses[10][11][12]. This suggests a potential for this compound to interact with a range of enzymes through its carbamate linkage.

  • The 4-Bromophenyl Substituent: The presence and position of a halogen, such as bromine, on a phenyl ring can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. The 4-bromophenyl group is found in a variety of bioactive molecules and can contribute to target binding affinity[13][14]. For instance, it is a key feature in some cytotoxic agents and has been incorporated into derivatives with antibacterial activity[15][16].

This structural analysis forms the foundation of our investigation, leading to a set of primary and secondary hypothesized targets.

Hypothesized Therapeutic Targets & Rationale

Based on the analysis of the constituent pharmacophores, we propose the following primary and secondary therapeutic targets for investigation.

Target Class Specific Target(s) Rationale based on Structural Moiety Potential Therapeutic Area
Primary Monoamine Oxidase A/B (MAO-A/B)Cyclopropylamine is a classic pharmacophore in MAO inhibitors (e.g., tranylcypromine).Neurology (Depression, Parkinson's Disease)
Primary Lysine-Specific Demethylase 1 (LSD1)The cyclopropylamine core is a key feature of potent LSD1 inhibitors used in oncology.[6]Oncology
Secondary Acetylcholinesterase (AChE)The carbamate group is a known inhibitor of AChE.[7][8][17]Neurology (Alzheimer's Disease)
Secondary Cysteine Proteases (e.g., Cathepsins, Mpro)Benzyl carbamates have shown inhibitory activity against viral cysteine proteases.[11][12]Infectious Diseases (e.g., COVID-19)
Secondary Carbonic AnhydrasesBenzyl carbamate has been shown to inhibit certain isoforms of carbonic anhydrase.[10]Various (Glaucoma, Epilepsy)

A Phased Approach to Target Validation

We propose a multi-phase experimental workflow to systematically test our hypotheses and identify the primary therapeutic target(s) of this compound.

Phase 1: In Silico & In Vitro Screening

The initial phase focuses on broad screening to narrow down the most promising targets.

Objective: To predict the binding affinity and mode of interaction of this compound with the crystal structures of the hypothesized targets.

Protocol:

  • Obtain the 3D structure of this compound.

  • Retrieve the crystal structures of human MAO-A, MAO-B, LSD1, AChE, and relevant viral Mpro from the Protein Data Bank (PDB).

  • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Perform molecular docking simulations using software such as AutoDock Vina or Schrödinger's Glide.

  • Analyze the docking scores (binding energies) and visualize the binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Objective: To experimentally determine the inhibitory activity of the compound against the panel of hypothesized enzyme targets.

Protocol:

  • Synthesize or procure high-purity this compound.

  • Perform enzymatic assays for each target:

    • MAO-A/B: Use a commercially available MAO-Glo™ Assay kit (Promega) which measures the luminescence produced from the oxidation of a luminogenic substrate.

    • LSD1: Employ an LSD1 inhibitor screening assay kit (Cayman Chemical) that measures the fluorescence generated by the demethylation of a substrate.

    • AChE: Utilize an Ellman's reagent-based colorimetric assay to measure the hydrolysis of acetylthiocholine.

    • Cysteine Protease (e.g., SARS-CoV-2 Mpro): Use a FRET-based assay with a fluorogenic substrate specific for the protease.

  • Determine the IC50 (half-maximal inhibitory concentration) value for each target by testing a range of compound concentrations.

G cluster_0 Phase 1: Initial Screening Compound Compound Computational Docking Computational Docking Compound->Computational Docking In Vitro Assays In Vitro Assays Compound->In Vitro Assays Prioritized Targets Prioritized Targets Computational Docking->Prioritized Targets Binding Affinity In Vitro Assays->Prioritized Targets IC50 Values Phase 2 Phase 2 Prioritized Targets->Phase 2

Caption: Phase 1 Workflow for Target Prioritization.

Phase 2: Mechanism of Action & Cellular Activity

Once a primary target is identified, this phase aims to understand the mechanism of inhibition and confirm activity in a cellular context.

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible) for the most promising target.

Protocol:

  • Perform enzyme activity assays at varying concentrations of both the substrate and this compound.

  • Plot the data using Lineweaver-Burk or Michaelis-Menten plots.

  • Analyze the plots to determine the mechanism of inhibition and the inhibition constant (Ki).

Objective: To verify that the compound can engage its target in a cellular environment and elicit a biological response.

Protocol (Example for LSD1):

  • Select a cancer cell line known to overexpress LSD1 (e.g., acute myeloid leukemia cell lines).

  • Treat the cells with varying concentrations of the compound.

  • Perform a Western blot to measure the levels of H3K4me2, a key substrate of LSD1. A successful inhibitor should increase H3K4me2 levels.

  • Conduct a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the compound's cytotoxic effects.

G cluster_1 Phase 2: MoA & Cellular Validation Prioritized Target Prioritized Target Enzyme Kinetics Enzyme Kinetics Prioritized Target->Enzyme Kinetics Cell-Based Assays Cell-Based Assays Prioritized Target->Cell-Based Assays Mechanism of Inhibition Mechanism of Inhibition Enzyme Kinetics->Mechanism of Inhibition Ki, Mode Cellular Efficacy Cellular Efficacy Cell-Based Assays->Cellular Efficacy Target Engagement, EC50

Caption: Phase 2 Workflow for Mechanistic and Cellular Studies.

Concluding Remarks & Future Directions

This technical guide presents a hypothesis-driven strategy for the systematic evaluation of this compound. By leveraging knowledge of its constituent chemical motifs, we have identified a panel of high-probability therapeutic targets. The proposed phased approach, from in silico screening to cellular validation, provides a clear and efficient path to uncovering the compound's mechanism of action and therapeutic potential. Successful identification of a primary target will pave the way for lead optimization, in vivo efficacy studies, and ultimately, the development of a novel therapeutic agent. The unique combination of a cyclopropylamine, a benzyl carbamate, and a 4-bromophenyl group in a single molecule makes this compound a compelling candidate for further investigation in the fields of oncology, neurology, and infectious diseases.

References

Introduction: The Privileged Cyclopropylamine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Substituted Cyclopropylamines

The cyclopropylamine moiety is a cornerstone in medicinal chemistry, recognized for its unique structural and electronic properties that impart significant advantages to drug candidates.[1][2][3] Structurally, the cyclopropane ring is a small, rigid, three-dimensional scaffold. This rigidity can lock a molecule into a specific, biologically active conformation, reducing the entropic penalty upon binding to a target protein and often leading to enhanced potency.[4] Electronically, the strained C-C bonds of the cyclopropane ring possess a high degree of p-character, allowing them to engage in electronic interactions similar to those of a double bond, while maintaining a saturated, sp3-hybridized character.[3]

This combination of features makes cyclopropylamines valuable bioisosteres for larger or more flexible groups and critical components in mechanism-based inhibitors.[4][5] For instance, the cyclopropylamine group is the key pharmacophore in tranylcypromine, an inhibitor of both Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), where it forms a covalent adduct with the enzyme's FAD cofactor.[5] Given their prevalence in pharmaceuticals, agrochemicals, and natural products, the development of efficient, stereoselective, and scalable synthetic routes to substituted cyclopropylamines is a topic of paramount importance for researchers in drug development.[2][6]

This guide provides a detailed exploration of the core synthetic strategies for accessing this privileged scaffold, focusing on the underlying mechanisms, practical experimental protocols, and the latest advancements in the field.

Chapter 1: Titanium-Mediated Synthesis from Nitriles and Amides

Among the most powerful and versatile methods for constructing cyclopropylamines are those mediated by low-valent titanium complexes. The Kulinkovich reaction, originally developed for the synthesis of cyclopropanols from esters, has been brilliantly adapted for the synthesis of cyclopropylamines from nitriles (the Kulinkovich-Szymoniak reaction) and amides (the Kulinkovich-de Meijere reaction).[7][8][9]

The Kulinkovich-Szymoniak Reaction: A Direct Route from Nitriles

The Kulinkovich-Szymoniak reaction provides a direct and efficient pathway to primary cyclopropylamines from readily available nitriles and Grignard reagents.[9][10] The causality behind this reaction lies in the in-situ generation of a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.

Mechanism and Rationale:

The reaction is initiated by the treatment of a titanium(IV) alkoxide, typically Ti(OiPr)₄, with at least two equivalents of a Grignard reagent (e.g., EtMgBr).[7][11] This generates a highly unstable dialkyltitanium species that undergoes rapid β-hydride elimination to form the key titanacyclopropane intermediate and an alkane.[8][11] This titanacyclopropane then reacts with the nitrile to form a five-membered azatitanacycle. In a crucial final step, the addition of a Lewis acid, such as BF₃·OEt₂, promotes a ring-contraction cascade, yielding the desired primary cyclopropylamine upon aqueous workup.[9][10] The Lewis acid is critical for steering the reaction towards the cyclopropylamine product; in its absence, ketones are often the major byproduct.[9]

Kulinkovich_Szymoniak cluster_catalyst_formation Catalyst Formation cluster_cyclopropanation Cyclopropanation Cycle Ti(OiPr)4 Ti(OiPr)4 Titanacyclopropane Titanacyclopropane Ti(OiPr)4->Titanacyclopropane EtMgBr EtMgBr Azatitanacycle Azatitanacycle Titanacyclopropane->Azatitanacycle Nitrile R-CN Cyclopropylamine_Intermediate Intermediate Azatitanacycle->Cyclopropylamine_Intermediate Product Primary Cyclopropylamine Cyclopropylamine_Intermediate->Product

Caption: Mechanism of the Kulinkovich-Szymoniak Reaction.

Data Presentation: Substrate Scope

The Kulinkovich-Szymoniak reaction is compatible with a wide range of nitriles and Grignard reagents, as summarized below.

EntryNitrile (R-CN)Grignard (R'-MgBr)ProductYield (%)Reference
1Ph-CH₂-CNEtMgBr1-Benzylcyclopropylamine70%[10]
2Ph-CNEtMgBr1-Phenylcyclopropylamine65%[9]
3Hex-CNEtMgBr1-Pentylcyclopropylamine62%[9]
4Ph-CH₂-CNPrMgBr1-Benzyl-2-methylcyclopropylamine55%[9]

Experimental Protocol: Synthesis of 1-Benzylcyclopropylamine [10]

  • Apparatus Setup: To a flame-dried, three-necked, 100 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add titanium(IV) isopropoxide (3.0 mL, 10 mmol) in anhydrous diethyl ether (20 mL).

  • Grignard Addition: Cool the solution to -10 °C in an ice-salt bath. Add ethylmagnesium bromide (3.0 M in Et₂O, 7.3 mL, 22 mmol) dropwise over 20 minutes, maintaining the internal temperature below 0 °C.

  • Substrate Addition: After the addition is complete, add benzyl cyanide (1.17 g, 10 mmol) dropwise to the black solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Lewis Acid Treatment: Cool the reaction mixture to 0 °C and add BF₃·OEt₂ (1.5 mL, 12 mmol) dropwise. Stir for an additional 30 minutes at room temperature.

  • Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of 1 M NaOH (15 mL). Filter the resulting mixture through a pad of Celite, washing with diethyl ether (3 x 20 mL).

  • Extraction and Purification: Separate the organic layer of the filtrate, and extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, CH₂Cl₂/MeOH/NH₄OH 90:9:1) to afford 1-benzylcyclopropylamine.

Chapter 2: Ring-Closure of Acyclic Precursors

An alternative and highly effective strategy involves the construction of the cyclopropane ring from a suitably functionalized acyclic precursor, where the amine functionality is introduced prior to the cyclization step. A prime example is the diastereoselective synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes.[2][6]

Synthesis from α-Chloroaldehydes via Zinc Homoenolates

This method provides excellent control over the trans diastereoselectivity, which is often a challenge in cyclopropane synthesis.[2][6] The key to this transformation is the generation of an electrophilic zinc homoenolate intermediate, which is trapped by an amine before the ring-closing event.

Mechanism and Rationale:

The reaction begins by treating an α-chloroaldehyde with a diorganozinc reagent like bis(iodozincio)methane (CH₂(ZnI)₂).[6] This generates a zinc homoenolate. An amine is then added to trap this electrophilic intermediate, forming a γ-amino-β-chloroalkoxide. Subsequent intramolecular nucleophilic substitution (ring-closure) expels the chloride ion to furnish the cyclopropylamine product.[2]

A critical insight from the development of this method is the role of solvent in controlling diastereoselectivity. It was discovered that in the presence of zinc halide salts, the ring-closure can be reversible, leading to cis/trans isomerization and lower diastereomeric ratios.[2][6] The addition of a polar aprotic, Lewis basic co-solvent like DMF effectively shuts down this isomerization pathway by coordinating to the zinc, leading to a highly diastereoselective synthesis of the trans product.[2][6]

Zinc_Homoenolate Start α-Chloroaldehyde Homoenolate Zinc Homoenolate Intermediate Start->Homoenolate + CH2(ZnI)2 Amine_Adduct γ-Amino-β-chloro alkoxide Homoenolate->Amine_Adduct + Amine (R2NH) Product trans-Cyclopropylamine Amine_Adduct->Product Intramolecular Ring Closure Isomerization cis/trans Isomerization Product->Isomerization Reversible Ring Opening (ZnX2) DMF DMF (Co-solvent) DMF->Isomerization Inhibits

Caption: Synthesis via Zinc Homoenolate and Role of DMF.

Data Presentation: Diastereoselectivity Control

The effect of the solvent system on the diastereomeric ratio (d.r.) is a key takeaway for any scientist applying this method.

EntryCo-solventTemp (°C)Yield (%)d.r. (trans:cis)Reference
1None90774.4 : 1[6]
2DMF9099>20 : 1[6]
3Acetonitrile85907.1 : 1[2]

Experimental Protocol: Synthesis of trans-2-Phenyl-1-(morpholino)cyclopropane [2]

  • Apparatus Setup: In a glovebox, add THF (1.0 mL) to a vial containing bis(iodozincio)methane (0.4 mmol, 2.0 equiv). Stir the resulting solution at 0 °C for 1 hour.

  • Homoenolate Formation: Add a solution of 2-chloro-2-phenylacetaldehyde (0.2 mmol, 1.0 equiv) in THF (1.0 mL) to the reaction mixture at 0 °C. Stir for 1 hour.

  • Quenching (Optional but Recommended): Add isopropanol (0.1 mL) to quench any unreacted CH₂(ZnI)₂.

  • Amine Trapping: Add morpholine (0.2 mmol, 1.0 equiv) followed by DMF (1.5 mL).

  • Reaction and Cyclization: Seal the vial and heat the reaction mixture at 90 °C for 18 hours.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography to yield the trans-cyclopropylamine product.

Chapter 3: Classical Cyclopropanation and Functional Group Interconversion

A fundamentally different, though classic, approach is to first construct the cyclopropane ring on a simple alkene and then install the nitrogen functionality through subsequent chemical transformations.[3][12] This two-stage logic is powerful because of the vast number of well-established cyclopropanation methods available.

Cyclopropanation of Alkenes

Methods like the Simmons-Smith reaction (using a zinc-copper couple and diiodomethane) or transition-metal-catalyzed decomposition of diazo compounds are workhorse reactions for converting alkenes to cyclopropanes.[13][14][15][16][17] These reactions are typically stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[14][16]

  • Simmons-Smith Reaction: Utilizes a carbenoid (iodomethylzinc iodide) to deliver a CH₂ group to an alkene in a concerted, syn-addition.[15][16]

  • Catalytic Carbene Transfer: Catalysts based on copper, rhodium, or iron can decompose diazo compounds (e.g., ethyl diazoacetate) to generate a metal-carbene species that then adds to an alkene.[17][18]

Installation of the Amine Group

Once a cyclopropane ring bearing a suitable functional handle (like a carboxylic acid or ester) is synthesized, the amine can be introduced via several reliable name reactions.

  • Curtius Rearrangement: This is one of the most widely used methods.[3][6][12] A cyclopropyl carboxylic acid is converted to an acyl azide (typically via an acid chloride and sodium azide). Upon heating, the acyl azide rearranges with loss of N₂ gas to form an isocyanate, which can then be hydrolyzed or trapped with an alcohol to give the primary cyclopropylamine or a carbamate-protected version, respectively.

Curtius_Rearrangement Acid Cyclopropyl Carboxylic Acid Azide Acyl Azide Acid->Azide 1. SOCl2 2. NaN3 Isocyanate Isocyanate Azide->Isocyanate Heat (Δ) - N2 Product Cyclopropylamine Isocyanate->Product Hydrolysis (H3O+)

Caption: Workflow for the Curtius Rearrangement.

  • Hofmann Rearrangement: An alternative to the Curtius, this reaction converts a primary amide (cyclopropanecarboxamide) to a primary amine using an alkaline hypohalite solution.[19][20]

  • Reductive Amination: If a cyclopropanecarboxaldehyde or a cyclopropyl ketone is available, it can be converted to a primary, secondary, or tertiary amine via reductive amination with ammonia or an appropriate amine in the presence of a reducing agent like sodium triacetoxyborohydride.[1][5]

Chapter 4: Asymmetric Synthesis Strategies

For applications in drug development, controlling the absolute stereochemistry of chiral centers is critical. The synthesis of enantiomerically pure substituted cyclopropylamines can be achieved through several key strategies, including the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Based Methods

A reliable approach is to use a removable chiral auxiliary to direct the stereochemical outcome of a key bond-forming step. The use of N-sulfinyl imines, pioneered by Ellman and Davis, is a prominent example.[21]

In this strategy, a chiral N-tert-butanesulfinamide is condensed with an α-chloro ketone to form a chiral N-sulfinyl α-chloro ketimine.[21][22] Treatment of this substrate with a Grignard reagent leads to a highly diastereoselective 1,3-dehydrohalogenation and subsequent addition to an intermediate cyclopropylideneamine. The sulfinyl group effectively shields one face of the reactive intermediate, directing the nucleophilic attack of the Grignard reagent. The auxiliary can then be cleaved under mild acidic conditions to reveal the chiral, N-unprotected primary cyclopropylamine.[21]

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical approach to chirality.

  • Enzymatic Reactions: Biocatalysis is an emerging and powerful tool. Engineered enzymes, such as variants of myoglobin, have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of alkenes with diazoketone carbene donors, providing access to chiral cyclopropyl ketones that are versatile precursors to amines.[23]

  • Transition Metal Catalysis: Chiral transition metal complexes, for instance, those based on Ruthenium(II), can catalyze asymmetric intramolecular cyclopropanations to produce chiral cyclopropyl carbocyclic nucleoside analogues.[24] Similarly, chiral cobalt complexes have been developed for enantioselective cyclopropanation reactions.[17]

Conclusion and Future Outlook

The synthesis of substituted cyclopropylamines is a mature yet continually evolving field. While classical methods based on alkene cyclopropanation followed by functional group manipulation remain highly relevant, modern transition-metal-mediated reactions, such as the Kulinkovich-Szymoniak synthesis from nitriles and the zinc-homoenolate strategy from α-chloroaldehydes, offer remarkable efficiency and control.[2][3][10] The future of this field will likely focus on several key areas:

  • C-H Functionalization: Direct, regioselective amination of C-H bonds on a pre-existing cyclopropane ring is a highly sought-after transformation that would significantly shorten synthetic routes.[25]

  • Green Chemistry: The development of more sustainable methods, employing biocatalysis or earth-abundant metal catalysts, will continue to be a priority.[1][23]

  • Asymmetric Catalysis: Expanding the scope and improving the efficiency of catalytic asymmetric methods will be crucial for providing scalable access to enantiopure cyclopropylamines for pharmaceutical development.[17][26]

The diverse and powerful synthetic toolbox now available to chemists ensures that the privileged cyclopropylamine scaffold will continue to play a vital role in the discovery and development of next-generation therapeutics.

References

A Comprehensive Technical Guide to the Physicochemical Profiling of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate: Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate is a novel molecular entity with structural motifs that suggest potential utility in medicinal chemistry. As with any new chemical entity (NCE) destined for pharmaceutical development, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides an in-depth, predictive analysis and a detailed experimental framework for the comprehensive characterization of the solubility and stability of this compound. We deconstruct the molecule to anticipate its behavior, outline gold-standard protocols for empirical determination, and explain the scientific rationale behind each experimental design choice. This document is intended for researchers, medicinal chemists, and drug development professionals, serving as a practical roadmap for generating the critical data required for informed decision-making in the pre-formulation and early development stages.

Molecular Structure and Physicochemical Implications

The structure of this compound integrates three key functional motifs, each contributing distinct properties that will govern its overall solubility and stability profile.

  • Benzyl Carbamate Core: The carbamate group is an amide-ester hybrid that imparts a degree of polarity and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O).[1][2] Carbamates are generally more resistant to enzymatic hydrolysis than esters, making them a common feature in drug design for enhancing metabolic stability.[3][4] The benzyl portion adds significant lipophilicity and can be susceptible to cleavage via hydrogenolysis.[5]

  • 1-(4-bromophenyl)cyclopropyl Moiety: The cyclopropyl ring introduces conformational rigidity, a desirable trait for optimizing ligand-receptor interactions.[6] However, the inherent high ring strain of the three-membered ring can also render it a site of metabolic or chemical reactivity.[6] The 4-bromophenyl group is a bulky, lipophilic substituent that will significantly decrease aqueous solubility. The carbon-bromine bond may also be a potential liability under photolytic stress conditions.[7]

Based on this structural analysis, the compound is predicted to be a crystalline solid with low aqueous solubility and a preference for organic solvents. Its stability will be primarily dictated by the robustness of the carbamate linker to hydrolysis and the potential for photodecomposition of the aryl-bromide.

Solubility Profile: A Multipronged Approach

A compound's solubility is a critical determinant of its absorption and bioavailability. For an NCE like this compound, it is essential to determine both its kinetic and thermodynamic solubility to understand its behavior in different experimental and physiological contexts.

Theoretical Considerations

The principle of "like dissolves like" suggests that this compound, with its significant non-polar surface area, will be poorly soluble in aqueous media and highly soluble in organic solvents like dimethyl sulfoxide (DMSO), methanol, or acetonitrile.[8] Kinetic solubility, often measured in high-throughput screening, reflects the concentration at which a compound precipitates from a supersaturated solution (typically from a DMSO stock). Thermodynamic solubility, in contrast, is the true equilibrium concentration of the compound in a saturated solution and is the gold standard for biopharmaceutical assessment.

Workflow for Comprehensive Solubility Assessment

The following diagram outlines a logical workflow for determining the complete solubility profile of the target compound.

G cluster_0 Phase 1: Kinetic Solubility cluster_1 Phase 2: Thermodynamic Solubility A Prepare 10 mM Stock in 100% DMSO B Serial Dilution into Aqueous Buffers (pH 5.0, 7.4) C Incubate (e.g., 2h @ RT) D Filter to Remove Precipitate E Quantify Supernatant (HPLC-UV / LC-MS) I Quantify Supernatant (HPLC-UV / LC-MS) F Add Excess Solid Compound to Aqueous Buffers G Shake/Agitate (e.g., 24-48h @ RT) H Filter to Remove Undissolved Solid G cluster_stress Stress Conditions (Parallel Exposure) compound API Solution/Solid acid Acidic (e.g., 0.1N HCl, 60°C) compound->acid base Basic (e.g., 0.1N NaOH, RT) compound->base ox Oxidative (e.g., 3% H₂O₂, RT) compound->ox therm Thermal (e.g., 80°C, Solid State) compound->therm photo Photolytic (ICH Q1B Light Source) compound->photo analysis Analyze All Samples by Proposed HPLC Method acid->analysis base->analysis ox->analysis therm->analysis photo->analysis evaluation Evaluate Method Specificity: - Peak Purity Analysis - Resolution of Degradants analysis->evaluation

References

The Carbamate Moiety: A Cornerstone in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Carbamate Functional Group

The carbamate functional group, an ester of carbamic acid, has proven to be a remarkably versatile and enduring scaffold in the realm of medicinal chemistry and drug development. Its unique physicochemical properties, including its ability to act as a stable, non-ionizable mimic of the peptide bond, have cemented its importance in the design of a wide array of therapeutic agents. From the early discoveries rooted in natural products to the sophisticated synthetic methodologies of today, the history of carbamate derivatives is a testament to the power of chemical innovation in addressing human health challenges. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of novel carbamate derivatives, offering insights for professionals engaged in the multifaceted process of drug discovery.

A Historical Odyssey: From Ordeal Poison to Modern Therapeutics

The journey of carbamates in medicine is a captivating narrative that begins with the isolation of a potent natural product and evolves into the rational design of life-changing pharmaceuticals.

The Genesis: Physostigmine and the Calabar Bean

The story of carbamates is inextricably linked to the Calabar bean (Physostigma venenosum), a plant native to West Africa. In the mid-19th century, European explorers learned of the bean's use in traditional "ordeal by poison" ceremonies.[1] The active principle, an alkaloid named physostigmine (also known as eserine), was first isolated in 1864.[2][3] This marked the dawn of understanding the biological activity of carbamates.

Subsequent research revealed that physostigmine is a potent and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] This discovery was pivotal in elucidating the mechanisms of cholinergic neurotransmission and paved the way for the therapeutic application of physostigmine in treating glaucoma and myasthenia gravis.[5][6] The groundbreaking total synthesis of physostigmine was achieved by Percy Lavon Julian and Josef Pikl in 1935, a landmark achievement in organic chemistry that secured a reliable supply of this vital medicine.[5][7][8][9]

A Chronological Perspective of Key Milestones:

Year Discovery/Event [1][2][3][5][6][7][8][9][10][11]Significance
1864 Isolation of physostigmine from the Calabar bean.First identification of a biologically active carbamate.
Late 1800s Therapeutic use of physostigmine for glaucoma begins.First clinical application of a carbamate derivative.
1934 Dr. Mary Walker discovers physostigmine's effectiveness in treating myasthenia gravis.[5]Expansion of the therapeutic potential of carbamates.
1935 Percy Lavon Julian and Josef Pikl achieve the first total synthesis of physostigmine.[5][7][8][9]Enabled large-scale production and further research.
1950s Development of carbamate insecticides, such as carbaryl.[11]Broad application of carbamates in agriculture.
1996 FDA approval of rivastigmine for the treatment of Alzheimer's disease.A major advancement in the use of carbamates for neurodegenerative disorders.

The Synthetic Repertoire: Crafting Carbamate Derivatives

The versatility of the carbamate functional group is matched by the diverse synthetic methodologies developed for its construction. These methods range from classical reactions to modern, highly efficient, and stereoselective transformations.

General Synthetic Strategies

The most common methods for synthesizing carbamates involve the reaction of an alcohol or phenol with an isocyanate, or the reaction of an amine with a chloroformate.

1. From Isocyanates and Alcohols/Phenols:

This is a widely used and generally high-yielding method for the preparation of carbamates. The reaction is often catalyzed by a tertiary amine.

G cluster_reactants Reactants cluster_products Products Isocyanate R-N=C=O (Isocyanate) Carbamate R-NHCOOR' (Carbamate) Isocyanate->Carbamate Reaction Alcohol R'-OH (Alcohol/Phenol) Alcohol->Carbamate

Caption: General reaction scheme for carbamate synthesis.

2. From Amines and Chloroformates:

Experimental Protocol: Synthesis of Carbaryl

The following is a representative protocol for the synthesis of the insecticide carbaryl from 1-naphthol and methyl isocyanate.[6][9][12][13][14]

Materials:

  • 1-Naphthol

  • Methyl isocyanate

  • Triethylamine (catalyst)

  • Dry ethyl ether

  • Acetone

Procedure:

  • Dissolve 1-naphthol (0.0139 mol) in 4 mL of dry ethyl ether in a 25-mL round-bottom flask.

  • Add 5 drops of triethylamine and a boiling stone.

  • Add a solution of methyl isocyanate (0.0153 mol) in 4 mL of acetone.

  • Equip the flask with a reflux condenser and gently heat the mixture on a steam bath for 15 minutes.

  • Cool the flask in an ice-water bath for 10 minutes to complete the crystallization of carbaryl.

  • Collect the product by vacuum filtration on a Büchner funnel and wash the filter cake with two 4-mL portions of cold ethyl ether.

  • Dry the product to obtain crystalline carbaryl.

Enantioselective Synthesis of Rivastigmine

The development of enantioselective synthetic routes has been crucial for producing single-enantiomer drugs like (S)-rivastigmine, the active enantiomer for treating Alzheimer's disease.[15] Various strategies, including the use of chiral auxiliaries and asymmetric catalysis, have been successfully employed.[2][16][17][18][19]

Experimental Protocol: A Key Step in an Enantioselective Synthesis of (S)-Rivastigmine

This protocol outlines a key step in an enantioselective synthesis of (S)-rivastigmine, involving the asymmetric reduction of an imine.[15]

Materials:

  • 3-Acetylphenyl ethyl(methyl)carbamate

  • Diphenylmethanamine

  • Iridium-phosphoramidite ligand complex (catalyst)

  • Trifluoroacetic acid (TFA) (additive)

  • Dichloromethane (solvent)

  • Sodium triacetoxyborohydride (reducing agent)

Procedure:

  • In a reaction vessel, combine 3-acetylphenyl ethyl(methyl)carbamate and diphenylmethanamine in dichloromethane.

  • Add the iridium-phosphoramidite ligand complex and trifluoroacetic acid.

  • Stir the reaction mixture under an inert atmosphere until the asymmetric reductive amination is complete, yielding the chiral amine intermediate with high enantiomeric excess.

  • The resulting chiral amine is then deprotected and subsequently undergoes reductive amination with formaldehyde in the presence of sodium triacetoxyborohydride to yield (S)-rivastigmine.[2]

Mechanism of Action: The Molecular Basis of Carbamate Activity

The primary mechanism of action for a significant class of carbamate derivatives, including physostigmine and rivastigmine, is the inhibition of acetylcholinesterase (AChE).[20][21][22]

The Carbamylation of Acetylcholinesterase

Carbamates act as "pseudo-irreversible" or "slowly reversible" inhibitors of AChE.[20] The carbamate moiety mimics the structure of acetylcholine, allowing it to bind to the active site of the enzyme. The catalytic serine residue in the active site attacks the carbonyl carbon of the carbamate, leading to the formation of a carbamylated enzyme intermediate and the release of the alcohol or phenol leaving group. This carbamylated enzyme is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the normal catalytic cycle with acetylcholine.[20][22] This results in a prolonged inactivation of the enzyme and an accumulation of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.

G cluster_enzyme AChE Active Site cluster_inhibitor Carbamate Inhibitor cluster_intermediate Intermediate cluster_products Products AChE Acetylcholinesterase (AChE) with catalytic serine (Ser-OH) Carbamylated_AChE Carbamylated AChE (Stable Intermediate) AChE->Carbamylated_AChE Carbamylation Carbamate R-NHCOOR' (Carbamate) Carbamate->Carbamylated_AChE Regenerated_AChE Regenerated AChE (Slow Hydrolysis) Carbamylated_AChE->Regenerated_AChE Slow Hydrolysis Alcohol R'-OH (Leaving Group) Carbamylated_AChE->Alcohol Carbamic_Acid R-NHCOOH (Unstable) Regenerated_AChE->Carbamic_Acid

Caption: Mechanism of Acetylcholinesterase Inhibition by Carbamates.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of carbamate derivatives can be significantly modulated by altering the substituents on the nitrogen and oxygen atoms of the carbamate moiety.[10][21][23][24] Understanding these structure-activity relationships is crucial for the rational design of new and improved therapeutic agents.

Key Structural Features Influencing AChE Inhibition:

  • The Carbamate Core: The -O-CO-N- linkage is essential for the carbamylation of the serine residue in the AChE active site.

  • Substituents on Nitrogen: The nature of the alkyl or aryl groups on the nitrogen atom influences the stability of the carbamylated enzyme and the overall potency of the inhibitor.

  • The Leaving Group: The phenolic or alcoholic portion of the molecule plays a critical role in the initial binding to the active site and its rate of departure after carbamylation.

Quantitative Structure-Activity Relationship (QSAR) Data for a Series of Carbamate-Based AChE Inhibitors

The following table presents a selection of carbamate derivatives and their corresponding inhibitory activity against acetylcholinesterase, illustrating the impact of structural modifications on potency.[25]

Compound Structure IC₅₀ (µM) for AChE
1Phenyl N-methylcarbamate15.8
23-Chlorophenyl N-methylcarbamate3.16
33-Nitrophenyl N-methylcarbamate1.26
43-Methoxyphenyl N-methylcarbamate5.01
53-Trifluoromethylphenyl N-methylcarbamate0.79
63-tert-Butylphenyl N-methylcarbamate0.25
7Phenyl N,N-dimethylcarbamate> 100
8Rivastigmine0.08

Data adapted from a representative QSAR study.[25]

The Drug Discovery and Development Pipeline for Carbamate-Based Therapeutics

The journey of a novel carbamate derivative from a laboratory curiosity to a marketed drug is a long and arduous process, involving a series of well-defined stages.[26][27]

G cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_regulatory Regulatory Review & Post-Marketing Target_ID Target Identification & Validation Lead_Gen Lead Generation (HTS, SBDD) Target_ID->Lead_Gen Assay Development Lead_Opt Lead Optimization (SAR, ADMET) Lead_Gen->Lead_Opt Hit-to-Lead Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Candidate Selection Phase1 Phase I (Safety & Dosage) Preclinical->Phase1 IND Filing Phase2 Phase II (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA FDA_Review FDA Review & Approval NDA->FDA_Review Post_Marketing Phase IV (Post-marketing Surveillance) FDA_Review->Post_Marketing

References

Methodological & Application

experimental protocol for synthesizing Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Protocol for the Synthesis of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, field-tested protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is centered around the Curtius rearrangement, a robust and reliable method for converting carboxylic acids into their corresponding carbamate-protected amines with retention of stereochemistry.[1][2] This one-pot procedure begins with the commercially available 1-(4-bromophenyl)cyclopropane-1-carboxylic acid, which is converted in situ to an acyl azide intermediate. Subsequent thermal rearrangement yields an isocyanate, which is immediately trapped by benzyl alcohol to afford the target product. This guide offers a comprehensive walkthrough of the procedure, including mechanistic insights, critical safety precautions, a detailed step-by-step protocol, characterization data, and a complete list of references.

Introduction & Synthetic Strategy

Amine-containing moieties are fundamental structural motifs in a vast number of pharmacologically active compounds.[2] The development of efficient methods for their synthesis and protection is therefore a cornerstone of organic and medicinal chemistry. This compound serves as a key intermediate, providing a stable, protected form of the 1-(4-bromophenyl)cyclopropylamine scaffold, which can be incorporated into more complex molecular architectures. The benzyl carbamate (Cbz or Z) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal via hydrogenolysis.

The chosen synthetic route leverages the Curtius rearrangement, a powerful transformation that converts a carboxylic acid to a primary amine derivative with the loss of one carbon atom.[1][2][3] The key advantages of this approach include:

  • Efficiency: It is a one-pot reaction, minimizing intermediate isolation steps and improving overall yield.[4][5]

  • Stereospecificity: The rearrangement proceeds with complete retention of the configuration of the migrating group.[1][2]

  • Versatility: The isocyanate intermediate can be trapped with various nucleophiles, such as alcohols or amines, to yield a diverse range of carbamates and ureas.[1][5]

Overall Reaction Scheme: The synthesis proceeds in a single pot from 1-(4-bromophenyl)cyclopropane-1-carboxylic acid. The carboxylic acid is first activated and converted to an acyl azide. Gentle heating promotes the rearrangement to an isocyanate, which is then trapped by benzyl alcohol.

Figure 1: Overall reaction for the synthesis of this compound via the Curtius Rearrangement.

Safety & Hazard Management

CRITICAL: This protocol involves highly toxic and potentially explosive reagents. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.

  • Sodium Azide (NaN₃): Highly toxic if ingested, inhaled, or absorbed through the skin.[6] It can form explosive heavy metal azides when in contact with metals like lead, copper, silver, or mercury (avoid metal spatulas and ensure drain lines are free of these metals).[7] Reaction with acids produces highly toxic and explosive hydrazoic acid gas (HN₃).[6][7] Always handle with non-metal spatulas and in a well-ventilated fume hood.[7][8]

  • Acyl Azides & Isocyanates: These intermediates are thermally unstable and potentially explosive. Do not isolate the acyl azide. The reaction temperature should be carefully controlled.

  • Benzyl Chloroformate (Alternative Reagent): Highly corrosive, a lachrymator (causes tearing), and moisture-sensitive.[9] Causes severe skin burns and eye damage.[10] Must be handled with extreme care under an inert atmosphere.

  • Solvents: Toluene and other organic solvents are flammable and should be handled away from ignition sources.

Personal Protective Equipment (PPE):

  • Standard laboratory attire: fully buttoned lab coat, long pants, and closed-toe shoes.[11]

  • Chemical safety goggles and a face shield are mandatory.[7]

  • Double-gloving with nitrile gloves is recommended.[11] Change gloves immediately upon contamination.

Materials, Reagents, and Equipment

Reagents & Materials
ReagentFormulaMW ( g/mol )SupplierPurity
1-(4-Bromophenyl)cyclopropane-1-carboxylic acidC₁₀H₉BrO₂241.08Sigma-Aldrich≥97%
Diphenylphosphoryl azide (DPPA)C₁₂H₁₀N₃O₃P275.21Sigma-Aldrich≥97%
Benzyl alcoholC₇H₈O108.14Fisher ScientificAnhydrous, ≥99%
TolueneC₇H₈92.14VWRAnhydrous, ≥99.8%
Triethylamine (Et₃N)C₆H₁₅N101.19Sigma-Aldrich≥99.5%
Ethyl acetate (EtOAc)C₄H₈O₂88.11Fisher ScientificACS Grade
HexanesN/AN/AFisher ScientificACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37VWRGranular
Silica GelSiO₂60.08Sorbent Tech.60 Å, 230-400 mesh
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser with nitrogen/argon inlet

  • Heating mantle with temperature controller

  • Thermometer or thermocouple probe

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Analytical balance

  • NMR spectrometer, IR spectrophotometer, Mass spectrometer

Experimental Workflow Diagram

The following diagram outlines the complete workflow from starting materials to the final, characterized product.

SynthesisWorkflow cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start 1. Charge Flask: - Carboxylic Acid - Toluene - Benzyl Alcohol - Triethylamine AddDPPA 2. Add DPPA (Dropwise at 0 °C) Start->AddDPPA Warm 3. Warm to RT (Stir 1 hr) AddDPPA->Warm Heat 4. Heat to 85-90 °C (Overnight) Warm->Heat Cool 5. Cool to RT Heat->Cool Wash 6. Aqueous Wash (HCl, NaHCO₃, Brine) Cool->Wash Dry 7. Dry Organic Layer (MgSO₄) Wash->Dry Concentrate 8. Concentrate (Rotary Evaporator) Dry->Concentrate Purify 9. Column Chromatography Concentrate->Purify Characterize 10. Characterize Product (NMR, IR, MS) Purify->Characterize FinalProduct Benzyl (1-(4-bromophenyl) cyclopropyl)carbamate Characterize->FinalProduct

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Note: This protocol is based on the use of diphenylphosphoryl azide (DPPA), which is a common and effective reagent for one-pot Curtius rearrangements from carboxylic acids.[4][5]

  • Reaction Setup:

    • To a 100 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (2.41 g, 10.0 mmol, 1.0 equiv.).

    • Add anhydrous toluene (40 mL), benzyl alcohol (1.24 mL, 12.0 mmol, 1.2 equiv.), and triethylamine (1.67 mL, 12.0 mmol, 1.2 equiv.).

    • Stir the mixture at room temperature to obtain a clear solution or a fine suspension.

  • Acyl Azide Formation:

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add diphenylphosphoryl azide (DPPA) (2.37 mL, 11.0 mmol, 1.1 equiv.) dropwise via syringe over 10-15 minutes.

    • Causality: Slow, cooled addition is crucial to control the exothermic reaction and safely form the acyl azide intermediate without premature rearrangement or decomposition. Triethylamine acts as a base to activate the carboxylic acid and neutralize the phosphoric acid byproduct.

  • Curtius Rearrangement and Trapping:

    • After the addition of DPPA is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.

    • Place the flask in a pre-heated heating mantle and heat the reaction mixture to 85-90 °C.

    • Maintain this temperature and stir overnight (approx. 12-16 hours) under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 20% EtOAc in Hexanes), observing the disappearance of the starting material.

    • Causality: Heating provides the thermal energy required for the acyl azide to lose N₂ gas and rearrange to the isocyanate. The isocyanate is highly reactive and is immediately trapped in situ by the co-solvent, benzyl alcohol, to form the stable benzyl carbamate product.[1][2]

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a 250 mL separatory funnel and dilute with ethyl acetate (100 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

    • Causality: The acid wash removes residual triethylamine. The bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts from DPPA. The brine wash removes residual water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Column Preparation: Use a suitable size column packed with silica gel in a low-polarity solvent (e.g., 5% ethyl acetate in hexanes).

    • Elution: Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% EtOAc). Collect fractions based on TLC analysis.

    • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white solid or viscous oil.

Product Characterization

The identity and purity of the final product should be confirmed using standard spectroscopic techniques.

TechniqueExpected Characteristics
¹H NMR (400 MHz, CDCl₃)δ ~7.5-7.2 (m, 9H, Ar-H), ~5.1 (s, 2H, -O-CH₂-Ph), ~5.0 (br s, 1H, N-H), ~1.5 (m, 2H, cyclopropyl-CH₂), ~1.1 (m, 2H, cyclopropyl-CH₂).
¹³C NMR (101 MHz, CDCl₃)δ ~155 (C=O, carbamate), ~139-120 (Ar-C), ~67 (-O-CH₂-Ph), ~35 (quaternary cyclopropyl-C), ~17 (cyclopropyl-CH₂).
FT-IR (ATR)ν ~3320 cm⁻¹ (N-H stretch), ~3030 cm⁻¹ (Ar C-H stretch), ~1710 cm⁻¹ (C=O stretch, carbamate), ~1520 cm⁻¹ (N-H bend), ~1240 cm⁻¹ (C-O stretch).[12][13]
Mass Spec. (ESI+)Calculated for C₁₇H₁₆BrNO₂ [M+H]⁺: 346.04. Found: 346.0.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure anhydrous conditions. Confirm reaction completion by TLC before work-up. Extend reaction time or slightly increase temperature if necessary.
Moisture contamination.Use oven-dried glassware and anhydrous solvents. Benzyl chloroformate/DPPA are moisture-sensitive.
Side Product Formation Rearrangement temperature too high.Maintain the reaction temperature strictly within the 85-90 °C range to avoid decomposition.
Impure starting materials.Use high-purity reagents and solvents.
Difficult Purification Co-elution of byproducts.Optimize the solvent gradient for column chromatography. A shallower gradient may improve separation.
Phosphorus byproducts from DPPA.Ensure the aqueous work-up is thorough to remove the majority of phosphorus-containing species before chromatography.

References

Application Notes and Protocols: Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate as a Covalent Chemical Probe for Serine Hydrolases

Author: BenchChem Technical Support Team. Date: January 2026

Forward-Looking Statement

This document provides a detailed, albeit hypothetical, framework for the application of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate as a chemical probe. While this compound is not yet a validated probe, these application notes are designed to guide researchers in its potential characterization and use, based on the well-established principles of carbamate chemistry and chemical biology. The protocols herein are synthesized from established methods for similar chemical probes and should be adapted and validated by the end-user.

Introduction: The Potential of this compound as a Chemical Probe

This compound is a unique small molecule featuring a carbamate functional group, which is known to act as a covalent inhibitor of certain enzymes, particularly serine hydrolases.[1][2][3] The carbamate moiety can undergo nucleophilic attack by the active site serine of these enzymes, leading to carbamylation and inactivation of the enzyme.[1][4] This covalent and often irreversible interaction makes carbamates valuable tools for studying enzyme function and for the development of therapeutics.[5][6]

The structure of this compound suggests several features that make it an intriguing candidate for a chemical probe:

  • The Carbamate "Warhead": This functional group is the key to its potential covalent mechanism of action.

  • The Benzyl Protecting Group: This group can influence the reactivity and cell permeability of the carbamate.

  • The 1-(4-bromophenyl)cyclopropyl Moiety: This rigid, hydrophobic group likely plays a significant role in target recognition and binding affinity. The bromine atom also presents an opportunity for further chemical modification, such as late-stage functionalization via cross-coupling reactions to attach reporter tags (e.g., fluorophores, biotin).

Given these characteristics, we hypothesize that this compound could serve as a selective chemical probe for a subset of serine hydrolases. This guide will focus on its potential application as a probe for Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that is a key regulator of endocannabinoid signaling and a target for analgesic and anxiolytic drugs.[1]

Proposed Mechanism of Action

We propose that this compound acts as a mechanism-based inactivator of target serine hydrolases. The proposed mechanism for FAAH is illustrated below:

G cluster_0 Enzyme Active Site cluster_1 Chemical Probe FAAH_Ser FAAH (Active Serine) Covalent_Complex Carbamylated FAAH (Inactive) FAAH_Ser->Covalent_Complex 2. Nucleophilic Attack Probe This compound Probe->FAAH_Ser 1. Binding & Recognition Inactive Biological Effect Covalent_Complex->Inactive 3. Inhibition of Substrate Hydrolysis

Figure 1: Proposed mechanism of covalent modification of FAAH by this compound.

Physicochemical and Handling Properties

A summary of the key properties of this compound is provided below.

PropertyValueSource
CAS Number 1187386-06-6[7]
Molecular Formula C17H16BrNO2[7]
Molecular Weight 346.22 g/mol Calculated
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Poorly soluble in aqueous solutions.Inferred from structure
Storage Store at -20°C, desiccated, and protected from light.Standard for chemical probes

Stock Solution Preparation: For in vitro and cell-based assays, prepare a 10 mM stock solution in anhydrous DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

The following protocols are designed to characterize the activity and selectivity of this compound as a chemical probe.

In Vitro Enzyme Inhibition Assay

This protocol is designed to determine the potency (IC50) of the compound against a purified serine hydrolase, such as FAAH.

Materials:

  • Purified recombinant human FAAH

  • FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)

  • This compound

  • Positive control inhibitor (e.g., URB597)

  • 96-well black microplate

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 96-well plate, add 50 µL of the diluted compound or vehicle control (DMSO in assay buffer).

  • Add 25 µL of purified FAAH enzyme to each well and incubate for 30 minutes at 37°C to allow for covalent modification.

  • Initiate the enzymatic reaction by adding 25 µL of the FAAH substrate.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay

This protocol aims to confirm that the probe engages its target in a cellular context. A Western blot-based assay to detect changes in the ubiquitination status of a downstream substrate can be a powerful method.[8]

Materials:

  • Human cell line expressing the target enzyme (e.g., HEK293T cells overexpressing FAAH)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against the target enzyme and a loading control (e.g., GAPDH)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blot equipment

Protocol:

  • Plate cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound for a specified time (e.g., 4 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against the target enzyme, followed by the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to assess changes in protein levels or post-translational modifications indicative of target engagement.

Proteome-Wide Selectivity Profiling (Hypothetical Advanced Application)

To rigorously assess the selectivity of the probe, an advanced technique like Activity-Based Protein Profiling (ABPP) could be employed. This would involve synthesizing an alkyne- or azide-functionalized version of the probe for click chemistry-based enrichment and identification of cellular targets.[1][9]

G cluster_0 Cellular System cluster_1 Probe Application cluster_2 Click Chemistry cluster_3 Analysis Cells Live Cells or Lysate Probe_Alkyne Alkyne-modified Probe Cells->Probe_Alkyne 1. Probe Incubation Azide_Tag Azide-Biotin/Fluorophore Probe_Alkyne->Azide_Tag 2. Lysis & Click Reaction Enrichment Streptavidin Enrichment Azide_Tag->Enrichment 3. Biotin Tagging LC_MS LC-MS/MS Proteomics Enrichment->LC_MS 4. Target Identification

Figure 2: Hypothetical workflow for proteome-wide selectivity profiling using a modified version of the chemical probe.

Data Interpretation and Best Practices

When using this compound as a chemical probe, it is crucial to adhere to best practices to ensure the generation of reliable and interpretable data.[10][11][12]

  • Potency and Selectivity: A good chemical probe should be potent (typically with an in-cell IC50 < 1 µM) and selective (>30-fold selectivity against related off-targets).[13]

  • On-Target Effects: Always confirm that the observed biological effects are due to the inhibition of the intended target. This can be achieved through experiments in knockout or knockdown cells, or by using a structurally related but inactive control compound.

  • Concentration Considerations: Use the lowest effective concentration of the probe to minimize off-target effects. It is essential to perform dose-response experiments.[11]

  • Solubility and Stability: Ensure that the probe is soluble in the assay medium and stable under the experimental conditions. Poor solubility can lead to compound aggregation and misleading results.[12]

Conclusion

This compound represents a promising, yet unvalidated, chemical probe for the study of serine hydrolases. Its carbamate warhead and unique chemical scaffold warrant further investigation. The protocols and guidelines presented in this document provide a comprehensive starting point for researchers interested in characterizing this compound and potentially developing it into a valuable tool for chemical biology and drug discovery.

References

Application Note: A Protocol for the Chromatographic Purification of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the purification of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate using silica gel flash column chromatography. This protocol is designed for researchers in synthetic chemistry, medicinal chemistry, and drug development who require a high-purity sample of the target compound. The methodology emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for solvent system optimization, followed by a detailed, step-by-step guide to flash column chromatography. We will delve into the causality behind experimental choices, informed by the unique structural characteristics of the target molecule, which combines a benzyl carbamate protecting group, a brominated aromatic ring, and a strained cyclopropyl moiety.

Introduction and Scientific Context

This compound is a molecule of significant interest in synthetic organic chemistry. Its structure incorporates three key pharmacophores:

  • A Cyclopropyl Ring: This strained three-membered ring is a valuable structural motif in medicinal chemistry, often introduced to enhance metabolic stability, improve potency by constraining molecular conformation, and modulate physicochemical properties.[1]

  • A 4-Bromophenyl Group: The bromo-aromatic moiety serves as a versatile synthetic handle for further functionalization, particularly through cross-coupling reactions, and can influence receptor binding interactions.

  • A Benzyl Carbamate (Cbz) Group: This is a widely used protecting group for primary amines.[2] Its stability under various conditions and its susceptibility to removal via mild methods like catalytic hydrogenation make it a cornerstone of peptide synthesis and small molecule drug discovery.[2][3]

Given its potential as a synthetic intermediate, obtaining this compound in high purity is critical for the success of subsequent reactions. Flash column chromatography is the method of choice for this task due to its efficiency, scalability, and suitability for moderately polar organic compounds. This guide explains how to develop and execute a robust purification protocol tailored to the specific properties of this compound.

Compound Profile and Pre-Purification Analysis

A successful purification strategy is predicated on understanding the physicochemical properties of the target molecule.

PropertyValue / CharacteristicRationale & Implication for Chromatography
Molecular Formula C₁₇H₁₆BrNO₂Provides the elemental composition.[4]
Molar Mass 346.22 g/mol A moderate molecular weight, suitable for standard silica gel.[4]
Key Functional Groups Benzyl Carbamate, 4-Bromophenyl, CyclopropylThe carbamate group (-NHCOO-) introduces polarity and hydrogen bonding capability. The aromatic rings and cyclopropyl group contribute to the molecule's non-polar character. The overall polarity is expected to be moderate.
UV Absorbance Strong UV activity at 254 nmThe presence of two aromatic rings (benzyl and bromophenyl) makes the compound highly visible under a UV lamp, simplifying detection during TLC analysis and fraction monitoring.
Predicted Solubility Soluble in common organic solvents (DCM, Ethyl Acetate, Acetone); low solubility in non-polar solvents (Hexane); sparingly soluble in water.This solubility profile is ideal for normal-phase chromatography, where the crude material can be dissolved in a minimal amount of a moderately polar solvent for loading onto the column.[5][6]
Chemical Stability Generally stable.The Cbz group and cyclopropane ring are stable to the neutral conditions of silica gel chromatography.[3][7] However, prolonged exposure to highly acidic or basic conditions should be avoided to prevent potential hydrolysis of the carbamate or rearrangement of the cyclopropyl ring.[7]

The Purification Workflow: A Visual Overview

The purification process follows a logical sequence from initial analysis to final product isolation. This workflow is designed to maximize purity and yield.

purification_workflow crude_sample Crude Reaction Mixture tlc_analysis Part A: TLC Method Development (Solvent System Optimization) crude_sample->tlc_analysis Analyze column_prep Part B: Column Preparation (Slurry Packing) tlc_analysis->column_prep Determines Eluent sample_loading Sample Loading (Dry or Wet Method) column_prep->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_analysis TLC Analysis of Fractions elution->fraction_analysis Monitor combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions Identify solvent_removal Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal drying High Vacuum Drying solvent_removal->drying pure_product Pure Product (>95% Purity) drying->pure_product characterization Characterization (NMR, MS) pure_product->characterization

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocols

Part A: Thin-Layer Chromatography (TLC) for Method Development

Objective: To identify an optimal solvent system (eluent) that provides clear separation of the target compound from impurities, with a target retention factor (Rf) between 0.2 and 0.4.[7] An Rf in this range ensures the compound spends sufficient time interacting with the stationary phase for effective separation without requiring excessively large volumes of solvent for elution.

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • Developing chambers

  • Capillary spotters

  • UV lamp (254 nm)

  • Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM)

Procedure:

  • Prepare a Sample Solution: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a dilute solution.

  • Spot the TLC Plate: Using a capillary spotter, carefully apply a small spot of the sample solution onto the baseline of the TLC plate. Allow the solvent to evaporate completely.

  • Develop the Plate: Place a small amount of the chosen eluent mixture into a developing chamber, cover it, and allow the atmosphere to saturate with solvent vapor. Place the spotted TLC plate into the chamber and close it.

  • Monitor Development: Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.

  • Visualize and Calculate Rf: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Solvent System Optimization: Start with a non-polar mixture and gradually increase the polarity. The target compound's moderate polarity suggests that a hexane/ethyl acetate system is an excellent starting point.[7][8]

TrialSolvent System (v/v)ObservationRf (Target)Decision
1Hexane : EtOAc (9:1)Compound remains near the baseline.~0.05Too non-polar. Increase EtOAc content.
2Hexane : EtOAc (4:1)Good separation from non-polar impurities.~0.30Optimal. This system provides good resolution and an ideal Rf.
3Hexane : EtOAc (2:1)Compound moves too high on the plate.~0.65Too polar. Reduces separation from more polar impurities.
Part B: Preparative Flash Column Chromatography

Objective: To purify the bulk of the crude material using the optimized solvent system from Part A.

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Optimized Eluent: Hexane:Ethyl Acetate (4:1)

  • Crude this compound

  • Sand, cotton wool

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Step-by-Step Protocol:

  • Column Packing (Slurry Method): a. Insert a small plug of cotton wool at the bottom of the column and add a thin layer of sand. b. In a separate beaker, create a slurry of silica gel in the initial, least polar eluent (in this case, the 4:1 Hex:EtOAc mixture). Use approximately 50-100 g of silica per 1 g of crude material. c. Pour the slurry into the column. Use gentle pressure from an air or nitrogen line to pack the silica bed firmly and uniformly, ensuring no air bubbles are trapped. d. Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended): a. Dissolve the crude product in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane). b. Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution. c. Carefully evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained. d. Carefully add this powder to the top of the packed column, creating a uniform, flat layer. e. Gently add a thin protective layer of sand on top of the sample layer.

  • Elution and Fraction Collection: a. Carefully add the eluent (Hex:EtOAc 4:1) to the column, filling the space above the sand. b. Apply positive pressure to begin the elution process, maintaining a steady flow rate. c. Collect the eluting solvent in fractions of a consistent volume. d. Periodically monitor the fractions by TLC to track the elution of the product. Spot every few tubes on a single TLC plate to identify which fractions contain the pure compound.

  • Isolation of Pure Product: a. Based on the TLC analysis of the fractions, combine all fractions that contain only the pure target compound. b. Remove the solvent from the combined fractions using a rotary evaporator. c. Place the resulting residue under a high vacuum for several hours to remove any residual solvent. d. Weigh the final pure product and calculate the yield. Confirm its identity and purity using analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Troubleshooting Guide

ProblemProbable CauseRecommended Solution
Poor Separation / Overlapping Bands - Sub-optimal solvent system.- Column overloaded.- Column packed improperly (channeling).- Re-evaluate the solvent system with TLC; consider a less polar system like Toluene/EtOAc to improve aromatic compound separation.- Reduce the amount of crude material loaded relative to the amount of silica.- Repack the column carefully, ensuring a homogenous slurry and uniform bed.
Product Elutes with Solvent Front - Eluent is too polar.- Decrease the polarity of the eluent (e.g., move from 4:1 to 9:1 Hex:EtOAc).
Product Will Not Elute from Column - Eluent is too non-polar.- Gradually increase the polarity of the eluent (gradient elution). If the product is still retained, flush the column with a highly polar solvent like 100% Ethyl Acetate or a 9:1 DCM:Methanol mixture.
Streaking on TLC / Tailing on Column - Sample is too concentrated on the TLC spot.- Compound is interacting strongly with acidic silica sites.- Presence of highly polar impurities.- Dilute the sample for TLC analysis.- While generally not needed for carbamates, adding a very small amount (e.g., 0.1%) of triethylamine to the eluent can neutralize acidic sites on the silica gel. This should be done with caution as it can affect compound stability.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures, especially handling silica gel and organic solvents, should be performed in a well-ventilated chemical fume hood. Inhaling fine silica dust can cause respiratory damage.

  • Solvent Handling: Hexane, ethyl acetate, and dichloromethane are flammable and/or toxic. Avoid open flames and ensure proper grounding of equipment. Handle all waste solvents according to institutional guidelines.

  • Pressure: When using pressure for packing or elution, apply it gently and ensure the column is rated for pressure to avoid shattering glass.

References

Title: In Vitro Assay Development for Novel Chemical Entities: A Cytochrome P450 Inhibition Case Study Using Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Application Scientist

Abstract

Early assessment of a new chemical entity's (NCE) potential for adverse drug-drug interactions (DDIs) is a cornerstone of modern drug discovery, mitigating risks of clinical failure. A primary mechanism underlying DDIs is the inhibition of Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast majority of clinically used drugs. This application note provides a comprehensive, experience-driven guide for researchers to develop a robust in vitro CYP inhibition assay. Using Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate as a model NCE, we detail a step-by-step protocol for a high-throughput compatible, fluorometric-based assay. The guide covers foundational principles, protocol optimization, determination of inhibitor potency (IC₅₀), data analysis, and critical quality control measures, offering a self-validating framework to reliably assess the DDI potential of novel compounds.

Introduction

The Critical Role of Cytochrome P450 Enzymes in Drug Metabolism

The Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases represents the most important group of enzymes involved in Phase I drug metabolism.[1][2] Primarily located in the liver, these enzymes convert lipophilic xenobiotics into more hydrophilic products, facilitating their excretion. Among the many isoforms, CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are responsible for metabolizing over 90% of drugs on the market.[2][3]

Inhibition of one or more of these enzymes by a co-administered drug can lead to a sharp increase in the plasma concentration of another, potentially causing severe toxicity or adverse events.[1] Consequently, evaluating the inhibitory potential of any NCE against the major CYP isoforms is not only a scientific necessity but also a regulatory requirement by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) early in the drug development process.[1][4][5]

Model Compound: this compound

For this guide, we use this compound as a representative NCE. Its structure contains a benzyl carbamate moiety, which is found in various enzyme inhibitors, and a lipophilic bromophenylcyclopropyl group.[6]

Compound Properties:

Property Value Source
Molecular Formula C₁₇H₁₆BrNO₂ N/A
Molecular Weight 346.22 g/mol N/A

| Solubility | Insoluble in water; soluble in organic solvents like DMSO and ethanol. | Inferred from Benzyl carbamate[7] |

The poor aqueous solubility is a common challenge with NCEs and a critical consideration for in vitro assay development, directly impacting stock solution preparation and final assay concentrations.

Principle of the Fluorometric CYP Inhibition Assay

To enable high-throughput screening (HTS) in early discovery, fluorometric assays are often preferred for their speed, simplicity, and cost-effectiveness.[8][9] The fundamental principle involves:

  • Enzyme Source: Recombinant human CYP isoforms expressed in a system like E. coli (Bactosomes) or insect cells are used to ensure isoform specificity.[9]

  • Fluorogenic Substrate: A non-fluorescent or weakly fluorescent substrate specific to a particular CYP isoform is used.

  • Catalytic Reaction: The CYP enzyme metabolizes the substrate into a highly fluorescent product.

  • Inhibition Measurement: In the presence of an inhibitor like this compound, the rate of fluorescent product formation decreases. The degree of inhibition is proportional to the inhibitor's concentration and potency.

This change in fluorescence can be monitored over time using a microplate reader, allowing for a kinetic assessment of enzyme activity.

G cluster_0 Assay Principle rhCYP Recombinant Human CYP Enzyme Product Highly Fluorescent Product rhCYP->Product Metabolizes Substrate Non-Fluorescent Substrate Substrate->rhCYP Reader Fluorescence Plate Reader Product->Reader Signal Detected NCE Test Inhibitor (e.g., this compound) NCE->rhCYP Inhibits

Caption: Principle of the fluorometric CYP inhibition assay.

Overall Assay Development Workflow

A robust assay is not merely executed; it is systematically developed. The following workflow ensures that the final inhibition data is both accurate and reproducible.

G prep Phase 1: Preparation - Solubilize Test Compound - Prepare Reagents optim Phase 2: Assay Optimization - Determine Enzyme Concentration - Determine Substrate Km prep->optim Proceed to Optimization ic50 Phase 3: IC50 Determination - Run Reversible Inhibition Assay - (Optional) Screen for TDI optim->ic50 Use Optimized Conditions analysis Phase 4: Data Analysis - Calculate % Inhibition - Generate IC50 Curve ic50->analysis Generate Raw Data qc Phase 5: Quality Control - Assess Z'-factor - Confirm Control Performance analysis->qc Validate Assay Performance

Caption: The five-phase workflow for robust assay development.

Materials and Reagents

  • Instrumentation:

    • Fluorescence microplate reader with temperature control and kinetic reading capability.

    • Calibrated single and multichannel pipettes.

    • Automated liquid handler (recommended for HTS).[10]

  • Consumables:

    • Black, flat-bottom 96-well or 384-well microplates (low-binding).

    • Reagent reservoirs.

  • Reagents:

    • Test Compound: this compound.

    • Enzymes: Recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

    • Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

    • Substrates & Controls:

      CYP Isoform Fluorogenic Substrate Positive Control Inhibitor
      CYP1A2 7-Ethoxyresorufin (7-ER) α-Naphthoflavone
      CYP2D6 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC) Quinidine
      CYP3A4 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) Ketoconazole
      CYP2C9 7-Methoxy-4-(trifluoromethyl)coumarin (MFC) Sulfaphenazole

      | CYP2C19 | 3-Cyano-7-ethoxycoumarin (CEC) | Tranylcypromine |

    • Solvent: Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO).

Detailed Experimental Protocols

Phase 1: Compound and Reagent Preparation

Protocol 1.1: Preparation of Stock and Working Solutions

  • Causality: The hydrophobicity of many NCEs necessitates the use of an organic solvent like DMSO. However, high concentrations of DMSO can disrupt enzyme structure and inhibit activity. Therefore, it is critical to prepare a high-concentration stock to ensure the final DMSO concentration in the assay is typically ≤0.5%.

  • Test Compound Stock (10 mM): Accurately weigh this compound and dissolve it in 100% DMSO to create a 10 mM stock solution. Vortex thoroughly to ensure complete dissolution.

  • Serial Dilution Plate: In a separate 96-well plate, perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a concentration range for IC₅₀ determination (e.g., 8-point, 3-fold dilutions). This will be the source plate for the assay.

  • Positive Control Stocks: Prepare 10 mM stock solutions of the positive control inhibitors (see table above) in 100% DMSO.

Phase 2: Assay Optimization (Example using CYP3A4)
  • Causality: Running the assay under optimized, initial velocity conditions is essential for accurate kinetic measurements.[11] Using too much enzyme is wasteful and can deplete the substrate too quickly, while too little results in a poor signal-to-noise ratio. The substrate concentration should be at or below its Michaelis-Menten constant (Kₘ) to ensure sensitivity to competitive inhibitors.[11][12]

Protocol 2.1: Determination of Optimal Enzyme Concentration

  • Prepare several dilutions of the CYP3A4 enzyme in phosphate buffer.

  • Add a fixed, saturating concentration of the substrate (BFC, e.g., 50 µM) to each well.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Monitor fluorescence increase over 30 minutes at 37°C.

  • Select the enzyme concentration that yields a robust linear rate of product formation and a good signal-to-background ratio without reaching a plateau too early.

Protocol 2.2: Determination of Substrate Kₘ

  • Using the optimal enzyme concentration determined above, prepare a series of substrate (BFC) dilutions ranging from 0.1 to 100 µM.

  • Initiate the reactions and measure the initial velocity (rate of fluorescence increase) for each substrate concentration.

  • Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ value.

Phase 3: IC₅₀ Determination Protocol
  • Causality: This protocol quantifies the concentration of the inhibitor required to reduce enzyme activity by 50%. A multi-point dose-response curve provides a much more accurate and reliable measure of potency than a single-point screen.[13]

Protocol 3.1: Reversible Inhibition Assay

  • Prepare Reagent Mix: In a reservoir, prepare a master mix of phosphate buffer, the optimized concentration of CYP3A4 enzyme, and the NADPH regenerating system.

  • Dispense Inhibitors: Add 1 µL from the compound dilution plate (prepared in Protocol 1.1) to the wells of the black 96-well assay plate. Include wells for:

    • Vehicle Control (0% Inhibition): 1 µL of 100% DMSO.

    • Positive Control (100% Inhibition): 1 µL of a high concentration of Ketoconazole (e.g., 100 µM final).

  • Add Enzyme Mix: Dispense 100 µL of the reagent mix from Step 1 into each well. Mix gently and pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add 100 µL of the BFC substrate (at a final concentration equal to its Kₘ value) to all wells to start the reaction. The final volume is 201 µL, and the final DMSO concentration is ~0.5%.

  • Read Plate: Immediately place the plate in the fluorescence reader (pre-heated to 37°C). Measure fluorescence (e.g., Ex: 405 nm, Em: 535 nm for BFC metabolite) every minute for 30 minutes.

Data Analysis and Interpretation

  • Calculate Initial Velocity (V₀): For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_pos_ctrl) / (V₀_vehicle - V₀_pos_ctrl))

  • Generate IC₅₀ Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation (non-linear regression) to determine the IC₅₀ value.

Data Interpretation Table:

IC₅₀ Value Interpretation Recommended Action
< 1 µM Potent Inhibitor High risk of clinical DDI. Further investigation (e.g., static modeling, clinical DDI study) is warranted.[14]
1 - 10 µM Moderate Inhibitor Potential risk of DDI. Evaluate against expected clinical exposure levels.

| > 10 µM | Weak or No Inhibition | Low risk of clinical DDI. Generally considered safe from this mechanism.[13] |

Assay Validation and Quality Control

  • Causality: A robust and reproducible assay requires stringent quality control. The Z'-factor is a statistical parameter that assesses the quality of an HTS assay, indicating the separation between the positive and negative controls.

  • Controls: The vehicle (0% inhibition) and positive (100% inhibition) controls must perform as expected in every plate.

  • Z'-Factor Calculation: For HTS, the Z'-factor should be calculated to ensure assay quality. Z' = 1 - (3 * (SD_vehicle + SD_pos_ctrl)) / |Mean_vehicle - Mean_pos_ctrl|

    • An assay is considered excellent if Z' ≥ 0.5 .

Conclusion

This application note provides a detailed, scientifically grounded framework for establishing an in vitro fluorometric assay to screen for CYP450 inhibition. By following this workflow—from careful compound preparation and methodical optimization to robust data analysis and quality control—researchers can reliably characterize the DDI potential of NCEs like this compound. This early-stage characterization is indispensable for making informed decisions in the drug discovery pipeline, ultimately contributing to the development of safer medicines.

References

Application Note: A Comprehensive Guide to the N-Alkylation of Benzyl Carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of benzyl carbamate, a derivative of the ubiquitous benzyloxycarbonyl (Cbz or Z) protecting group, is a critical transformation in modern organic synthesis.[1][2] This modification allows for the introduction of diverse alkyl substituents onto a nitrogen atom, a key step in the synthesis of complex amines, peptides, and pharmaceutical intermediates.[3] This guide provides an in-depth analysis of the primary methodologies for achieving N-alkylation of benzyl carbamate, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis to aid researchers in method selection. We will explore classical deprotonation-alkylation strategies and the mechanistically distinct Mitsunobu reaction, offering field-proven insights to ensure procedural success and robustness.

Foundational Principles of N-Alkylation

The core of most N-alkylation strategies for carbamates lies in the acidic nature of the N-H proton. The electron-withdrawing effect of the adjacent carbonyl group increases the acidity of this proton (pKa in DMSO is approximately 15-17), making it susceptible to removal by a sufficiently strong base.[4] Once deprotonated, the resulting carbamate anion becomes a potent nucleophile, capable of attacking an electrophilic alkylating agent, typically via an SN2 mechanism.

The primary challenge in this process is controlling selectivity. The carbamate anion is an ambident nucleophile, possessing nucleophilic character at both the nitrogen and oxygen atoms. Alkylation at the oxygen atom can lead to the formation of undesired imidocarbonate byproducts. Generally, N-alkylation is favored due to the higher intrinsic nucleophilicity of nitrogen compared to oxygen.[5] However, the reaction's outcome can be influenced by factors such as the choice of counterion, solvent, and the nature of the alkylating agent, as dictated by Hard and Soft Acid-Base (HSAB) theory.

Figure 1: General workflow for N-alkylation via deprotonation.

Methodology 1: Classical Alkylation with Strong Bases

This is the most direct and widely employed method for N-alkylation of carbamates. It involves the use of a strong, non-nucleophilic base to generate the carbamate anion, which is then trapped with an alkylating agent.

Causality of Reagent Selection
  • Base: Sodium hydride (NaH) is the most common choice. As an irreversible, non-nucleophilic base, it cleanly deprotonates the carbamate without competing in the subsequent alkylation step. The only byproduct is hydrogen gas, which is easily removed from the reaction. Other strong bases like potassium hydride (KH) or lithium bis(trimethylsilyl)amide (LHMDS) can also be used. Weaker bases, such as potassium carbonate (K₂CO₃), are generally insufficient for complete deprotonation of the carbamate but can be effective in some cases, particularly when paired with a phase-transfer catalyst like tetrabutylammonium iodide (TBAI).[6]

  • Solvent: Aprotic, polar solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred. They effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophilicity of the carbamate anion. DMF is particularly effective due to its high polarity, which promotes the SN2 reaction.

  • Alkylating Agent: Primary and secondary alkyl halides (iodides, bromides, chlorides) and sulfonates (tosylates, mesylates) are excellent electrophiles for this reaction. Iodides are the most reactive, followed by bromides and chlorides.

  • Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The subsequent alkylation step is typically conducted at room temperature to ensure a reasonable reaction rate.

Detailed Protocol: N-Benzylation of Benzyl Carbamate

This protocol details the benzylation of benzyl carbamate using sodium hydride and benzyl bromide.

Materials:

  • Benzyl carbamate (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyl carbamate.

  • Add anhydrous DMF to dissolve the carbamate (concentration approx. 0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Causality: Cooling is critical to moderate the exothermic reaction of NaH with trace moisture and the deprotonation itself, preventing runaway reactions and ensuring safe handling of the evolved H₂ gas.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Effervescence (H₂ gas) will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation.

  • Add benzyl bromide dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Causality: The reaction is quenched by slowly adding saturated aq. NH₄Cl. This protonates any unreacted hydride and the carbamate anion, ensuring a safe workup. Do this carefully at 0 °C as the quench can be vigorous.

  • Partition the mixture between ethyl acetate and water. Separate the layers.

  • Wash the organic layer sequentially with water and brine to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N,N-dibenzyl carbamate.

Workflow_Strong_Base start Dissolve Benzyl Carbamate in Anhydrous DMF cool Cool to 0 °C start->cool add_base Add NaH (1.2 eq) Portion-wise cool->add_base stir_deprotonation Stir at 0 °C (30 min) add_base->stir_deprotonation H₂ evolution add_alkyl Add Alkyl Halide (1.1 eq) Dropwise stir_deprotonation->add_alkyl warm_react Warm to RT React (3-16 h) add_alkyl->warm_react quench Quench with Sat. NH4Cl at 0 °C warm_react->quench workup Aqueous Workup (EtOAc/Water) quench->workup purify Purify via Chromatography workup->purify

Figure 2: Workflow for N-alkylation using a strong base.

Methodology 2: The Mitsunobu Reaction

The Mitsunobu reaction offers an alternative, milder route for the N-alkylation of carbamates using an alcohol as the alkylating agent.[7][8] This reaction is particularly valuable for synthesizing secondary amines from primary alcohols with a clean inversion of stereochemistry at the alcohol's carbon center.

Mechanistic Overview & Reagent Rationale

The reaction is initiated by the formation of a phosphorane intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] The alcohol then adds to this intermediate, forming an oxyphosphonium salt. The benzyl carbamate, acting as the nucleophile, is deprotonated by the basic azodicarboxylate byproduct, and the resulting carbamate anion performs an SN2 displacement on the activated alcohol, inverting its stereocenter.

  • Key Reagents:

    • Alcohol: The source of the alkyl group. Primary and secondary alcohols work well.

    • Phosphine: Triphenylphosphine (PPh₃) is the standard reductant.

    • Azodicarboxylate: DEAD or DIAD are the common oxidants that drive the reaction. DIAD is often preferred as it is more stable.

    • Solvent: Anhydrous THF is the most common solvent.

The primary challenge of the Mitsunobu reaction is the purification. The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and the hydrazide byproduct, which can be difficult to separate from the desired product.

Detailed Protocol: Mitsunobu Alkylation with Benzyl Alcohol

Materials:

  • Benzyl carbamate (1.0 eq)

  • Benzyl alcohol (1.1 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve benzyl carbamate, benzyl alcohol, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Causality: The dropwise addition of DIAD at 0 °C is crucial to control the highly exothermic reaction that forms the active Mitsunobu reagent. A rapid addition can lead to side reactions and reduced yields.

  • Slowly add DIAD dropwise to the stirred solution. A color change (often to a milky white or pale yellow) is typically observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue will contain the product, triphenylphosphine oxide, and the DIAD-hydrazine byproduct. Direct purification by flash column chromatography is typically required to isolate the pure N,N-dibenzyl carbamate.

Mitsunobu_Cycle PPh3 PPh3 Betaine [Ph3P+-N(R)-N--C(O)OR] PPh3->Betaine + DIAD DIAD DIAD Oxyphosphonium [Ph3P+-OR'] Betaine->Oxyphosphonium + R'-OH Hydrazide DIAD-H2 Betaine->Hydrazide + H+ from CbzNH + H+ from ROH ROH R'-OH (Alcohol) Product Cbz-NRR' Oxyphosphonium->Product + [Cbz-NR]- TPPO Ph3P=O Oxyphosphonium->TPPO CbzNH Cbz-NHR

Figure 3: Simplified Mitsunobu cycle for carbamate N-alkylation.

Comparative Analysis and Troubleshooting

FeatureMethod 1: Strong Base (NaH) Method 2: Mitsunobu Reaction
Alkylating Agent Alkyl Halides/SulfonatesAlcohols
Stereochemistry Retention (if chiral halide is used)Inversion at alcohol center
Key Reagents NaH, DMF/THFPPh₃, DIAD/DEAD
Typical Yields Good to Excellent (70-95%)Good to Excellent (60-90%)
Advantages High yields, readily available reagents, simple reaction setup.Mild conditions, uses alcohols directly, predictable stereochemical outcome.
Disadvantages Requires handling of pyrophoric NaH, sensitive to moisture, potential for O-alkylation.Stoichiometric byproducts (TPPO, hydrazide) complicate purification, higher reagent cost.

Troubleshooting Common Issues:

  • Low Yield (Strong Base Method):

    • Problem: Incomplete deprotonation.

    • Solution: Ensure the NaH is fresh and the solvent is rigorously anhydrous. Extend the deprotonation time.

    • Problem: Poorly reactive alkylating agent (e.g., alkyl chloride).

    • Solution: Add a catalytic amount of sodium iodide (NaI) or TBAI to facilitate a Finkelstein reaction, converting the chloride/bromide to the more reactive iodide in situ.

  • O-Alkylation Observed:

    • Problem: This is more likely with certain counterions or in less polar solvents.

    • Solution: Ensure a polar aprotic solvent like DMF is used. The sodium counterion from NaH generally favors N-alkylation.

  • Difficult Purification (Mitsunobu Method):

    • Problem: Co-elution of product with TPPO.

    • Solution: Several workup procedures exist. One method involves precipitating the TPPO by adding a non-polar solvent like diethyl ether or hexanes to the concentrated crude mixture and filtering. Alternatively, using polymer-supported PPh₃ can simplify removal.

Conclusion

The N-alkylation of benzyl carbamate is a versatile and essential reaction for synthetic chemists. The choice between the classical strong base method and the Mitsunobu reaction depends primarily on the available starting materials and the desired stereochemical outcome. The strong base approach is a robust and cost-effective workhorse for use with alkyl halides. The Mitsunobu reaction provides an elegant alternative for the direct use of alcohols, offering mild conditions and precise stereochemical control. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently select and execute the optimal procedure for their synthetic targets.

References

Application Notes and Protocols for the Use of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate in SAR Studies as a Potential Lysine-Specific Demethylase 1 (LSD1) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate as a lead compound in Structure-Activity Relationship (SAR) studies. While direct biological data for this specific molecule is not extensively published, its structural motifs—namely the phenylcyclopropylamine core and the benzyl carbamate moiety—are characteristic of potent enzyme inhibitors. Drawing from established knowledge, we hypothesize that this compound is a candidate for inhibition of Lysine-Specific Demethylase 1 (LSD1), a critical epigenetic regulator and a high-value target in oncology. These notes will detail the scientific rationale, propose synthetic strategies for analog generation, provide step-by-step protocols for in vitro assays, and offer a framework for data interpretation to guide the optimization of this chemical scaffold.

Introduction and Scientific Rationale

The field of epigenetics has emerged as a fertile ground for novel therapeutic interventions, particularly in oncology. Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2).[1] Elevated LSD1 expression is correlated with poor prognosis in numerous cancers, making it an attractive target for therapeutic development.[2]

The core structure of this compound contains a 1-phenylcyclopropylamine scaffold. This motif is a well-established pharmacophore found in several known LSD1 inhibitors, which often act as mechanism-based inactivators by mimicking the protonated lysine side chain of the histone substrate.[1][2] The cyclopropylamine moiety, in particular, is key to the inhibitory mechanism of compounds like tranylcypromine, a known antidepressant that also inhibits LSD1.[2]

Furthermore, the benzyl carbamate group offers several advantageous properties in drug design. Carbamates are recognized for their chemical and proteolytic stability and their ability to act as bioisosteres of peptide bonds.[3] They can engage in crucial hydrogen bonding interactions within an enzyme's active site and can be synthetically manipulated to modulate a compound's physicochemical properties, such as solubility and cell permeability.[3]

Given these structural precedents, we propose this compound as a promising starting point for an SAR campaign targeting LSD1. This guide will outline the necessary steps to explore the chemical space around this scaffold to develop potent and selective LSD1 inhibitors.

Key Structural Components and SAR Strategy

A systematic SAR study of this compound should focus on the independent and synergistic modification of its three primary structural components: the benzyl group, the carbamate linker, and the 4-bromophenyl moiety.

SAR_Strategy Lead_Compound This compound Benzyl_Group Benzyl Group (R1) Lead_Compound->Benzyl_Group Carbamate_Linker Carbamate Linker Lead_Compound->Carbamate_Linker Bromophenyl_Moiety 4-Bromophenyl Moiety (R2) Lead_Compound->Bromophenyl_Moiety Mod_Benzyl Vary aryl/alkyl groups Explore steric/electronic effects Benzyl_Group->Mod_Benzyl Mod_Carbamate Bioisosteric replacement (e.g., urea, amide, sulfonamide) Carbamate_Linker->Mod_Carbamate Mod_Bromophenyl Substitute at ortho, meta, para Introduce diverse functional groups Bromophenyl_Moiety->Mod_Bromophenyl

Caption: Key modifiable regions for the SAR study of the lead compound.

Table 1: Proposed Analog Design Strategy
Region of Modification Rationale Examples of Modifications Desired Outcome
R1: Benzyl Group Explore interactions with the solvent-exposed region of the active site.- Phenyl ring substitutions (e.g., F, Cl, OMe, CF3) - Heterocyclic replacements (e.g., pyridyl, thienyl) - Alkyl chains (e.g., isobutyl, cyclohexylmethyl)Improve potency and selectivity; modulate solubility.
Carbamate Linker Investigate the importance of the hydrogen bond donor/acceptor capacity and linker rigidity.- Inversion to an amide - Replacement with urea or thiourea - Replacement with a sulfonamideEnhance binding affinity and metabolic stability.
R2: 4-Bromophenyl Moiety Probe the hydrophobic pocket of the LSD1 active site. The bromo-substituent provides a vector for further modification.- Halogen scan (F, Cl, I) at the para position - Positional isomerism (ortho, meta substitutions) - Introduction of electron-donating/withdrawing groups (e.g., Me, OMe, CN, NO2) - Bioisosteric replacements (e.g., pyridyl, pyrimidinyl)[4]Optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

General Synthetic Scheme for Analog Synthesis

The synthesis of analogs can be approached via a convergent strategy, starting from the core intermediate, 1-(4-bromophenyl)cyclopropan-1-amine. This intermediate can be prepared through various established methods, including the Kulinkovich reaction or cyclopropanation of the corresponding styrene.

Synthesis_Workflow cluster_0 Core Intermediate Synthesis cluster_1 Analog Synthesis Styrene 4-Bromostyrene Cyclopropanation Cyclopropanation (e.g., Simmons-Smith or Diazomethane) Styrene->Cyclopropanation Cyclopropyl_Ester Ethyl 1-(4-bromophenyl)cyclopropane-1-carboxylate Cyclopropanation->Cyclopropyl_Ester Curtius_Rearrangement Curtius Rearrangement Cyclopropyl_Ester->Curtius_Rearrangement Core_Amine 1-(4-bromophenyl)cyclopropan-1-amine Curtius_Rearrangement->Core_Amine Coupling Schotten-Baumann Reaction Core_Amine->Coupling Chloroformate Benzyl Chloroformate (or analogs) Chloroformate->Coupling Final_Product This compound (and analogs) Coupling->Final_Product

Caption: General synthetic workflow for analog generation.

Protocol 3.1.1: Synthesis of 1-(4-bromophenyl)cyclopropan-1-amine (Core Intermediate)

  • Cyclopropanation: To a solution of 4-bromostyrene in a suitable solvent (e.g., dichloromethane), add the cyclopropanating agent (e.g., diethylzinc followed by diiodomethane for Simmons-Smith reaction).

  • Stir the reaction at room temperature until completion, monitored by TLC.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclopropyl ester.

  • Hydrolysis and Curtius Rearrangement: Hydrolyze the resulting ester to the corresponding carboxylic acid using aqueous NaOH.

  • Activate the carboxylic acid (e.g., using diphenylphosphoryl azide) to undergo a Curtius rearrangement, forming the isocyanate intermediate.

  • Treat the isocyanate with aqueous acid to afford the desired 1-(4-bromophenyl)cyclopropan-1-amine. Purify by column chromatography.

Protocol 3.1.2: Synthesis of this compound (Lead Compound)

  • Dissolve 1-(4-bromophenyl)cyclopropan-1-amine (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add a base (e.g., triethylamine, 1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

This protocol can be adapted for the synthesis of various analogs by using different substituted chloroformates or by further modifying the 4-bromophenyl ring via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on the core amine or final product.

In Vitro LSD1 Inhibition Assay

The inhibitory activity of the synthesized compounds against LSD1 can be determined using a commercially available horseradish peroxidase (HRP)-coupled assay. This assay measures the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.

Protocol 3.2.1: LSD1 HRP-Coupled Assay

Materials:

  • Recombinant human LSD1 enzyme

  • H3K4me2 peptide substrate

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM Tris, pH 7.5)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Tranylcypromine)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).

  • In a 96-well black plate, add 50 µL of the diluted test compounds or controls (positive control and DMSO vehicle control).

  • Add 25 µL of a solution containing the LSD1 enzyme to each well.

  • Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Prepare a substrate/detection solution containing the H3K4me2 peptide, Amplex® Red, and HRP in assay buffer.

  • Initiate the reaction by adding 25 µL of the substrate/detection solution to each well.

  • Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) in a kinetic mode at 37 °C for 30-60 minutes.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Interpretation and Lead Optimization

The results from the SAR studies should be compiled into a table to facilitate analysis and guide the next round of analog design.

Table 2: Hypothetical SAR Data for this compound Analogs
Compound ID R1 (Benzyl Moiety) R2 (Aryl Moiety) Linker LSD1 IC₅₀ (nM) Comments
Lead-001 Benzyl4-BromophenylCarbamate850Starting point.
Ana-002 4-Fluorobenzyl4-BromophenylCarbamate420Para-fluoro substitution on benzyl improves potency.
Ana-003 Benzyl4-ChlorophenylCarbamate790Chloro substitution offers similar activity to bromo.
Ana-004 Benzyl3-BromophenylCarbamate1200Meta-substitution is detrimental.
Ana-005 Benzyl4-MethoxyphenylCarbamate2500Electron-donating group reduces potency.
Ana-006 Benzyl4-CyanophenylCarbamate350Electron-withdrawing group enhances potency.
Ana-007 4-Fluorobenzyl4-CyanophenylCarbamate85Synergistic effect of optimal R1 and R2 substitutions.
Ana-008 4-Fluorobenzyl4-CyanophenylAmide650Carbamate is preferred over amide linker.

From this hypothetical data, one could infer that:

  • Electron-withdrawing substituents on the R1-benzyl ring and the R2-phenyl ring are favorable for activity.

  • The para-position on the R2-phenyl ring is optimal for substitution.

  • The carbamate linker is a key contributor to the binding interaction.

Future optimization efforts could focus on combining the most favorable modifications (e.g., a 4-fluorobenzyl group with a 4-cyanophenyl group) and exploring further bioisosteric replacements for the phenyl rings to improve properties such as metabolic stability and reduce potential off-target effects.[5]

Conclusion

This compound represents a promising scaffold for the development of novel LSD1 inhibitors. Its synthesis is accessible, and its structure allows for systematic modification to explore the chemical space around the LSD1 active site. The protocols and strategies outlined in these application notes provide a robust framework for initiating an SAR campaign. By methodically synthesizing and evaluating analogs, researchers can elucidate the key structural requirements for potent and selective LSD1 inhibition, paving the way for the development of next-generation epigenetic therapies.

References

Application Note: A Framework for the Cellular Characterization of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate, hereafter referred to as "BCBC," is a novel small molecule with structural motifs that suggest potential biological activity. The core of the molecule is a carbamate group, a chemical class known for a wide range of bioactivities, including the inhibition of enzymes such as acetylcholinesterases and proteases.[1][2][3][4] The presence of a bromophenyl group often enhances lipophilicity, potentially improving cell membrane permeability, while the cyclopropyl ring introduces conformational rigidity, a strategy frequently employed in medicinal chemistry to enhance binding affinity and metabolic stability.[5]

Given that structurally related benzyl carbamate derivatives have been investigated as potential anticancer and antiviral agents, a systematic cellular characterization of BCBC is warranted.[1][5][6] This document provides a comprehensive framework and detailed protocols for researchers to elucidate the cytotoxic and mechanistic properties of BCBC in cell-based models. The proposed workflow is designed to first establish a cytotoxicity profile and then delve into the primary mechanisms of action, specifically focusing on the induction of apoptosis and cell cycle arrest, which are common hallmarks of therapeutic compounds.

This guide is structured to empower researchers to generate robust, reproducible, and insightful data, forming a critical foundation for further preclinical development.

Foundational Assays: Determining Cytotoxicity and IC₅₀

The initial and most critical step in characterizing a new compound is to determine its effect on cell viability. This establishes the concentration range over which the compound exerts a biological effect and provides the half-maximal inhibitory concentration (IC₅₀), a key parameter for comparing potency. These data are essential for designing subsequent mechanistic experiments, ensuring that relevant, sublethal, and lethal concentrations are used.

Protocol 2.1: Cell Viability Assessment via WST-1 Assay

The WST-1 assay is a sensitive, colorimetric method for quantifying cell viability and proliferation. Viable cells, through mitochondrial dehydrogenases, cleave the stable tetrazolium salt WST-1 into a soluble formazan dye. The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active cells.

Materials:

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • BCBC compound stock solution (e.g., 10 mM in DMSO)

  • WST-1 reagent

  • 96-well clear, flat-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and sterile tips

  • Microplate reader (450 nm absorbance)

Step-by-Step Protocol:

  • Cell Seeding: Harvest and count cells, ensuring they are healthy and have high viability (>95%).[7] Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[7]

  • Compound Preparation: Prepare a serial dilution of BCBC in complete culture medium. A common starting range is 0.1 µM to 100 µM. Remember to prepare a vehicle control (DMSO) at the same final concentration as the highest BCBC dose.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared BCBC dilutions or vehicle control. Include wells with medium only as a background control.

  • Incubation: Return the plate to the incubator for a defined period, typically 24, 48, or 72 hours, depending on the experimental design.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time may vary by cell line and should be determined empirically.

  • Data Acquisition: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation:

  • Subtract the background absorbance (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Plot % Viability against the log of the BCBC concentration.

  • Use non-linear regression (log[inhibitor] vs. normalized response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

Table 1: Representative Dose-Response Data for BCBC

BCBC Conc. (µM)Log [BCBC]Mean Absorbance (450 nm)% Viability
0 (Vehicle)N/A1.52100.0%
0.1-1.01.4998.0%
1.00.01.2582.2%
5.00.70.8857.9%
10.01.00.6140.1%
50.01.70.159.9%
100.02.00.085.3%

Mechanistic Assays: Uncovering the Mode of Action

Once the cytotoxic potential of BCBC is confirmed, the next logical step is to investigate how it induces cell death. The two primary assays for this purpose are apoptosis detection and cell cycle analysis. The results will provide crucial insights into the compound's mechanism, guiding future research.

G cluster_0 Overall Experimental Workflow A Initial Step: Determine IC₅₀ (Protocol 2.1) B Is Compound Cytotoxic? A->B Dose-Response Data C Mechanistic Assays: Treat cells with IC₅₀ & 2x IC₅₀ concentrations B->C Yes D Apoptosis Assay (Protocol 3.1) C->D E Cell Cycle Assay (Protocol 3.2) C->E F Data Synthesis: Elucidate Primary Mechanism D->F E->F

Caption: High-level workflow for characterizing BCBC.

Protocol 3.1: Apoptosis Detection by Annexin V and Propidium Iodide Staining

This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[8] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can therefore identify late apoptotic and necrotic cells where membrane integrity is compromised.[9][10]

Materials:

  • Cells treated with BCBC (e.g., at IC₅₀ and 2x IC₅₀ concentrations) and vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)[9]

  • Cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Treatment and Harvest: Seed and treat cells in 6-well plates for the desired time (e.g., 24 hours). Collect both adherent and floating cells to ensure all apoptotic cells are included.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[11]

  • Staining Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[9]

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Final Dilution: Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Data Acquisition: Analyze the samples on a flow cytometer immediately. Use FITC signal detector (FL1) for Annexin V and a phycoerythrin emission signal detector (FL2) for PI.

Data Interpretation: The data are visualized on a dot plot, which can be divided into four quadrants:

  • Q3 (Lower-Left, Annexin V- / PI-): Live, healthy cells.

  • Q4 (Lower-Right, Annexin V+ / PI-): Early apoptotic cells.

  • Q2 (Upper-Right, Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Q1 (Upper-Left, Annexin V- / PI+): Necrotic cells (or cells with damaged membranes).

G origin x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide → origin->y_axis q1 Q1 Necrotic (AV- / PI+) q2 Q2 Late Apoptotic (AV+ / PI+) q3 Q3 Live (AV- / PI-) q4 Q4 Early Apoptotic (AV+ / PI-)

Caption: Interpretation of Annexin V / PI flow cytometry data.

Protocol 3.2: Cell Cycle Analysis by Propidium Iodide Staining

Many cytotoxic compounds function by disrupting the cell cycle, leading to arrest at a specific phase (G0/G1, S, or G2/M) and subsequent cell death.[12] This assay quantifies the DNA content of individual cells using PI, which stoichiometrically binds to DNA.[13] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount.

Materials:

  • Cells treated with BCBC and vehicle control

  • Cold 70% Ethanol

  • PBS

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Harvest: Collect approximately 1-2 x 10⁶ cells per sample following treatment with BCBC.

  • Washing: Wash cells once with cold PBS.

  • Fixation: Resuspend the cell pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. This step permeabilizes the cells and preserves DNA integrity.[13] Incubate at 4°C for at least 2 hours (or overnight).

  • Rehydration & RNA Removal: Centrifuge the fixed cells and wash once with PBS. Resuspend the pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes. This step is crucial to eliminate the signal from double-stranded RNA.[13]

  • DNA Staining: Add PI staining solution to a final concentration of 50 µg/mL.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence is typically measured on a linear scale.[14] Ensure doublet discrimination is properly configured to exclude cell clumps.[15]

Data Interpretation: The output is a histogram of cell counts versus fluorescence intensity. The data are analyzed using cell cycle modeling software to determine the percentage of cells in each phase:

  • G0/G1 Peak: The first major peak, representing cells with 2N DNA content.

  • S Phase: The region between the two peaks, representing cells undergoing DNA synthesis.

  • G2/M Peak: The second peak, representing cells with 4N DNA content, typically at twice the fluorescence intensity of the G1 peak.[14] An accumulation of cells in any particular phase compared to the vehicle control indicates that BCBC induces cell cycle arrest at that checkpoint.

Experimental Design and Best Practices

To ensure the generation of high-quality, reliable data, adherence to best practices in assay design is paramount.[16][17]

  • Cell Line Selection: Choose cell lines that are relevant to the intended therapeutic area. Ensure the cells are from a reputable source, are low passage, and are regularly tested for mycoplasma contamination.[7][16]

  • Compound Solubility and Stability: Ensure BCBC is fully dissolved in the stock solution (DMSO) and does not precipitate when diluted in culture medium. Prepare fresh dilutions for each experiment.

  • Controls are Critical:

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dilute BCBC. This is the baseline for calculating percentage effects.[7]

    • Negative Control: Untreated cells.

    • Positive Control: A well-characterized compound known to induce the effect being measured (e.g., Staurosporine for apoptosis, Nocodazole for G2/M arrest). This validates that the assay is working correctly.[7]

  • Optimize Seeding Density: The optimal number of cells to plate depends on the cell line's growth rate and the assay duration. The goal is to ensure cells in the control wells remain in the exponential growth phase and do not become over-confluent by the end of the experiment.[7]

  • Replicates and Statistics: Perform all experiments with at least three biological replicates. Utilize appropriate statistical tests to determine the significance of the observed effects.

Summary and Future Directions

This application note outlines a robust, logical workflow to perform an initial, yet comprehensive, cellular characterization of this compound. By first establishing a dose-dependent cytotoxic profile and then investigating the underlying mechanisms of cell death and cell cycle disruption, researchers can generate the foundational data needed to build a compelling case for the compound's therapeutic potential.

Based on the results from these assays, future studies could explore:

  • Caspase Activation Assays: If apoptosis is confirmed, measuring the activity of key executioner caspases (e.g., Caspase-3/7) can further solidify the mechanism.

  • Western Blotting: To probe the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved PARP) or cell cycle regulation (e.g., cyclins, CDKs, p21, p53).

  • Target Deconvolution: If the mechanism suggests a specific pathway, further studies can be designed to identify the direct molecular target of BCBC.

References

Application Notes and Protocols for the Synthetic Functionalization of the Bromophenyl Group

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, the bromophenyl group is a cornerstone of molecular architecture. Its inherent stability, coupled with the predictable reactivity of the carbon-bromine bond, establishes it as a versatile linchpin for constructing complex organic molecules. This guide provides a detailed exploration of the principal synthetic routes for the functionalization of this critical moiety, moving beyond mere procedural lists to offer insights into the causality behind experimental choices.

Introduction: The Strategic Importance of the Aryl Bromide Handle

Aryl bromides are frequently preferred over other aryl halides in multi-step synthesis. They strike a crucial balance: more reactive than the often-sluggish aryl chlorides, yet typically more stable and cost-effective than the corresponding aryl iodides. This intermediate reactivity allows for selective transformations, making the bromophenyl group an ideal "handle" for introducing a diverse array of functional groups through transition-metal-catalyzed cross-coupling reactions, organometallic intermediates, and other transformations. This document serves as a practical guide to the most robust and widely applied of these methods.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium catalysis has revolutionized the synthesis of biaryls, arylamines, and enynes, with aryl bromides being exemplary substrates. The general catalytic cycle, while nuanced for each specific reaction, follows a common pathway.

Palladium_Cross_Coupling_Cycle cluster_legend Legend Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br (Ln) OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal PdII_R Ar-Pd(II)-R (Ln) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product Pd(0) Catalyst Pd(0) Catalyst Pd(II) Intermediate Pd(II) Intermediate

Caption: Generalized Catalytic Cycle for Palladium Cross-Coupling Reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used method for creating biaryl structures, owing to its mild conditions, commercial availability of a vast array of boronic acids, and the generally non-toxic nature of its boron-containing byproducts.[1]

Causality of Component Choice:

  • Palladium Source: Pd(PPh₃)₄ can be used directly as the active Pd(0) catalyst. Alternatively, a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is reduced in situ to the active Pd(0) species.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and tuning its reactivity. Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) often accelerate the rate-limiting oxidative addition step, especially for less reactive aryl bromides.[2]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step. It activates the organoboron species, forming a more nucleophilic boronate complex that facilitates the transfer of the organic group to the palladium center.[1][3]

Protocol: General Procedure for Suzuki-Miyaura Coupling [1][4][5]

  • To an oven-dried Schlenk flask, add the bromophenyl substrate (1.0 equiv), the arylboronic acid (1.1–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and, if required, an additional ligand.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF). The addition of water is often crucial for dissolving the base and facilitating the formation of the boronate complex.

  • Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80–110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9558-72[5]
Pd₂(dba)₃ / JohnPhosCs₂CO₃THF/H₂O40~90[1]
Pd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O10077-95[2]
Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction provides a powerful and general method for the synthesis of arylamines from aryl halides.[6] It has largely replaced harsher classical methods like the Ullmann condensation for many applications.[6]

Causality of Component Choice:

  • Catalyst System: The choice of ligand is paramount and has evolved through "generations" of catalysts. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, BrettPhos) are essential for promoting both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[6][7][8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though others like LHMDS or K₃PO₄ can be used for sensitive substrates.[7][8]

Protocol: General Procedure for Buchwald-Hartwig Amination [8][9][10]

  • In a glovebox or under an inert atmosphere, charge an oven-dried vial or flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-5 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Add the bromophenyl substrate (1.0 equiv) and the amine (1.2 equiv).

  • Seal the vessel and add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Heat the mixture with stirring to the required temperature (typically 80–110 °C) until the starting material is consumed (monitored by GC-MS or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify by column chromatography.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a bromophenyl group and a terminal alkyne. This reaction is notable for its use of a dual-catalyst system.[11][12]

Causality of Component Choice:

  • Palladium Catalyst: As with other cross-couplings, a Pd(0) species is the active catalyst.

  • Copper(I) Co-catalyst: A copper(I) salt, typically CuI, acts as a co-catalyst. Its role is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is faster than the direct reaction of the alkyne with the palladium complex.[11][12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and neutralize the HBr generated during the reaction.[11]

Protocol: General Procedure for Sonogashira Coupling [13]

  • To a Schlenk flask, add the bromophenyl substrate (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper(I) iodide (CuI, 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Add an anhydrous amine solvent (e.g., Et₃N or i-Pr₂NH) or a solvent mixture such as THF/Et₃N.

  • Add the terminal alkyne (1.1–1.2 equiv) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40–60 °C) and monitor its progress.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter to remove amine salts.

  • Wash the filtrate with water or saturated NH₄Cl solution, then with brine.

  • Dry the organic layer, concentrate, and purify the resulting aryl alkyne by chromatography.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Combine Ar-Br, Pd Catalyst, and CuI in Schlenk Flask B Evacuate & Backfill with Inert Gas A->B C Add Degassed Amine Solvent B->C D Add Terminal Alkyne C->D E Stir at RT or with Heating (e.g., 40-60 °C) D->E F Monitor by TLC/LC-MS E->F G Dilute & Filter F->G H Aqueous Wash (H₂O or NH₄Cl) G->H I Dry, Concentrate & Purify (Chromatography) H->I

Caption: Experimental Workflow for a Typical Sonogashira Coupling Reaction.

Other Notable Cross-Coupling Reactions
  • Heck Reaction: The palladium-catalyzed reaction of a bromophenyl group with an alkene, forming a new C-C bond with substitution of a vinylic hydrogen.[14][15] This reaction is a powerful tool for the synthesis of substituted styrenes and other vinylarenes.[16]

  • Stille Coupling: This reaction couples a bromophenyl group with an organostannane (organotin) reagent.[17] It is known for its tolerance of a wide variety of functional groups, although the toxicity of tin reagents is a significant drawback.[17][18]

  • Cyanation: The introduction of a nitrile group (-CN) is a valuable transformation, as nitriles are precursors to acids, amides, and amines. Palladium-catalyzed cyanation of aryl bromides using sources like KCN, NaCN, or Zn(CN)₂ provides a milder alternative to the classical Rosenmund-von Braun reaction.[19][20][21]

Formation and Reaction of Organometallic Intermediates

Prior to the widespread adoption of palladium catalysis, the functionalization of aryl bromides was dominated by the formation of Grignard or organolithium reagents. These methods remain highly relevant, particularly for introducing carbon electrophiles.

Grignard Reagent Formation and Subsequent Quenching

The reaction of a bromophenyl compound with magnesium metal in an ethereal solvent generates the corresponding phenylmagnesium bromide. This Grignard reagent is a potent nucleophile and a strong base.[22]

Causality of Component Choice:

  • Magnesium: Magnesium turnings are typically used. Activation (e.g., with a crystal of iodine or 1,2-dibromoethane) is often necessary to remove the passivating oxide layer and initiate the reaction. The use of highly activated Rieke Magnesium allows for reagent formation at very low temperatures (-78 °C), which can improve functional group tolerance.[23][24]

  • Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential. The ether oxygen atoms coordinate to the magnesium, stabilizing the Grignard reagent in solution.[22]

Protocol: Grignard Reagent Formation and Reaction with an Electrophile [23]

  • Place magnesium turnings (1.2–1.5 equiv) in an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Briefly heat the magnesium under vacuum and then cool under a stream of inert gas.

  • Add anhydrous diethyl ether or THF to cover the magnesium.

  • Dissolve the bromophenyl substrate (1.0 equiv) in the anhydrous solvent and add it to the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling or gentle refluxing), add a small crystal of iodine or warm the flask gently.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation.

  • Cool the resulting Grignard solution in an ice bath.

  • Slowly add a solution of the electrophile (e.g., an aldehyde, ketone, or CO₂) in the same anhydrous solvent.

  • After the addition, allow the reaction to warm to room temperature and stir until complete.

  • Carefully quench the reaction by the slow addition of cold saturated aqueous NH₄Cl solution.

  • Perform a standard aqueous work-up and purification as described previously.

ElectrophileProduct Type
Aldehyde / KetoneSecondary / Tertiary Alcohol
Carbon Dioxide (CO₂)Benzoic Acid
EsterTertiary Alcohol (after 2 equiv. addition)
NitrileKetone (after hydrolysis)

Copper-Catalyzed Reactions: The Ullmann Condensation

The Ullmann reaction traditionally refers to the copper-promoted synthesis of biaryls, but the term is now more broadly applied to copper-catalyzed C-O, C-N, and C-S bond-forming reactions.[25][26] While often requiring harsher conditions (higher temperatures) than palladium-catalyzed equivalents, recent developments with ligands have enabled milder protocols.[25][27][28]

Protocol: Ullmann C-N Coupling (Goldberg Reaction) [25][28]

  • To a reaction vessel, add CuI (5–10 mol%), a ligand (e.g., L-proline or N,N'-dimethylethylenediamine, 10–20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).

  • Add the bromophenyl substrate (1.0 equiv) and the amine or amide nucleophile (1.2 equiv).

  • Add a polar aprotic solvent such as DMSO or DMF.

  • Seal the vessel and heat the mixture to 90–150 °C, monitoring by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • The organic layer is often washed with aqueous ammonia to remove residual copper salts, followed by a standard work-up and purification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

Introduction: A Tale of Two Reactions

The synthesis of this compound is a two-stage process. First, the crucial 1-(4-bromophenyl)cyclopropanamine core is constructed. Subsequently, the amine is protected with a benzyloxycarbonyl (Cbz) group. Success hinges on the careful execution of both steps. This guide will provide insights into optimizing each stage for a higher overall yield and purity.

Overall Synthesis Workflow

Synthesis_Workflow p-Bromobenzonitrile p-Bromobenzonitrile 1-(4-bromophenyl)cyclopropanamine 1-(4-bromophenyl)cyclopropanamine p-Bromobenzonitrile->1-(4-bromophenyl)cyclopropanamine Kulinkovich-Szymoniak Reaction This compound This compound 1-(4-bromophenyl)cyclopropanamine->this compound N-Cbz Protection (Schotten-Baumann)

Caption: Overall synthetic route to the target compound.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Stage 1: Synthesis of 1-(4-bromophenyl)cyclopropanamine

The recommended method for this step is the Kulinkovich-Szymoniak reaction, a powerful tool for the synthesis of primary cyclopropylamines from nitriles.[1][2][3]

Q1: My Kulinkovich-Szymoniak reaction is giving a low yield of the desired 1-(4-bromophenyl)cyclopropanamine. What are the likely causes?

A1: Low yields in this reaction can often be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Grignard Reagent: Ensure your Grignard reagent (e.g., EtMgBr) is fresh and accurately titrated. The stoichiometry is critical; using more than two equivalents can lead to the formation of a tertiary carbinamine byproduct.[1]

    • Titanium(IV) Isopropoxide: Use of sub-stoichiometric amounts of Ti(OiPr)₄ can decrease the yield of the desired cyclopropylamine and increase the formation of ketone and carbinamine side products.[1]

    • p-Bromobenzonitrile: Ensure your starting nitrile is pure and dry.

  • Reaction Conditions:

    • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

    • Temperature Control: The formation of the titanacyclopropane intermediate is temperature-sensitive. Maintain the recommended temperature throughout the addition of the Grignard reagent.

  • Work-up Procedure:

    • Lewis Acid Treatment: The intermediate azatitanacycle requires a Lewis acid (e.g., BF₃·OEt₂) for efficient conversion to the cyclopropylamine.[4] Ensure the Lewis acid is added correctly during the work-up.

Q2: I am observing significant amounts of a ketone byproduct in my Kulinkovich-Szymoniak reaction. How can I minimize this?

A2: The formation of a ketone is a known side reaction in the Kulinkovich-Szymoniak reaction, particularly if the Lewis acid activation step is inefficient.[1] To minimize ketone formation, ensure that the Lewis acid is added at the appropriate stage of the work-up and in the correct stoichiometric amount. Additionally, carefully controlling the stoichiometry of the Grignard reagent to no more than two equivalents can help suppress this side reaction.

Stage 2: N-Cbz Protection of 1-(4-bromophenyl)cyclopropanamine

The protection of the primary amine with benzyl chloroformate (Cbz-Cl) is typically carried out under Schotten-Baumann conditions.[2][5][6]

Q3: The N-Cbz protection of my 1-(4-bromophenyl)cyclopropanamine is resulting in a low yield. What should I investigate?

A3: Low yields in Cbz protection, especially with a sterically hindered amine like a cyclopropylamine, can be challenging. Here are the key areas to focus on:

  • Base Selection and pH Control:

    • Inadequate Basicity: The reaction requires a base to neutralize the HCl generated.[1] For Schotten-Baumann conditions, an aqueous solution of a base like sodium carbonate or sodium bicarbonate is used. Ensure the pH of the aqueous layer is maintained above 9 to prevent protonation of the amine, which would render it non-nucleophilic.[2]

    • Base Stoichiometry: Use at least one equivalent of base to neutralize the generated acid. An excess is often beneficial.

  • Reagent Quality:

    • Benzyl Chloroformate (Cbz-Cl): This reagent is moisture-sensitive and can degrade over time.[7] Use a fresh bottle or a recently opened one that has been stored properly. Degradation can lead to the formation of benzyl alcohol and HCl.[8]

  • Reaction Conditions:

    • Temperature: Running the reaction at 0 °C can help to control the exothermicity and minimize side reactions.[1]

    • Solvent System: A biphasic system (e.g., an organic solvent like dichloromethane or diethyl ether and water) is standard for Schotten-Baumann reactions.[3] Ensure vigorous stirring to maximize the interfacial area for reaction.

Q4: I am observing the formation of a di-benzylated byproduct. How can I prevent this?

A4: While less common with primary amines, over-alkylation can occur. To minimize the formation of the di-Cbz protected amine, consider the following:

  • Stoichiometry of Cbz-Cl: Use only a slight excess of benzyl chloroformate (e.g., 1.05-1.1 equivalents).

  • Slow Addition: Add the Cbz-Cl solution dropwise to the reaction mixture to maintain a low instantaneous concentration.

Q5: My final product is difficult to purify. What are some effective purification strategies?

A5: The purification of this compound can be challenging due to the presence of unreacted starting materials and byproducts.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from impurities.[1]

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Kulinkovich-Szymoniak reaction?

A1: The reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and titanium(IV) isopropoxide. This intermediate then reacts with the nitrile to form an azatitanacycle. Subsequent treatment with a Lewis acid promotes ring closure to the desired cyclopropylamine.[1][9]

Kulinkovich_Szymoniak Grignard + Ti(OiPr)4 Grignard + Ti(OiPr)4 Titanacyclopropane Titanacyclopropane Grignard + Ti(OiPr)4->Titanacyclopropane Azatitanacycle Azatitanacycle Titanacyclopropane->Azatitanacycle + Nitrile Nitrile Nitrile Cyclopropylamine Cyclopropylamine Azatitanacycle->Cyclopropylamine + Lewis Acid

Caption: Simplified mechanism of the Kulinkovich-Szymoniak reaction.

Q2: What is the role of the base in the N-Cbz protection step?

A2: The reaction of an amine with benzyl chloroformate produces one equivalent of hydrochloric acid (HCl). The base is crucial for neutralizing this acid. If the acid is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]

Q3: Are there any alternative protecting groups I can use instead of Cbz?

A3: Yes, several other protecting groups for amines are available, each with its own advantages and disadvantages in terms of stability and deprotection conditions. Common alternatives include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group will depend on the specific requirements of your subsequent synthetic steps.

Q4: Can I use a different method to synthesize the 1-(4-bromophenyl)cyclopropanamine precursor?

A4: While the Kulinkovich-Szymoniak reaction is a robust method, other approaches exist for the synthesis of cyclopropylamines. These include the Curtius rearrangement of a corresponding cyclopropanecarboxylic acid and metal-catalyzed cyclopropanations.[10][11] The feasibility of these alternative routes will depend on the availability of starting materials and the desired scale of the reaction.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-bromophenyl)cyclopropanamine (Kulinkovich-Szymoniak Reaction)

This is a representative protocol and may require optimization for your specific setup.

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of p-bromobenzonitrile (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add titanium(IV) isopropoxide (1.1 eq) dropwise to the stirred solution.

  • In a separate flask, prepare a solution of ethylmagnesium bromide (2.2 eq) in anhydrous diethyl ether.

  • Add the Grignard solution dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a solution of BF₃·OEt₂ (1.2 eq) in diethyl ether.

  • Stir the mixture for 1 hour at room temperature.

  • Add aqueous NaOH (1 M) and extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (N-Cbz Protection)

This is a representative protocol and may require optimization for your specific setup.

  • Dissolve 1-(4-bromophenyl)cyclopropanamine (1.0 eq) in a mixture of dichloromethane and water (1:1).

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium carbonate (2.0 eq) to the mixture with vigorous stirring.

  • Slowly add a solution of benzyl chloroformate (1.1 eq) in dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

Data Summary

ParameterKulinkovich-Szymoniak ReactionN-Cbz Protection
Key Reagents p-Bromobenzonitrile, EtMgBr, Ti(OiPr)₄1-(4-bromophenyl)cyclopropanamine, Cbz-Cl, Na₂CO₃
Typical Solvents Anhydrous Diethyl Ether, THFDichloromethane, Water
Typical Temperature -78 °C to Room Temperature0 °C to Room Temperature
Common Byproducts Ketones, Tertiary CarbinaminesDi-Cbz protected amine
Purification Column ChromatographyColumn Chromatography, Recrystallization

References

Technical Support Center: Troubleshooting Primary Cyclopropylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential structural motif in medicinal chemistry, the primary cyclopropylamine moiety imparts unique conformational constraints, metabolic stability, and physicochemical properties to bioactive molecules.[1][2] However, the synthesis of these valuable building blocks is often fraught with challenges stemming from the inherent ring strain of the cyclopropane core and the reactivity of the amine functional group.

This technical support center provides a troubleshooting guide for researchers, scientists, and drug development professionals encountering common issues in the synthesis of primary cyclopropylamines. The content is structured in a practical question-and-answer format, addressing specific experimental hurdles with evidence-based solutions and mechanistic insights.

This guide is divided into sections based on common synthetic strategies. Each section addresses frequently encountered problems and provides actionable solutions.

Section 1: Rearrangement Reactions (Curtius, Hofmann, Schmidt)

Rearrangement reactions are classical methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom. While powerful, they are sensitive to reaction conditions.

Frequently Asked Questions & Troubleshooting

Q1: My Curtius rearrangement of a cyclopropanecarbonyl azide is giving a low yield of the desired amine and a significant amount of a high-molecular-weight, insoluble white solid. What is happening?

A1: The most likely cause is the presence of water in your reaction. The key intermediate in the Curtius rearrangement is a highly reactive isocyanate (R-N=C=O).[3] While the desired pathway involves trapping this intermediate with an alcohol (like t-butanol to form a Boc-protected amine) or water followed by decarboxylation, any residual water can also react with the isocyanate intermediate to form an unstable carbamic acid, which can then react with another molecule of isocyanate to produce a symmetric urea byproduct.[1][4] This urea is often poorly soluble and precipitates from the reaction, accounting for your insoluble solid and low yield.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried. Solvents should be freshly distilled from an appropriate drying agent (e.g., Na/benzophenone for ethers, CaH₂ for others).

  • Dry Your Starting Material: Ensure the precursor carboxylic acid or acyl chloride is completely dry before converting it to the acyl azide.

  • Intermediate Handling: If isolating the acyl azide, ensure it is thoroughly dried before thermal rearrangement. A critical protocol step involves carefully drying the solution of the intermediate azide; failure to do so can cause the yield to drop dramatically.[1]

Q2: I'm performing a Hofmann rearrangement on cyclopropanecarboxamide using bromine and sodium hydroxide, but the reaction is sluggish and gives a complex mixture of products. What are the critical parameters?

A2: The Hofmann rearrangement is highly sensitive to stoichiometry and temperature.[5][6] The reaction proceeds by first forming an N-bromoamide intermediate, which then rearranges to the isocyanate upon deprotonation by a base.[4] Several issues could be at play:

  • Incomplete N-Bromination: Insufficient bromine or base can lead to incomplete formation of the N-bromoamide.

  • Side Reactions: The reaction of bromine with sodium hydroxide forms sodium hypobromite in situ.[6] Excess hypobromite or excessively high temperatures can lead to undesired oxidative side reactions.

  • Premature Isocyanate Reaction: The isocyanate intermediate can be trapped by unreacted starting material or other nucleophiles in the mixture if conditions are not optimized.

Troubleshooting Steps:

  • Control Temperature: The initial N-bromination is typically performed at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. The subsequent rearrangement step often requires gentle heating (e.g., 40–50 °C), but this must be carefully controlled to prevent decomposition.[7]

  • Check Stoichiometry: Use precise amounts of bromine and base. Typically, slightly more than one equivalent of bromine and at least two equivalents of base are required.

  • Order of Addition: A common procedure involves adding the bromine to a cold solution of the amide and base.[7] Reversing the order or adding reagents too quickly can lead to localized concentration issues and side reactions.

Q3: My Schmidt reaction on a cyclopropyl methyl ketone is giving poor yields of the desired N-cyclopropylacetamide. What is the issue?

A3: The Schmidt reaction involves the acid-catalyzed addition of hydrazoic acid (HN₃) to a ketone, followed by rearrangement. The primary challenges are the migratory aptitude of the competing groups (cyclopropyl vs. methyl) and the strength of the acid used.[8][9]

  • Migratory Aptitude: In the key rearrangement step, either the cyclopropyl group or the methyl group can migrate to the electron-deficient nitrogen. The product distribution depends on which migration is electronically or sterically favored. The electronic properties of the cyclopropyl group can make this a competitive process.

  • Acid Strength: The acid strength can significantly influence the reaction outcome. Insufficiently strong acid may not effectively protonate the ketone, while overly strong acid can lead to decomposition of the starting material or product, especially the acid-sensitive cyclopropane ring.[8]

Troubleshooting Steps:

  • Optimize Acid Catalyst: Systematically screen different acids (e.g., H₂SO₄, trifluoroacetic acid, Lewis acids like TiCl₄) and their concentrations.[10]

  • Temperature Control: Perform the reaction at low temperatures to minimize side reactions and potential ring-opening of the cyclopropyl group.

  • Safety Precaution: Hydrazoic acid and azide salts are highly toxic and potentially explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.

Section 2: Titanium-Mediated Synthesis from Nitriles (Kulinkovich-Szymoniak Reaction)

This modern approach provides direct access to primary cyclopropylamines from nitriles and Grignard reagents, mediated by a titanium(IV) alkoxide and a Lewis acid.[11][12]

Frequently Asked Questions & Troubleshooting

Q4: I am attempting to synthesize a 1-substituted primary cyclopropylamine from a nitrile and ethylmagnesium bromide, but I am recovering starting material or only seeing ketone formation. What is going wrong?

A4: This reaction's success hinges on the formation of a key titanacyclopropane intermediate and the subsequent Lewis acid-mediated ring contraction.[2][11] Failure is often due to two main reasons:

  • Inefficient Titanacyclopropane Formation: The reaction between Ti(OiPr)₄ and the Grignard reagent generates the active titanium(II) species. Poor quality Grignard reagent (e.g., partially oxidized or hydrolyzed) or inactive Ti(OiPr)₄ will halt the reaction at the outset.

  • Lack of Lewis Acid Promotion: The final step, conversion of an intermediate titanate complex to the cyclopropylamine, requires a strong Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[11] Without it, hydrolysis during workup will predominantly yield a ketone byproduct.[11]

Troubleshooting Steps:

  • Reagent Quality: Use freshly prepared or recently titrated Grignard reagents. Ensure the Ti(OiPr)₄ is of high purity and handled under an inert atmosphere.

  • Lewis Acid Stoichiometry: Ensure at least one equivalent of BF₃·OEt₂ is added after the initial reaction between the nitrile, Grignard, and titanium catalyst. This is critical for facilitating the ring contraction.[11]

  • Temperature Control: The initial formation of the titanacyclopropane is typically done at room temperature, but the subsequent steps should be controlled to prevent side reactions.

ProblemPotential CauseRecommended Solution
No Reaction Poor quality Grignard reagent or Ti(OiPr)₄.Use freshly prepared/titrated Grignard. Use new, high-purity Ti(OiPr)₄.
Ketone is Main Product Insufficient or no Lewis acid (BF₃·OEt₂) added.Add at least 1.0 equivalent of BF₃·OEt₂ after the initial steps.
Low Yield Steric hindrance in nitrile or Grignard.Increase reaction time or consider a less sterically hindered Grignard reagent if possible.
Section 3: Purification and Handling

Primary cyclopropylamines, especially those with low molecular weight, present unique challenges in purification and storage.

Q5: My target cyclopropylamine is a low-boiling liquid, and I'm losing most of it during solvent removal on the rotary evaporator. How can I effectively isolate my product?

A5: This is a very common problem. The high volatility of small cyclopropylamines makes isolation by standard concentration methods inefficient.[13] The standard and most effective solution is to convert the amine into a non-volatile salt, typically the hydrochloride salt.[1]

Troubleshooting Steps:

  • Salt Formation: After the aqueous workup, extract your amine into an organic solvent like diethyl ether (Et₂O) or dichloromethane (DCM). Dry the organic layer.

  • Precipitation: Bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in Et₂O). The hydrochloride salt of your amine will precipitate as a solid.

  • Isolation: The solid salt can be easily collected by filtration, washed with cold solvent to remove impurities, and dried under vacuum. It is typically a stable, crystalline solid that is easy to handle and store.

  • Liberation of Free Amine: If the free amine is required for a subsequent step, the salt can be dissolved in water and treated with a base (e.g., NaOH, Na₂CO₃), followed by extraction into an organic solvent.

Visualized Workflows and Mechanisms

Troubleshooting Flowchart for Rearrangement Reactions

This diagram outlines a decision-making process for troubleshooting low yields in Curtius or Hofmann rearrangements.

Troubleshooting_Rearrangements Start Low Yield in Rearrangement Check_Reaction Which Reaction? Start->Check_Reaction Curtius Curtius (from Acyl Azide) Check_Reaction->Curtius Curtius Hofmann Hofmann (from Amide) Check_Reaction->Hofmann Hofmann Check_Byproduct Insoluble White Byproduct Observed? Curtius->Check_Byproduct Check_Mixture Complex Product Mixture? Hofmann->Check_Mixture Urea_Formation Likely Urea Formation from Isocyanate + H₂O Check_Byproduct->Urea_Formation Yes No_Byproduct No Obvious Byproduct Check_Byproduct->No_Byproduct No Solution_Anhydrous Solution: Ensure Rigorously Anhydrous Conditions. Dry all reagents and solvents. Urea_Formation->Solution_Anhydrous Check_Temp Check Rearrangement Temperature. Is it sufficient to promote N₂ loss? No_Byproduct->Check_Temp Side_Reactions Likely Side Reactions Check_Mixture->Side_Reactions Yes Solution_Hofmann Solution: Control Temperature (0°C for bromination). Check Stoichiometry (Br₂ and Base). Verify Order of Addition. Side_Reactions->Solution_Hofmann

Caption: Troubleshooting decision tree for rearrangement reactions.

Simplified Mechanism of Kulinkovich-Szymoniak Reaction

This diagram illustrates the key steps in the formation of a primary cyclopropylamine from a nitrile.

Kulinkovich_Szymoniak cluster_0 Step 1: Formation of Active Ti(II) Species cluster_1 Step 2: Reaction with Nitrile cluster_2 Step 3: Lewis Acid-Mediated Rearrangement Ti_IV Ti(OiPr)₄ Titanacyclopropane Titanacyclopropane (Active Species) Ti_IV->Titanacyclopropane - 2 EtOiPr - Ethane/Ethene EtMgBr 2 EtMgBr EtMgBr->Titanacyclopropane Nitrile R-C≡N Aza_titanacyclopentene Aza-titanacyclopentene Intermediate Titanacyclopropane->Aza_titanacyclopentene Reaction Nitrile->Aza_titanacyclopentene Lewis_Acid BF₃·OEt₂ Product Primary Cyclopropylamine Aza_titanacyclopentene->Product Rearrangement Lewis_Acid->Product

References

Technical Support Center: Troubleshooting Diastereoselectivity in Cyclopropylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyclopropylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high diastereoselectivity in this critical class of reactions. Cyclopropylamines are prevalent motifs in pharmaceuticals and bioactive compounds, making their stereocontrolled synthesis a significant challenge and a frequent area of inquiry.[1][2][3][4][5] This resource provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered in the lab.

I. Understanding the Fundamentals of Diastereoselectivity in Cyclopropanation

Before delving into troubleshooting, it's crucial to grasp the key factors governing diastereoselectivity in the formation of cyclopropylamines. The stereochemical outcome of a cyclopropanation reaction is influenced by a combination of steric and electronic factors arising from the substrate, reagent, and reaction conditions.

Key Influencing Factors:

  • Substrate Geometry: The geometry of the alkene (E/Z) is often preserved in the cyclopropane product, making the starting material's stereochemistry a primary determinant of the product's relative stereochemistry.[6][7]

  • Directing Groups: The presence of hydroxyl or amino groups on the substrate can direct the cyclopropanating agent to one face of the double bond through coordination with the metal center of the reagent. This is a powerful tool for controlling stereoselectivity.[6][8]

  • Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries attached to the substrate or chiral catalysts can create a chiral environment around the reacting alkene, favoring the formation of one diastereomer over the other.[8][9]

  • Reagent and Catalyst Choice: The nature of the cyclopropanating agent (e.g., Simmons-Smith reagent, diazo compounds with a metal catalyst) and the ligands associated with the metal center play a pivotal role in the stereochemical outcome.[6][8][10][11]

  • Reaction Conditions: Temperature, solvent, and concentration can all impact the transition state energies of the competing diastereomeric pathways, thereby influencing the diastereomeric ratio (d.r.).[2][9]

II. Frequently Asked Questions (FAQs)

Here are some common questions regarding diastereoselectivity in cyclopropylamine synthesis:

1. What are the most common methods for synthesizing cyclopropylamines with high diastereoselectivity?

Several robust methods are employed for the diastereoselective synthesis of cyclopropylamines. These include:

  • Simmons-Smith Cyclopropanation: This classic method, particularly when applied to chiral enamides or allylic amines, can provide high levels of stereocontrol.[1][2][6][12] The presence of a directing group, such as a hydroxyl or a protected amine, can significantly enhance diastereoselectivity.[6][8]

  • Transition Metal-Catalyzed Cyclopropanation: Rhodium and ruthenium catalysts are frequently used with diazo compounds to cyclopropanate alkenes. The choice of chiral ligands on the metal center is critical for achieving high diastereo- and enantioselectivity.[9][13][10][14]

  • Kulinkovich-de Meijere Reaction: This reaction allows for the synthesis of cyclopropylamines from amides or nitriles using a titanium reagent and a Grignard reagent.[15][16][17][18] Diastereoselectivity can be influenced by the nature of the Grignard reagent and the substrate.[16]

  • Michael-Initiated Ring Closure (MIRC): This method involves the conjugate addition of a nucleophile to an activated alkene followed by an intramolecular cyclization. The stereochemistry is often controlled by the chiral catalyst or auxiliary used.[19][20]

2. How does the choice of solvent affect the diastereoselectivity of my reaction?

Solvent choice can have a significant impact on diastereoselectivity. The polarity and coordinating ability of the solvent can influence the aggregation state of the reagents, the conformation of the substrate, and the stability of the diastereomeric transition states. For instance, in Simmons-Smith reactions, less basic solvents can increase the rate of cyclopropanation.[2] It is often necessary to screen a range of solvents to find the optimal conditions for a specific substrate and reaction type.

3. My reaction is giving a 1:1 mixture of diastereomers. What is the first thing I should check?

A 1:1 diastereomeric ratio often suggests a lack of effective stereocontrol. The first aspects to investigate are:

  • Substrate Purity: Ensure your starting alkene is stereochemically pure (i.e., a single E or Z isomer).

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the lower energy transition state.

  • Catalyst/Reagent Activity: For metal-catalyzed reactions, ensure the catalyst is active and not poisoned by impurities. For reactions like the Simmons-Smith, the quality of the zinc-copper couple or diethylzinc is crucial.[11]

III. Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues related to diastereoselectivity.

Problem 1: Low Diastereoselectivity (Poor d.r.)

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Explanation
Suboptimal Reaction Temperature Lower the reaction temperature. Many reactions exhibit higher selectivity at lower temperatures as the difference in activation energies between the two diastereomeric transition states becomes more significant relative to the available thermal energy. Conversely, in some cases, higher temperatures may be required to overcome activation barriers, but this often comes at the cost of selectivity.[9]
Incorrect Solvent Choice Screen a variety of solvents. The polarity and coordinating ability of the solvent can influence the reaction mechanism and transition state geometries. Non-coordinating solvents can sometimes enhance the electrophilicity of the cyclopropanating reagent.[8][21]
Ineffective Catalyst or Ligand Screen different catalysts and ligands. The steric and electronic properties of the catalyst and its ligands are paramount in controlling stereoselectivity. For metal-catalyzed reactions, a library of chiral ligands should be screened to find the optimal match for the substrate.[11]
Steric Hindrance Modify the substrate or reagent. If the desired diastereomer is sterically disfavored, consider modifying the protecting groups on the substrate to be less bulky. Alternatively, a less sterically demanding cyclopropanating reagent might be effective.[11]
Lack of a Directing Group Introduce a directing group. If the substrate lacks a functional group that can coordinate to the metal center of the reagent, consider introducing one (e.g., a hydroxyl or protected amine) near the double bond to direct the cyclopropanation.[6][8]

Experimental Protocol: Temperature Screening

  • Set up three identical reactions in parallel.

  • Run the first reaction at room temperature (e.g., 25 °C).

  • Run the second reaction at a lower temperature (e.g., 0 °C or -20 °C).

  • Run the third reaction at a slightly elevated temperature if low temperature runs show no reaction (e.g., 40 °C).

  • After a set time, quench the reactions and analyze the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC.

Problem 2: Inconsistent Diastereoselectivity Between Batches

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Explanation
Variable Reagent Quality Use freshly prepared or purified reagents. The activity of reagents like the Simmons-Smith reagent can vary depending on the preparation method and storage.[11] Ensure consistent quality of all reagents, especially organometallics and diazo compounds.
Presence of Water or Oxygen Ensure strictly anhydrous and inert conditions. Many cyclopropanation catalysts and reagents are sensitive to moisture and air.[11] Use oven-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).
Inconsistent Reaction Time or Temperature Carefully control reaction parameters. Use a temperature-controlled bath and ensure consistent stirring. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocol: Ensuring Anhydrous Conditions

  • Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of inert gas.

  • Use freshly distilled or commercially available anhydrous solvents.

  • Transfer reagents via syringe or cannula under a positive pressure of inert gas.

IV. Visualizing Reaction Mechanisms and Workflows

Understanding the underlying mechanisms is key to effective troubleshooting.

reaction_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis start Start reagents Prepare Anhydrous Reagents & Solvents start->reagents glassware Dry Glassware start->glassware setup Assemble Under Inert Atmosphere reagents->setup glassware->setup add_reagents Add Reagents at Controlled Temperature setup->add_reagents monitor Monitor Reaction (TLC, LC-MS) add_reagents->monitor quench Quench Reaction monitor->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography) workup->purify analyze Analyze d.r. (NMR, HPLC) purify->analyze

Caption: General experimental workflow for cyclopropanation reactions.

simmons_smith reagent Alkene (with Directing Group, -OH) intermediate Zinc-Alkene Complex (Coordination to -OH) reagent:f1->intermediate:f1 Coordination carbenoid ICH₂ZnI (Simmons-Smith Reagent) carbenoid->intermediate transition_state Diastereomeric Transition States (Steric/Electronic Control) intermediate->transition_state product cis/trans Cyclopropylamine Precursor transition_state->product

Caption: Simplified mechanism of directed Simmons-Smith cyclopropanation.

V. References

  • Chanthamath, S., Nguyen, D. T., Shibatomi, K., & Iwasa, S. (2013). Highly Enantioselective Synthesis of Cyclopropylamine Derivatives via Ru(II)-Pheox-Catalyzed Direct Asymmetric Cyclopropanation of Vinylcarbamates. Organic Letters, 15(4), 772–775.

  • Marek, I. (2018). Asymmetric Catalytic Preparation of Polysubstituted Cyclopropanol and Cyclopropylamine Derivatives. Angewandte Chemie International Edition, 57(6), 1543-1546.

  • Wada, Y., et al. (n.d.). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters.

  • Gandon, V., & Szymoniak, J. (n.d.). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review.

  • Charette, A. B., & Marcoux, J. F. (n.d.). Stereoselective Cyclopropanation Reactions. Stereoselective Synthesis.

  • Benchchem (n.d.). Technical Support Center: Optimizing Cyclopropanation Reactions.

  • Singh, G., & Singh, V. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(20), 6806.

  • Tyagi, V., et al. (2019). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis, 9(10), 9137–9142.

  • (n.d.). Asymmetric Cyclopropanation. Wiley-VCH.

  • Wang, Y., et al. (2017). Highly Enantioselective Synthesis of Chiral Cyclopropyl Nucleosides via Catalytic Asymmetric Intermolecular Cyclopropanation. Organic Letters, 19(24), 6494–6497.

  • Organic Chemistry Portal (n.d.). Kulinkovich-de Meijere Reaction.

  • ChemistryViews (2016). Synthesis of Chiral Cyclopropyl Amides.

  • Gandon, V., & Szymoniak, J. (n.d.). Advances in the Synthesis of Cyclopropylamines. CoLab.

  • Chanthamath, S., et al. (2013). Highly Enantioselective Synthesis of Cyclopropylamine Derivatives via Ru(II)-Pheox-Catalyzed Direct Asymmetric Cyclopropanation of Vinylcarbamates. R Discovery.

  • Gandon, V., & Szymoniak, J. (2021). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 121(4), 2238–2307.

  • Song, Z., et al. (2007). StereoselectiveSimmons-Smith cyclopropanation of chiral enamides. Angewandte Chemie International Edition, 46(22), 4069-72.

  • Organic Chemistry Portal (n.d.). Kulinkovich-Szymoniak Reaction.

  • Zhang, Y., et al. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Nature Communications, 14(1), 481.

  • Shcherbakov, D. S., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes. Molecules, 27(20), 7069.

  • (n.d.). Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones.

  • Wikipedia (n.d.). Simmons–Smith reaction.

  • Wang, D., et al. (2024). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science.

  • Marek, I. (2019). Diastereo- and enantioselective preparation of cyclopropanol derivatives. Beilstein Journal of Organic Chemistry, 15, 670–676.

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry.

  • Lin, S., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society, 145(20), 11048–11054.

  • Lin, S., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society, 145(20), 11048–11054.

  • Charette, A. B., & Marcoux, J. F. (n.d.). Stereoselective Cyclopropanation Reactions.

  • Wikipedia (n.d.). Cyclopropanation.

  • Wikipedia (n.d.). Kulinkovich reaction.

  • Melby, T., Hughes, R. A., & Hansen, T. (2007). Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. Synlett, 2007(14), 2277-2279.

  • de Meijere, A., & Kozhushkov, S. I. (n.d.). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses.

  • Robiette, R., & Marchand-Brynaert, J. (2008). Diastereoselective Synthesis of Vinylcyclopropanes from Dienes and Sulfur Ylides. Synlett, 2008(04), 517-520.

  • Trost, B. M., & Morris, P. J. (2011). Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones. Organic Letters, 13(12), 3242–3245.

  • (n.d.). Stereoselective Cyclopropanation Reactions. Request PDF.

  • (n.d.). Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. ResearchGate.

  • de Meijere, A., Winsel, H., & Stecker, B. (n.d.). Organic Syntheses Procedure.

  • (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers.

References

Technical Support Center: Purification of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of benzyl (1-(4-bromophenyl)cyclopropyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols grounded in scientific principles to ensure the integrity and success of your work.

I. Troubleshooting Guide: Navigating Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound, offering probable causes and actionable solutions.

Issue 1: Co-elution of a Major Impurity with the Product during Column Chromatography

Question: I am performing column chromatography to purify my crude this compound, but a significant side product is consistently co-eluting with my desired compound. How can I resolve this?

Probable Causes & Solutions:

  • Inadequate Solvent System Selection: The polarity of your eluent may not be optimal for separating the product from the impurity.

    • Solution: Methodically screen different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Systematically vary the ratio of these solvents and monitor the separation by thin-layer chromatography (TLC) to find the ideal mobile phase that maximizes the difference in retention factors (ΔRf) between your product and the impurity.[1][2]

  • Presence of Unreacted Starting Materials: The co-eluting impurity might be one of the starting materials.

    • Solution: Before chromatography, perform an aqueous work-up to remove water-soluble starting materials and reagents. For instance, washing the organic layer with a dilute acid solution can remove basic starting materials, while a dilute base wash can remove acidic ones.

  • Formation of Di-benzylated Side Product: A potential side product is the N,N-dibenzyl derivative, which can have similar polarity to the desired product.

    • Solution: If you suspect a dibenzylated impurity, consider using a different stationary phase for chromatography. For example, if you are using silica gel, which is acidic, switching to neutral or basic alumina might alter the elution profile and improve separation.[1]

Issue 2: Low Overall Yield After Purification

Question: After purification by column chromatography, my final yield of this compound is significantly lower than expected. What could be the reasons, and how can I improve it?

Probable Causes & Solutions:

  • Product Decomposition on Silica Gel: The carbamate functional group can be sensitive to the acidic nature of silica gel, leading to degradation during chromatography.[1]

    • Solution:

      • Deactivate the Silica Gel: Before packing the column, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), in your eluent.[1]

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or Florisil.

      • Alternative Purification Technique: If the product is a solid, recrystallization from a suitable solvent system could be a viable alternative to chromatography, potentially leading to higher recovery of pure product.

  • Incomplete Elution from the Column: The product may be strongly adsorbed to the stationary phase and not fully eluted with the chosen solvent system.

    • Solution: After collecting the main product fractions, flush the column with a significantly more polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining product. If a substantial amount of product is recovered, adjust your initial gradient elution to include a higher percentage of the polar solvent towards the end.[2]

  • Mechanical Loss: Product loss can occur during transfers, filtration, and concentration steps.

    • Solution: Exercise care during all handling steps. Ensure complete transfer of solutions and minimize the number of transfer steps. When concentrating fractions, avoid using excessively high temperatures or vacuum, which could lead to sample loss through bumping or volatilization.

Issue 3: Presence of Benzyl Alcohol in the Final Product

Question: My NMR analysis of the purified product shows a significant peak corresponding to benzyl alcohol. How did this happen, and how can I remove it?

Probable Causes & Solutions:

  • Incomplete Reaction or Decomposition: Benzyl alcohol can be present as an unreacted starting material if benzyl chloroformate was used in the synthesis or as a decomposition product of the carbamate.

    • Solution:

      • Aqueous Wash: Before chromatography, wash the crude product solution with water or brine. Benzyl alcohol has some water solubility and can be partially removed in the aqueous layer.

      • Chromatography Optimization: Benzyl alcohol is more polar than the desired carbamate. A well-optimized column chromatography protocol should effectively separate it. Ensure you are using a sufficiently non-polar eluent at the beginning of your gradient to hold the benzyl alcohol on the column while the product elutes.

      • High Vacuum Drying: Benzyl alcohol is relatively volatile. Drying the purified product under high vacuum for an extended period can help remove residual amounts.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and purification of this compound.

Q1: What are the most common side products in the synthesis of this compound?

A1: The side products can vary depending on the synthetic route. However, some common impurities include:

  • Unreacted 1-(4-bromophenyl)cyclopropanamine: The starting amine may not have fully reacted.

  • Dibenzylurea: If benzyl isocyanate is formed as an intermediate, it can react with benzylamine (formed from the decomposition of benzyl carbamate) to form dibenzylurea.

  • Benzyl alcohol: This can be present from the use of benzyl chloroformate or as a decomposition product.[3]

  • Over-alkylation products: If the reaction conditions are not carefully controlled, the nitrogen atom of the carbamate can be further alkylated.[4]

Q2: What is the typical appearance and expected analytical data for pure this compound?

A2: Pure this compound is typically a white to off-white solid.[3] Key analytical data to confirm its identity and purity include:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons of the bromophenyl and benzyl groups, the methylene protons of the benzyl group, and the cyclopropyl protons.

  • ¹³C NMR: Look for the expected number of signals corresponding to the different carbon environments in the molecule.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass should be observed.

  • Melting Point: A sharp melting point range is indicative of high purity.

Q3: Can I use a different protecting group instead of benzyl carbamate (Cbz)?

A3: Yes, other carbamate protecting groups, such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), can be used. The choice of protecting group will depend on the overall synthetic strategy and the compatibility of the protecting group with subsequent reaction conditions.[4] Each protecting group has its own set of conditions for introduction and removal.

Q4: What are the key safety precautions to take during the synthesis and purification?

A4: Always consult the Safety Data Sheet (SDS) for all chemicals used. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Being cautious with reactive reagents such as benzyl chloroformate, which is corrosive and lachrymatory.

  • Properly quenching any reactive intermediates and disposing of chemical waste according to institutional guidelines.

III. Experimental Protocols & Data

This section provides a detailed protocol for a standard purification method and a table summarizing key physical properties.

Detailed Protocol: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for purifying this compound using silica gel column chromatography.

1. Preparation of the Crude Sample: a. After the reaction is complete, perform an appropriate aqueous work-up. This typically involves washing the organic layer with a saturated sodium bicarbonate solution and then with brine. b. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

2. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate). c. Visualize the spots under UV light and/or by staining. d. The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.3 and provide good separation from major impurities.[1]

3. Column Packing: a. Choose an appropriately sized column based on the amount of crude product (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight). b. Pack the column using either the "dry packing" or "wet packing" method with silica gel (60-120 mesh or 230-400 mesh).[5] Ensure the packing is uniform and free of air bubbles.

4. Loading the Sample: a. Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent. b. Carefully load the sample onto the top of the silica gel bed using a pipette. c. Alternatively, for less soluble samples, use the "dry loading" method by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.[2]

5. Elution and Fraction Collection: a. Begin eluting the column with the chosen solvent system. b. Collect fractions in test tubes or vials. c. Monitor the elution of compounds by TLC analysis of the collected fractions.

6. Product Isolation: a. Combine the fractions containing the pure product. b. Concentrate the combined fractions under reduced pressure to yield the purified this compound. c. Dry the final product under high vacuum to remove any residual solvent.

Data Summary Table
CompoundMolecular FormulaMolecular WeightPhysical State
This compoundC₁₇H₁₆BrNO₂362.22 g/mol White to off-white solid
1-(4-bromophenyl)cyclopropanamineC₉H₁₀BrN212.09 g/mol Oil or low-melting solid
Benzyl alcoholC₇H₈O108.14 g/mol Colorless liquid
DibenzylureaC₁₅H₁₆N₂O240.30 g/mol White solid

IV. Visual Diagrams

Reaction Pathway

Reaction_Pathway 1-(4-bromophenyl)cyclopropanamine 1-(4-bromophenyl)cyclopropanamine Product This compound 1-(4-bromophenyl)cyclopropanamine->Product Side_Product_2 Unreacted Amine 1-(4-bromophenyl)cyclopropanamine->Side_Product_2 Incomplete Reaction Benzyl_chloroformate Benzyl Chloroformate Benzyl_chloroformate->Product Base Base (e.g., Triethylamine) Base->Product Catalyst Side_Product_1 Dibenzylurea Product->Side_Product_1 Potential Side Reaction

Caption: Synthesis of the target carbamate.

Purification Workflow

Purification_Workflow Crude_Product Crude Product Mixture Work_up Aqueous Work-up Crude_Product->Work_up Column_Chromatography Silica Gel Column Chromatography Work_up->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Concentration Concentration Combine_Fractions->Concentration Pure_Product Pure this compound Concentration->Pure_Product

Caption: Purification via column chromatography.

Troubleshooting Logic

Troubleshooting_Logic Problem Purification Issue (e.g., Co-elution, Low Yield) Cause_1 Incorrect Solvent System Problem->Cause_1 Is separation poor? Cause_2 Product Decomposition Problem->Cause_2 Is yield low? Cause_3 Unreacted Starting Material Problem->Cause_3 Are starting material spots on TLC? Solution_1 Optimize Eluent (TLC) Cause_1->Solution_1 Solution_2 Deactivate Silica / Change Stationary Phase Cause_2->Solution_2 Solution_3 Improve Work-up Cause_3->Solution_3

Caption: Troubleshooting purification issues.

V. References

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Benzyl hydroxymethyl carbamate. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from --INVALID-LINK--

  • American Chemical Society. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry.

  • ChemicalBook. (2023). Benzyl carbamate. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Retrieved from --INVALID-LINK--

  • PrepChem. (n.d.). Synthesis of 4-Bromophenyl Benzyl Ether. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.

  • MDPI. (2023). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione.

  • HETEROCYCLES. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.

  • ResearchGate. (2020). Various Approaches for the Synthesis of Organic Carbamates.

  • ResearchGate. (2004). An Improved Process for the Preparation of Benzyl N -vinyl Carbamate 1.

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Urea.

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 1-benzylindole. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). n-benzylacrylamide. Retrieved from --INVALID-LINK--

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.

  • MDPI. (2023). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.

  • BLDpharm. (n.d.). Benzyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate.

References

Technical Support Center: Optimizing Reaction Conditions for Carbamate Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of carbamate formation. Carbamates are crucial functional groups in pharmaceuticals, agrochemicals, and materials science, most notably as the backbone of polyurethanes.[1][2] However, their synthesis can be fraught with challenges, from low yields to persistent side reactions. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve reliable, high-purity results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.

Q1: My reaction yield is very low or I'm recovering only starting material. What are the first steps I should take?

A1: A low or nonexistent yield is a common but solvable issue. A systematic check of your reagents and reaction setup is the critical first step.[3][4]

  • Reagent Quality & Stability: Isocyanates and chloroformates are highly susceptible to hydrolysis.[3] Ensure these reagents are fresh or have been stored under strictly anhydrous conditions. The purity of your alcohol or amine nucleophile is equally important; verify its integrity and ensure it is dry.

  • Anhydrous Conditions: Moisture is the primary culprit for many failed carbamate syntheses. Water reacts with isocyanates to form an unstable carbamic acid, which decomposes to an amine and CO2. This not only consumes your starting material but the newly formed amine can react with another isocyanate molecule to form a symmetrical urea byproduct.[3][5]

    • Actionable Advice: Thoroughly flame-dry or oven-dry all glassware. Use anhydrous solvents, dispensed from a freshly opened bottle or a solvent purification system. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Monitoring: Do not rely solely on the prescribed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm if the reaction is proceeding and when it reaches completion.[3][4]

  • Temperature Control: Some reactions require an initial energy input to overcome the activation barrier, while others may need cooling to prevent side reactions.[6] If your reaction is sluggish, consider a modest increase in temperature. Conversely, if you observe byproduct formation, try running the reaction at a lower temperature (e.g., 0 °C).[3][5]

Q2: I'm observing a significant amount of a white, insoluble precipitate in my reaction. I suspect it's a symmetrical urea byproduct. How can I prevent this?

A2: Symmetrical urea formation is a classic side reaction, especially when using isocyanates or chloroformates.[3][5] It occurs when an isocyanate (either the starting material or an intermediate) reacts with an amine instead of the desired alcohol.

  • Cause & Mechanism: As mentioned, moisture can hydrolyze an isocyanate to an amine, which then rapidly reacts with another isocyanate molecule to form a stable urea.[3][5]

  • Mitigation Strategies:

    • Strict Anhydrous Conditions: This is the most critical factor. Re-evaluate your procedure for drying glassware, solvents, and reagents.[3][5]

    • Optimized Reagent Addition: The order and rate of addition can dramatically influence the outcome. When using an alcohol and an isocyanate, slowly adding the isocyanate to the alcohol solution can help maintain a low concentration of the isocyanate, favoring the desired reaction.[7]

    • Low-Temperature Conditions: When using chloroformates to form a carbamate from an amine, add the chloroformate to the amine solution at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize side reactions.[3][5]

    • Choice of Base (for Chloroformate reactions): Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. Avoid using primary or secondary amines as bases, as they will compete as nucleophiles.[3]

Q3: My reaction seems to stall or is extremely slow. Should I use a catalyst?

A3: While many carbamate formations proceed without a catalyst, catalysis can be essential for less reactive substrates or when milder conditions are required. The uncatalyzed reaction of an isocyanate with an alcohol is often conducted between 50 and 100°C.[2]

  • Catalyst Selection:

    • Tertiary Amines: Bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) are common catalysts that activate the alcohol nucleophile.[7]

    • Organometallic Catalysts: Tin compounds (e.g., dibutyltin dilaurate) are highly effective but may raise toxicity concerns for pharmaceutical applications.[7] Zinc-based catalysts are often seen as a less toxic, highly active alternative.[8]

    • Lewis Acids: Various Lewis acids can also catalyze the reaction.[2]

  • Causality: Catalysts work by activating either the isocyanate or the alcohol. Basic catalysts typically deprotonate the alcohol, increasing its nucleophilicity. Metal-based catalysts can coordinate to the reactants, lowering the activation energy of the transition state.

  • Important Note: The choice of catalyst can influence the reaction pathway. Certain catalysts may favor the formation of allophanates (from the reaction of a carbamate with another isocyanate) or isocyanurates (trimerization of the isocyanate).[7] It is crucial to screen catalysts and optimize the concentration for your specific system.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to carbamates, and what are their pros and cons?

A1: Several methods exist, each with distinct advantages and disadvantages. The choice often depends on the scale, substrate scope, and safety considerations.

Synthesis RouteCommon ReagentsProsCons
Isocyanate + Alcohol Phenyl isocyanate, Toluene diisocyanate (TDI), AlcoholsHigh atom economy, generally high-yielding.[1]Isocyanates are toxic and moisture-sensitive; risk of urea and allophanate side products.[9][10]
Chloroformate + Amine Benzyl chloroformate (Cbz-Cl), Ethyl chloroformateReadily available and versatile reagents.[10]Chloroformates can be toxic; produces stoichiometric HCl waste requiring a base.[11]
Curtius Rearrangement Carboxylic Acid → Acyl Azide → IsocyanateAllows synthesis from readily available carboxylic acids.[10]Involves potentially explosive azide intermediates and toxic reagents like diphenylphosphoryl azide (DPPA).[10]
CO2-based "Green" Routes CO2, Amine, Alkyl HalideUses a renewable, non-toxic C1 source.[10][12]Often requires catalysts, bases (e.g., DBU, Cs2CO3), and may need elevated pressure or temperature.[11][13]
Carbonylating Agents 1,1'-Carbonyldiimidazole (CDI), Di-tert-butyl dicarbonate (Boc₂O)Milder, safer alternatives to phosgene-derived reagents.[3][14]Lower atom economy; CDI can be moisture-sensitive.
Transurethanization Existing Carbamate (e.g., Urea), AlcoholAvoids isocyanates directly in the final step.[15]Can require harsh conditions (high temperature) and catalysts.[8]

Q2: How does solvent choice impact my reaction?

A2: The solvent is a critical parameter that influences reactant solubility, reaction rate, and even the reaction mechanism.[4]

  • Polar Aprotic Solvents (e.g., THF, CH₂Cl₂, Acetonitrile): These are commonly used as they typically solubilize the reactants well without interfering with the reaction. They are excellent choices for reactions involving isocyanates and chloroformates.

  • Protic Solvents (e.g., Alcohols): Using the alcohol reactant as the solvent is possible but can be complex. The alcohol can self-associate into dimers and trimers, which are often more reactive toward isocyanates than the monomeric alcohol.[16] This can lead to complex kinetics.

  • Non-polar Solvents (e.g., Toluene, Hexane): These may be used, but reactant solubility can be an issue. However, in some cases, product precipitation from a non-polar solvent can drive the reaction to completion.

Q3: Can I form a carbamate without using toxic isocyanates or phosgene derivatives?

A3: Yes, several "non-isocyanate" routes are gaining prominence, driven by safety and sustainability goals.[15][17]

  • From Cyclic Carbonates: The reaction between a cyclic carbonate (often synthesized from an epoxide and CO2) and an amine is a popular non-isocyanate route.[15]

  • From CO2 and Amines: As detailed in the table above, reacting an amine, carbon dioxide, and an alkylating agent (like an alkyl halide) is a viable method that avoids highly toxic reagents.[11]

  • From Urea or Dimethyl Carbonate: These bulk chemicals can serve as the carbonyl source in transurethanization reactions with alcohols, though this often requires catalysts and heat.[8][15]

Visualizing the Troubleshooting Process

A logical workflow is essential when troubleshooting a problematic reaction. The following diagram outlines a systematic approach to diagnosing and solving common issues in carbamate synthesis.

G start Start: Low/No Yield reagent_check Step 1: Verify Reagents - Purity (NMR, LCMS) - Anhydrous? - Freshly opened/distilled? start->reagent_check condition_check Step 2: Verify Conditions - Anhydrous setup? - Inert atmosphere? - Correct temperature? reagent_check->condition_check monitoring Step 3: Analyze Reaction - Monitor by TLC/LCMS - Side products observed? condition_check->monitoring urea Problem: Urea Formation monitoring->urea Yes, white precipitate no_reaction Problem: No Reaction monitoring->no_reaction No, starting material only solve_urea Solution: - Strict anhydrous conditions - Optimize addition order - Lower temperature urea->solve_urea solve_no_reaction Solution: - Increase temperature - Add catalyst (e.g., DABCO, DBTDL) - Increase reaction time no_reaction->solve_no_reaction success Success: Purify Product solve_urea->success solve_no_reaction->success

Caption: A systematic workflow for troubleshooting common issues in carbamate synthesis.

Experimental Protocols

Protocol 1: General Procedure for Carbamate Synthesis from an Isocyanate and an Alcohol

This protocol provides a representative method for the synthesis of a carbamate using a catalyst.

  • Preparation: Under an inert atmosphere (N2 or Ar), add the alcohol (1.0 eq.) and a suitable anhydrous solvent (e.g., THF, 2 mL per mmol of alcohol) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: If required, add the catalyst (e.g., DABCO, 0.05–0.1 eq.) to the stirred solution.

  • Isocyanate Addition: Slowly add the isocyanate (1.0–1.05 eq.) dropwise to the reaction mixture at room temperature. Note: The reaction can be exothermic. For highly reactive substrates, consider cooling the mixture to 0 °C before adding the isocyanate.

  • Reaction: Allow the reaction to stir at room temperature or warm gently (e.g., 40–50 °C) if necessary. Monitor the disappearance of the starting materials by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or recrystallization, using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure carbamate.[3]

References

overcoming solubility issues of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate in assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate

Introduction

This guide provides in-depth technical support for researchers encountering solubility challenges with this compound (referred to herein as "the compound"). Given its chemical structure—featuring a bromophenyl group, a cyclopropyl ring, and a benzyl carbamate moiety—this compound is predicted to be highly hydrophobic (lipophilic) and possess low aqueous solubility.[1][2][3] Such characteristics are common in modern drug discovery candidates and can lead to significant challenges in obtaining reliable and reproducible data in aqueous biological assays.[4][5]

This document offers a logical, stepwise approach to systematically overcome these solubility issues, ensuring the integrity and accuracy of your experimental results. We will cover everything from initial stock solution preparation to advanced formulation strategies, grounded in established physicochemical principles.

Frequently Asked Questions (FAQs)

Q1: My compound, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?

A1: This is a classic sign of a hydrophobic compound "crashing out" of solution. While the compound dissolves in the potent, polar aprotic solvent Dimethyl Sulfoxide (DMSO), the addition of this stock to an aqueous buffer drastically increases the solution's polarity.[6] The aqueous environment cannot maintain the compound in a dissolved state, leading to precipitation.[7] The solubility in DMSO does not predict the compound's solubility in the final aqueous assay medium.[5][8]

Q2: What is the maximum concentration of DMSO I can use in my assay?

A2: This is highly dependent on your specific assay, particularly if it is cell-based. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[6] However, some sensitive cell lines or enzyme systems may be affected at concentrations as low as 0.1%.[9][10] It is critical to run a vehicle tolerance control experiment, testing various final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) against your assay endpoint to determine the maximum non-interfering concentration.[10]

Q3: I tried gentle heating to get my compound into solution, but it precipitated again upon cooling. What should I do?

A3: Gentle warming can temporarily increase solubility, but it often leads to a supersaturated solution.[11] Once the solution returns to ambient temperature (e.g., room temperature or 37°C for an incubator), the compound's solubility limit is exceeded, and it precipitates. This indicates that a simple solvent system is insufficient. You should proceed to the Troubleshooting Guide to explore the use of co-solvents or other solubilizing excipients.

Q4: Can I just sonicate my sample to get rid of the precipitate?

A4: Sonication is excellent for breaking up solid particles to aid initial dissolution in a suitable solvent like DMSO.[11] However, if the compound has precipitated in the final aqueous buffer, sonication will only create a fine suspension or dispersion of the compound, not a true solution.[12] This can lead to highly variable and inaccurate results, as you are not testing a consistent, known concentration of dissolved compound.

Troubleshooting Guide: A Stepwise Approach to Solubilization

If the basic FAQs do not resolve your issue, follow this systematic guide. The core principle is to modify the final assay buffer to make it a more hospitable environment for the hydrophobic compound, while ensuring the modifications do not interfere with the biological assay itself.

Step 1: Optimizing the DMSO Stock and Dilution Protocol

Before altering your assay buffer, ensure your stock preparation and dilution methods are optimized. Incorrect technique can exacerbate precipitation problems.[5]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} dot Caption: Workflow for optimizing stock and dilution.

Protocol 1: Best Practice for Stock Solution & Dilution

  • Prepare a 1-10 mM Stock in 100% DMSO: Weigh the compound accurately and dissolve in high-purity, anhydrous DMSO. Using a lower stock concentration (e.g., 10 mM vs. 50 mM) means you will add a larger volume to your assay, which can sometimes aid dispersion.

  • Ensure Complete Dissolution: Vortex the stock solution vigorously. If needed, use a water bath sonicator for 5-10 minutes.[11] Gentle warming (to 37°C) can be applied, but ensure the compound is stable at that temperature.[11]

  • Perform Intermediate Dilutions in 100% DMSO: If creating a dose-response curve, perform all serial dilutions in 100% DMSO, not in an aqueous buffer.[5][11] This ensures the compound remains dissolved until the final step.

  • Final "Spike" into Assay Buffer: Add the final, small volume of DMSO stock directly into the full volume of the final assay buffer while vortexing or mixing vigorously.[13] This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation. Do not add the buffer to the DMSO.

If precipitation persists after optimizing this protocol, the solvent environment itself must be changed.

Step 2: Employing Co-Solvents and Solubilizing Excipients

The goal is to decrease the polarity of the final aqueous buffer. This can be achieved by adding organic co-solvents or specialized solubilizing agents. Crucially, a vehicle control containing the exact same concentration of these additives must be included in your experiment to account for any effects on the assay. [10]

Table 1: Common Solubilizing Agents for In Vitro Assays

Agent TypeExample(s)Typical Final ConcentrationProsCons & Considerations
Co-solvents Ethanol, Methanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400)1-5% (v/v)Inexpensive, widely available, effective at reducing polarity.Can cause protein denaturation or enzyme inhibition at higher concentrations.[14] Ethanol and methanol can be cytotoxic.[15][16]
Surfactants Tween® 20/80, Pluronic® F-680.01-0.1% (w/v)Form micelles that encapsulate hydrophobic compounds, increasing apparent solubility.[17][18]Can interfere with cell membranes, protein-protein interactions, or assay readouts (e.g., fluorescence).[15] Often more cytotoxic than co-solvents.[16]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-CD (SBE-β-CD)1-10 mM (0.15-1.5% w/v)Form inclusion complexes, effectively shielding the hydrophobic compound from water.[19][20] Generally low cytotoxicity.[9][10]Can sometimes extract cholesterol from cell membranes. The complexation efficiency is compound-dependent.[4][21]

Troubleshooting Flowchart: Selecting a Solubilization Strategy

dot graph TD { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} dot Caption: Decision tree for selecting a solubilization agent.

Protocol 2: Screening for an Effective Solubilizing Agent

  • Prepare Additive Stocks: Make concentrated stocks of your chosen agents (e.g., 10% PEG-400 in water, 100 mM HP-β-CD in water).

  • Test Formulations: In a clear microplate or microfuge tubes, prepare the final assay buffer containing a range of concentrations of the solubilizing agent (e.g., 0.5%, 1%, 2%, 5% PEG-400).

  • Spike with Compound: Add your compound's DMSO stock to each formulation to achieve the highest desired final concentration. Also include a "no compound" control for each condition.

  • Visual Inspection: Incubate under assay conditions (e.g., 1 hour at 37°C). Visually inspect for precipitation or turbidity against a dark background. A spectrophotometer reading at 600 nm can also quantify turbidity.

  • Validate with Vehicle Controls: Once you find a condition that maintains solubility, you must run that formulation (e.g., Assay Buffer + 1% PEG-400 + 0.1% DMSO) without your compound in the actual biological assay to ensure it doesn't alter the baseline or positive control results.

Best Practices for Proactive Solubility Management

  • Heed the Supplier Data: If a supplier suggests a specific co-solvent system (e.g., "soluble to 1 mg/mL in 1:10 DMF:PBS"), this is a valuable starting point.[22]

  • Store Stocks Properly: Store DMSO stocks at -20°C or -80°C in small, single-use aliquots to prevent degradation and avoid repeated freeze-thaw cycles, which can promote precipitation.[11]

  • Mind the pH: For ionizable compounds, adjusting the buffer pH away from the compound's pKa can dramatically increase solubility.[18][23] However, ensure the new pH is compatible with your assay system.

  • Consider Amorphous vs. Crystalline Forms: Amorphous solids are generally more soluble than their stable crystalline counterparts.[5][12] The method of compound preparation can influence its solid state.

By methodically applying these principles and protocols, researchers can confidently overcome the solubility challenges presented by this compound and other hydrophobic molecules, leading to more reliable and impactful scientific outcomes.

References

Technical Support Center: Scale-Up Synthesis of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the scale-up synthesis of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. We will address common challenges, answer frequently asked questions, and provide a detailed, robust protocol grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are critical for planning a successful scale-up campaign.

Q1: What are the primary synthetic routes to this compound and which is most suitable for scale-up?

A1: The most common and direct route involves a two-step sequence:

  • Cyclopropanation: Formation of the key intermediate, 1-(4-bromophenyl)cyclopropan-1-amine. This is often the most challenging step to scale up.

  • Carbamate Formation: Protection of the cyclopropylamine with a benzylating agent.

An alternative route could involve a Curtius, Hofmann, or Lossen rearrangement from a suitable precursor like 1-(4-bromophenyl)cyclopropanecarboxylic acid.[1] However, these routes often involve hazardous intermediates (azides, isocyanates) and may require stringent safety protocols for large-scale work.[2] For scalability, the direct amination and subsequent protection route is generally preferred due to more manageable reaction conditions and intermediates.

Q2: What are the most critical process parameters (CPPs) to monitor during the scale-up of this synthesis?

A2: The transition from lab to plant introduces challenges related to physical phenomena that are less pronounced at the bench scale.[3] Key parameters to control are:

  • Temperature Control: Both the cyclopropanation and carbamate formation steps can be exothermic. Inadequate heat removal on a large scale can lead to runaway reactions, side product formation, and compromised safety.[3]

  • Reagent Addition Rate: Slow, controlled addition of reagents is crucial, especially for the carbene precursor in cyclopropanation or benzyl chloroformate during carbamate formation. This helps manage the reaction exotherm and maintain optimal stoichiometry locally within the reactor.

  • Mixing Efficiency: Homogeneous mixing is vital to avoid localized "hot spots" or concentration gradients, which can lead to inconsistent product quality and impurity formation. The choice of impeller and stirring speed becomes critical in large reactors.[4]

  • Inert Atmosphere: For many cyclopropanation reactions, the exclusion of air and moisture is essential to prevent catalyst deactivation or undesirable side reactions.[5]

Q3: How does the quality of starting materials impact the final product purity and yield?

A3: The purity of your starting materials is paramount. For the cyclopropanation precursor (e.g., 4-bromostyrene), impurities can interfere with the catalyst or participate in side reactions, complicating purification. For the carbamate formation step, the purity of 1-(4-bromophenyl)cyclopropan-1-amine is critical. The primary concern with the benzylating agent (e.g., benzyl chloroformate) is hydrolysis; it should be as anhydrous as possible to prevent the formation of benzyl alcohol and subsequent side reactions.[6]

Q4: What are the primary safety concerns associated with this process at scale?

A4:

  • Thermal Hazards: As mentioned, managing reaction exotherms is the top priority. A thorough thermal hazard evaluation (e.g., using Reaction Calorimetry) is recommended before scaling up.[3]

  • Reagent Toxicity: Benzyl chloroformate is a lachrymator and corrosive. Appropriate personal protective equipment (PPE) and engineering controls (e.g., closed-system transfers) are mandatory.

  • Pressure Build-up: Carbamate formation using benzyl chloroformate generates HCl as a byproduct.[7] In the presence of a base like triethylamine, this forms a salt, but in an unbuffered system, gas evolution could occur. The reaction vessel must be equipped with adequate venting.

  • Work-up and Quenching: The quenching of reactive reagents must be performed in a controlled manner to manage any secondary exotherms or gas evolution.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield in the Carbamate Formation Step

  • Potential Cause A: Incomplete Reaction. The reaction may not have reached completion due to insufficient time, low temperature, or poor activation of the amine.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] If starting material remains, consider extending the reaction time or slightly increasing the temperature. Ensure the base used is sufficient to deprotonate the amine, increasing its nucleophilicity.[6]

  • Potential Cause B: Side Product Formation. The most common side product is the corresponding symmetrical urea, formed from the reaction of the amine with an isocyanate intermediate or from moisture.[6][8]

    • Solution: Ensure strictly anhydrous conditions for all reagents and solvents. Using a slight excess of the benzyl chloroformate can sometimes drive the desired reaction, but this must be balanced against purification challenges. The order of addition is also important; adding the chloroformate slowly to a solution of the amine and base is generally preferred.

  • Potential Cause C: Product Loss During Work-up. The product may have partial solubility in the aqueous phase, or an emulsion may have formed during extraction, leading to physical loss of material.

    • Solution: During the aqueous work-up, adjust the pH of the aqueous layer to ensure the product is fully in its neutral, organic-soluble form. If emulsions form, adding brine (saturated NaCl solution) can help break them. Perform multiple extractions with the organic solvent to ensure complete recovery.

Issue 2: Product Fails to Meet Purity Specifications

  • Potential Cause A: Unreacted 1-(4-bromophenyl)cyclopropan-1-amine. The starting amine is more polar than the carbamate product and can be difficult to remove.

    • Solution: An acidic wash (e.g., dilute HCl) during the work-up will protonate the unreacted amine, making it water-soluble and easily removed into the aqueous phase.[9] Be sure to follow with a base wash (e.g., NaHCO₃) to neutralize any remaining acid before solvent evaporation.

  • Potential Cause B: Presence of Dibenzyl Urea. This can form if the benzyl chloroformate degrades to benzylamine, which then reacts further.

    • Solution: This impurity is often less soluble than the desired product. A carefully chosen recrystallization solvent system can effectively remove it. Consider systems like ethyl acetate/hexanes or isopropanol/water.[10]

  • Potential Cause C: Residual Solvents.

    • Solution: After isolation, dry the product thoroughly under high vacuum. If residual solvents persist, a gentle warming during vacuum drying can be effective, provided the product is thermally stable.

Issue 3: Difficulty with Product Crystallization/Isolation

  • Potential Cause A: Product Oiling Out. The product may be precipitating as an oil instead of a crystalline solid, making filtration and drying difficult.

    • Solution: Ensure the crystallization process is slow. Rapid cooling often leads to oiling. Try cooling the solution slowly, scratching the inside of the flask to induce nucleation, or seeding with a small crystal of pure product. Using a two-solvent system (a "good" solvent in which the product is soluble and a "poor" solvent in which it is not) and slowly adding the poor solvent can promote better crystal growth.[11]

  • Potential Cause B: Product is too Soluble in the Chosen Solvent.

    • Solution: Screen a range of solvents. The ideal recrystallization solvent will dissolve the product when hot but have low solubility when cold. If a single solvent is not effective, an anti-solvent system (as described above) is the next best approach.

Scale-Up Synthesis Protocol: this compound

This protocol outlines a representative procedure for the second step of the synthesis, assuming the starting amine is available.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Benzyl chloroformate is corrosive and a lachrymator.

Reagents & Materials

ReagentMolar Mass ( g/mol )EquivalentsTypical Quantity (for 100g scale)
1-(4-bromophenyl)cyclopropan-1-amine212.091.0100.0 g
Benzyl Chloroformate (Cbz-Cl)170.591.05 - 1.184.5 g (1.05 eq)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)101.19 (TEA)1.2 - 1.567.5 g (1.4 eq of TEA)
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)--1.0 L
1 M Hydrochloric Acid (HCl)--For work-up
Saturated Sodium Bicarbonate (NaHCO₃) Solution--For work-up
Saturated Sodium Chloride (NaCl) Solution (Brine)--For work-up
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)--For drying

Step-by-Step Methodology

  • Reactor Setup: Charge a suitable reactor equipped with an overhead mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Reagent Charging: Dissolve 1-(4-bromophenyl)cyclopropan-1-amine (1.0 eq) and triethylamine (1.4 eq) in dichloromethane (approx. 10 mL per gram of amine).

  • Inerting and Cooling: Purge the reactor with nitrogen and cool the solution to 0-5 °C using an ice bath. Efficient cooling is critical for managing the exotherm.[9]

  • Controlled Addition: Add a solution of benzyl chloroformate (1.05 eq) in dichloromethane dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. A significant exotherm will be observed initially.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) or HPLC until the starting amine is consumed.[10]

  • Quenching: Slowly add water to the reaction mixture to quench any remaining benzyl chloroformate.

  • Aqueous Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove excess TEA and any unreacted starting amine).

      • Saturated NaHCO₃ solution (to neutralize residual acid).

      • Brine (to break emulsions and initiate drying).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure on a rotary evaporator.

  • Purification by Recrystallization:

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature and then in a refrigerator (0-5 °C) to complete crystallization.[10]

    • Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.

Visual Diagrams and Data
Reaction Pathway

The overall synthesis is a straightforward N-acylation reaction.

reaction_pathway cluster_reactants Reactants & Conditions Amine 1-(4-bromophenyl)cyclopropan-1-amine Product Benzyl (1-(4-bromophenyl) cyclopropyl)carbamate Amine->Product 0-25 °C Byproduct Triethylammonium Chloride Amine->Byproduct CbzCl Benzyl Chloroformate CbzCl->Product 0-25 °C CbzCl->Byproduct Base Base (e.g., TEA) Base->Product 0-25 °C Base->Byproduct Solvent Solvent (e.g., DCM) Solvent->Product 0-25 °C

Caption: Reaction scheme for carbamate formation.

General Experimental Workflow

This diagram illustrates the logical flow of the entire synthesis and purification process.

workflow Setup Reactor Setup & Inerting Charge Charge Amine, Base, Solvent Setup->Charge Cool Cool to 0-5 °C Charge->Cool Addition Slow Addition of Cbz-Cl Cool->Addition React Reaction & Monitoring (TLC/HPLC) Addition->React Workup Aqueous Work-up & Extractions React->Workup Dry Dry & Concentrate Workup->Dry Purify Recrystallization Dry->Purify Isolate Filter & Vacuum Dry Purify->Isolate QC Final Product QC (Purity, Yield) Isolate->QC troubleshoot_yield node_action node_action node_start node_start start Low Yield Observed check_reaction Analyze Crude by TLC/HPLC/NMR start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Significant Side Products? incomplete->side_products No action_time Increase Reaction Time or Temperature incomplete->action_time Yes workup_loss Mass Balance Poor After Work-up? side_products->workup_loss No action_conditions Check Reagent Quality & Anhydrous Conditions side_products->action_conditions Yes action_workup Optimize Extraction pH & Check for Emulsions workup_loss->action_workup Yes end Problem Resolved action_time->end action_conditions->end action_workup->end

References

Technical Support Center: Purification of Cyclopropylamine from its Hydrochloride Form

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with cyclopropylamine and need to generate the free base from its more stable hydrochloride salt form. We will delve into the essential chemistry, provide detailed protocols, and troubleshoot common issues encountered in the laboratory.

Fundamentals: The Chemistry of Amine Salt Liberation

At its core, the purification of cyclopropylamine from its hydrochloride salt is a straightforward acid-base reaction. Cyclopropylamine hydrochloride (C₃H₅NH₃⁺Cl⁻) is a salt formed from a weak base (cyclopropylamine) and a strong acid (hydrochloric acid). To recover the volatile, free base form (C₃H₅NH₂), you must deprotonate the cyclopropylammonium cation using a stronger base.

The efficiency of this process is governed by the pKa of the cyclopropylammonium ion, which is approximately 9.1.[1][2] To ensure complete deprotonation and maximize the yield of the free amine, the pH of the aqueous solution must be raised significantly above this pKa. A general rule of thumb is to adjust the pH to be at least 2 units higher than the pKa, targeting a pH of 11 or greater.[3]

Key Physical Properties

Understanding the physical properties of cyclopropylamine is critical for its successful isolation and handling. Its high volatility and miscibility with water present unique challenges.

PropertyValueSource(s)
Molecular Weight57.09 g/mol [4]
Boiling Point49-50 °C[1][2]
Density0.824 g/mL (at 25 °C)[1][2]
pKa (of conjugate acid)~9.10[1][2]
SolubilityMiscible with water, ethanol, ether, chloroform. Sparingly soluble in ethyl acetate.[1][5][6]
Flash Point-25.5 °C (-14 °F)[1][2]
Experimental Guide: From Salt to Pure Amine

This section provides a comprehensive workflow for the liberation, extraction, drying, and final purification of cyclopropylamine.

Workflow Overview

The process can be visualized as a multi-stage workflow, starting with the salt and ending with the pure, anhydrous free amine.

G cluster_prep Phase 1: Liberation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification start Cyclopropylamine HCl in Water add_base Add Strong Base (e.g., 50% NaOH aq.) Cooling in Ice Bath start->add_base 1 extract Extract with Organic Solvent (e.g., Diethyl Ether) Repeat 3-4x add_base->extract 2. Basify to pH > 12 separate Separate Layers (Combine Organic Phases) extract->separate 3 dry Dry Organic Layer (e.g., Anhydrous K₂CO₃ or KOH) separate->dry 4 filtrate Filter off Drying Agent dry->filtrate 5 distill Fractional Distillation (b.p. 49-50°C) filtrate->distill 6 product Pure Cyclopropylamine distill->product 7

Fig 1. Workflow for Cyclopropylamine Purification
Detailed Step-by-Step Protocol

Materials:

  • Cyclopropylamine hydrochloride

  • Deionized water

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), solid or 50% aq. solution

  • Extraction solvent (e.g., Diethyl ether, Dichloromethane)

  • Anhydrous potassium carbonate (K₂CO₃), potassium hydroxide (KOH), or calcium oxide (CaO) for drying[7][8]

  • Saturated sodium chloride solution (brine)

Equipment:

  • Round-bottom flask

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Distillation apparatus (fractionating column, condenser, receiving flask)

  • pH paper or pH meter

Procedure:

  • Dissolution and Basification:

    • Dissolve cyclopropylamine hydrochloride in a minimal amount of cold deionized water in a flask placed in an ice bath.

    • Slowly add a concentrated solution of NaOH (e.g., 50% w/w) or solid KOH pellets portion-wise with vigorous stirring.[9] This is a highly exothermic process; maintain the internal temperature below 20-25 °C to prevent loss of the volatile product.

    • Continue adding base until the aqueous solution is strongly alkaline. Check with pH paper or a calibrated meter to ensure the pH is >12. The solution may become cloudy or a second layer of free amine may appear.

  • Extraction:

    • Transfer the cold, basic aqueous mixture to a separatory funnel.

    • Add a volume of your chosen organic solvent (e.g., diethyl ether).

    • Crucial Insight: Due to the high miscibility of cyclopropylamine in water, a single extraction is insufficient.[6] Perform at least 3 to 4 extractions with fresh solvent to maximize recovery.

    • Stopper the funnel and invert it gently several times to mix the layers. Avoid vigorous shaking to prevent the formation of stubborn emulsions.[10] Vent the funnel frequently to release pressure.

    • Allow the layers to separate fully. Drain the lower aqueous layer and collect the upper organic layer. Combine all organic extracts.

  • Drying the Organic Extract:

    • Transfer the combined organic extracts to a clean, dry flask.

    • Add a suitable drying agent. For amines, basic or neutral desiccants are required. Anhydrous K₂CO₃, solid KOH, or CaO are excellent choices.[7][8][11]

    • Causality: Avoid acidic drying agents. Do not use anhydrous calcium chloride (CaCl₂), as it can form complexes with amines, leading to product loss.

    • Allow the mixture to stand for at least 30 minutes with occasional swirling. If the drying agent clumps together and the liquid remains cloudy, add more until some particles remain free-flowing.

  • Isolation and Purification:

    • Carefully decant or filter the dried solution away from the desiccant into a distillation flask.

    • Assemble a fractional distillation apparatus. Ensure the condenser is supplied with very cold water. It is advisable to cool the receiving flask in an ice bath to minimize evaporative losses.

    • Heat the distillation flask gently (a water bath is recommended). Collect the fraction that boils between 49-50 °C.[1][12]

    • The final product should be a clear, colorless, and highly volatile liquid.

Troubleshooting Guide & FAQs

Q1: My extraction yield is very low. What went wrong?

  • Incomplete Basification: This is the most common cause. If the pH of the aqueous layer is not sufficiently high (i.e., >11-12), a significant portion of the amine will remain in its protonated, water-soluble salt form. Solution: Re-check the pH of the aqueous layer after extraction and add more base if necessary.

  • Insufficient Extraction: Cyclopropylamine is miscible with water.[1][5] One or two extractions are not enough. Solution: Perform at least 3, and preferably 4-5, extractions to ensure complete removal from the aqueous phase.

  • Solvent Choice: While ether works, cyclopropylamine is only sparingly soluble in ethyl acetate, making it a poor choice for extraction from water.[1][6] Solution: Use a more suitable solvent like diethyl ether or dichloromethane.

Q2: A thick emulsion formed during the extraction and won't separate. How can I fix this?

  • Amines can act as surfactants, leading to emulsions.[10]

  • Solution 1 (Salting Out): Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of the organic solvent and amine, which helps to break the emulsion.[10]

  • Solution 2 (Patience & Technique): Allow the funnel to stand undisturbed for an extended period. Gentle swirling or rolling, rather than vigorous shaking, can prevent emulsion formation in the first place.

  • Solution 3 (Filtration): For very persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes resolve the issue.

Q3: I lost most of my product during the final distillation. Why?

  • Cyclopropylamine has a very low boiling point (49-50 °C) and is highly volatile.[1]

  • Solution 1 (Temperature Control): Use a water bath for gentle, even heating. Do not overheat. The distillation should proceed slowly and steadily.

  • Solution 2 (Efficient Condensation): Ensure your condenser is functioning efficiently with a high flow of very cold water.

  • Solution 3 (Receiving Flask): The receiving flask must be cooled in an ice bath to prevent the distilled product from evaporating as it is collected.

  • Solution 4 (System Leaks): Check that all joints in your distillation apparatus are properly sealed.

Q4: Can I use the organic extract directly in my next reaction without distillation?

  • Yes, this is often a practical approach, especially for small-scale reactions where distillation losses would be significant.[6] After thoroughly drying the combined organic extracts, you can determine the concentration of cyclopropylamine via titration or an internal standard (e.g., by GC or NMR) and use the solution directly.

Safety First: Handling Cyclopropylamine

Cyclopropylamine is a hazardous chemical that requires strict safety protocols.

  • Flammability: It is a highly flammable liquid with a low flash point.[13][14] All operations must be conducted away from ignition sources in a well-ventilated chemical fume hood.[15][16][17] Ensure equipment is properly grounded to prevent static discharge.[15][17]

  • Corrosivity & Toxicity: It causes severe skin burns and eye damage.[13][14] It is also harmful if swallowed.[13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., PVC or nitrile), tightly fitting safety goggles, a face shield, and a flame-retardant lab coat.[13][14][16]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood.[16] Avoid inhaling vapors.[13] Have safety showers and eyewash stations readily accessible.[17]

  • Spills: In case of a spill, evacuate the area, remove all ignition sources, and absorb the spill with an inert material like vermiculite or sand.[16][17]

References

avoiding side reactions in the Kulinkovich-Szymoniak reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Kulinkovich-Szymoniak reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation for the synthesis of primary cyclopropylamines from nitriles. Here, we will address common challenges, delve into the mechanistic underpinnings of side reactions, and provide actionable troubleshooting strategies to ensure the success of your experiments.

I. Troubleshooting Guide: Navigating Common Side Reactions

The Kulinkovich-Szymoniak reaction, while elegant, can be prone to side reactions that diminish the yield and purity of the desired primary cyclopropylamine. Understanding and mitigating these pathways is crucial for a successful outcome.

Issue 1: Formation of Ketones and Tertiary Carbinamines

Q: My reaction is producing significant amounts of a ketone and a tertiary carbinamine instead of the desired primary cyclopropylamine. What is causing this and how can I fix it?

A: This is a classic issue in the Kulinkovich-Szymoniak reaction and points to suboptimal reaction conditions, particularly concerning the stoichiometry of your reagents.[1]

Causality: The reaction proceeds through the formation of a titanacyclopropane intermediate, which then reacts with the nitrile to form an azatitanacycle.[1] This intermediate is at a crucial branch point.

  • Desired Pathway: In the presence of a Lewis acid like BF₃·OEt₂, the azatitanacycle rearranges to form the primary cyclopropylamine.[1][2]

  • Side Pathways:

    • If the azatitanacycle is hydrolyzed during workup without prior Lewis acid treatment, it can lead to the formation of a ketone.[1]

    • An excess of the Grignard reagent (e.g., more than two equivalents of EtMgBr) can attack the azatitanacycle or the intermediate imine, leading to the formation of a tertiary carbinamine.[1]

Troubleshooting Protocol:

  • Strict Stoichiometric Control: Carefully control the stoichiometry of the Grignard reagent. The optimal ratio is typically around 2.0 equivalents relative to the nitrile. Using more than this amount can significantly increase the formation of the tertiary carbinamine byproduct.[1]

  • Titanium Reagent Stoichiometry: The use of sub-stoichiometric amounts of the titanium(IV) isopropoxide catalyst can also lead to an increase in ketone and carbinamine byproducts.[1] It is generally recommended to use a stoichiometric amount of Ti(OiPr)₄ for this reaction.

  • Order of Addition: Ensure that the Lewis acid (BF₃·OEt₂) is added to the reaction mixture after the formation of the azatitanacycle and before aqueous workup. This is critical to drive the reaction towards the desired cyclopropylamine.[1][2]

ReagentRecommended Stoichiometry (relative to nitrile)Potential Issue with Incorrect Stoichiometry
Grignard Reagent (e.g., EtMgBr)~2.0 equivalents> 2.0 eq. leads to tertiary carbinamines.
Ti(OiPr)₄1.0 equivalent< 1.0 eq. can increase ketone and carbinamine formation.[1]
BF₃·OEt₂~2.0 equivalentsInsufficient amount leads to ketone formation upon workup.
Issue 2: Low Diastereoselectivity with Substituted Grignard Reagents

Q: I'm using a substituted Grignard reagent (e.g., PrMgBr) to synthesize a 1,2-disubstituted cyclopropylamine, but the diastereoselectivity is poor. How can I improve this?

A: Achieving high diastereoselectivity in the Kulinkovich-Szymoniak reaction with substituted Grignard reagents can be challenging, often yielding diastereomeric ratios of around 2:1.[1] However, there are strategies to address this.

Causality: The diastereoselectivity is determined during the intramolecular cyclization step. The transition state leading to the cyclopropane ring can be influenced by steric interactions between the substituents on the forming three-membered ring.[3]

Strategies for Improvement:

  • Chromatographic Separation: While not a direct solution to the reaction's selectivity, flash column chromatography is often effective in separating the diastereomers.[1]

  • Chiral Auxiliaries: For asymmetric syntheses, the use of chiral auxiliaries on the nitrile substrate can induce facial selectivity during the titanacyclopropane addition.

  • Chiral Titanium Catalysts: The use of chiral ligands on the titanium center, such as TADDOL derivatives, has been shown to induce enantioselectivity in the parent Kulinkovich reaction and may be applicable here.[3]

Issue 3: Competing Reduction of the Nitrile Group

Q: I am observing the formation of a primary amine corresponding to the simple reduction of my nitrile starting material. Why is this happening?

A: The formation of a reduced primary amine suggests that a competing reaction pathway is dominating over the desired cyclopropanation.

Causality: The titanacyclopropane intermediate is a potent reducing agent. Under certain conditions, it can reduce the nitrile to the corresponding primary amine without undergoing the cyclopropanation sequence. This is more likely to occur if the formation of the azatitanacycle is slow or disfavored.

Troubleshooting Steps:

  • Temperature Control: Ensure the reaction is carried out at the recommended temperature. Deviations can alter the relative rates of competing pathways. The initial formation of the titanacyclopropane is often done at room temperature, followed by the addition of the nitrile.

  • Solvent Choice: The choice of solvent (typically Et₂O or THF) can influence the reactivity of the organometallic species.[3] Ensure you are using a dry, ethereal solvent.

  • Purity of Reagents: The purity of the Grignard reagent and the titanium catalyst is paramount. Impurities can interfere with the catalytic cycle.

II. Frequently Asked Questions (FAQs)

Q1: Can I use a catalytic amount of the titanium reagent in the Kulinkovich-Szymoniak reaction?

A1: No, for the synthesis of primary cyclopropylamines from nitriles, a stoichiometric amount of the titanium(IV) isopropoxide is generally required.[1] Using sub-stoichiometric amounts has been shown to decrease the yield of the desired product and increase the formation of ketone and carbinamine side products.[1]

Q2: What is the role of the Lewis acid (BF₃·OEt₂) in this reaction?

A2: The Lewis acid is crucial for the final ring-contraction step that forms the cyclopropane ring.[2] The initially formed azatitanacycle is relatively stable. The addition of BF₃·OEt₂ coordinates to the nitrogen and/or oxygen atoms, activating the intermediate and facilitating the rearrangement to the desired primary cyclopropylamine.[2]

Q3: Are there any functional groups that are not tolerated in the Kulinkovich-Szymoniak reaction?

A3: Yes, certain functional groups can interfere with the reaction. The Grignard reagent is a strong base and nucleophile, so acidic protons (e.g., from alcohols, carboxylic acids, primary/secondary amines) and reactive carbonyls (e.g., aldehydes, ketones, esters) in the substrate will react preferentially. While amides can be used in the related Kulinkovich-de Meijere reaction, their presence in a substrate for the Szymoniak variant would likely lead to a complex mixture of products.

Q4: How can I confirm the formation of the titanacyclopropane intermediate?

A4: Direct observation of the titanacyclopropane is challenging in a standard laboratory setting. Its formation is typically inferred by the evolution of a gas (e.g., ethane when using EtMgBr) as the dialkyltitanium species undergoes β-hydride elimination.[4]

III. Reaction Mechanisms and Visual Guides

To better understand the competing pathways, the following diagrams illustrate the desired reaction and a key side reaction.

Desired Kulinkovich-Szymoniak Reaction Pathway

Kulinkovich-Szymoniak Pathway cluster_start Reagent Preparation cluster_reaction Reaction Cascade Ti(OiPr)4 Ti(OiPr)₄ Titanacyclopropane Titanacyclopropane Intermediate Ti(OiPr)4->Titanacyclopropane - 2 EtOiPr - C₂H₆ EtMgBr 2 EtMgBr EtMgBr->Titanacyclopropane Azatitanacycle Azatitanacycle Intermediate Titanacyclopropane->Azatitanacycle Nitrile R-C≡N Nitrile->Azatitanacycle Product Primary Cyclopropylamine Azatitanacycle->Product LewisAcid BF₃·OEt₂ LewisAcid->Product Ring Contraction

Caption: Desired reaction pathway for the Kulinkovich-Szymoniak reaction.

Side Reaction Pathway: Formation of Tertiary Carbinamine

Side_Reaction_Carbinamine cluster_reaction Side Reaction Azatitanacycle Azatitanacycle Intermediate SideProduct Tertiary Carbinamine Azatitanacycle->SideProduct ExcessEtMgBr Excess EtMgBr (> 2 eq.) ExcessEtMgBr->SideProduct Nucleophilic Attack

Caption: Side reaction leading to tertiary carbinamine formation.

IV. Experimental Protocol: A General Procedure

The following is a generalized protocol for the Kulinkovich-Szymoniak reaction. Note that specific conditions may need to be optimized for your particular substrate.

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the nitrile (1.0 eq.) and dry solvent (e.g., THF or Et₂O) to an oven-dried flask equipped with a magnetic stir bar.

  • Titanium Reagent Addition: Add titanium(IV) isopropoxide (1.0 eq.) to the solution at room temperature.

  • Grignard Reagent Addition: Cool the mixture to the desired temperature (often 0 °C or room temperature) and slowly add the Grignard reagent (e.g., EtMgBr, ~2.0 eq.) dropwise. Gas evolution should be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for the appropriate time (this can range from a few hours to overnight). Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

  • Lewis Acid Treatment: Once the reaction is complete, add the Lewis acid (e.g., BF₃·OEt₂, ~2.0 eq.) and stir for an additional period (e.g., 30 minutes).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., EtOAc).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

V. References

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (17), 1792-1793.

  • Kulinkovich, O. G., Sviridov, S. V., Vasilevski, D. A. (1991). Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates. Synthesis, 1991(03), 234.

  • Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789-2834.

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, October 28). Kulinkovich reaction. Retrieved from --INVALID-LINK--

  • Synthesis Workshop. (2021, January 16). The Kulinkovich Reaction (Episode 42). YouTube. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to Validating Target Engagement of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the journey from a bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this process is the definitive identification and validation of the molecule's biological target. This guide provides an in-depth, objective comparison of modern experimental strategies to elucidate and confirm the target engagement of novel compounds, using Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate as our central example. While this specific carbamate derivative is not extensively characterized in public literature, its structure serves as a relevant scaffold to explore the principles and workflows applicable to any new chemical entity.

Our approach is grounded in the philosophy of orthogonal validation. No single experiment is sufficient to declare a target. Instead, we will build a self-validating evidentiary framework by combining distinct, complementary methodologies. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to design a robust target validation cascade for your own research.

Section 1: The Hunt for the Target — Unbiased Identification Strategies

When the target of a bioactive compound is unknown, the initial task is to generate a list of high-confidence candidate binding partners. This is a discovery phase, where the goal is to cast a wide net within the cellular proteome and identify proteins that physically interact with the compound. We will compare two powerful, yet conceptually different, chemical proteomics approaches: Affinity Purification-Mass Spectrometry (AP-MS) and Photoaffinity Labeling (PAL).

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a cornerstone technique for identifying protein-small molecule interactions. The core principle involves immobilizing the small molecule "bait" on a solid support (e.g., agarose beads) to "fish" for interacting "prey" proteins from a cell lysate. These captured proteins are then identified using high-resolution mass spectrometry.[1]

The causality here is straightforward: by tethering this compound to a matrix, we can selectively enrich for proteins that bind to it. A crucial experimental choice is the design of the affinity probe. A linker must be attached to the parent molecule at a position that does not disrupt its native binding interactions. For our example compound, derivatization could be explored at the phenyl ring, away from the carbamate and cyclopropyl moieties which may be critical for its biological activity.

  • Probe Synthesis: Covalently attach a linker (e.g., polyethylene glycol) terminating in a reactive group to this compound. Conjugate this derivatized molecule to activated agarose beads.

  • Cell Lysis: Prepare a native cell lysate from a biologically relevant cell line under conditions that preserve protein complexes.

  • Incubation: Incubate the affinity beads with the cell lysate. To identify specific binders, a parallel control experiment is essential. Here, the lysate is co-incubated with the beads and a high concentration of free, non-immobilized this compound. True binding partners will be outcompeted by the free compound and will show reduced abundance in the mass spectrometry data.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.

  • Elution & Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify and quantify the captured proteins.

  • Data Analysis: Identify proteins that are significantly enriched on the compound beads compared to control beads and whose binding is competed away by the free compound.

APMS_Workflow cluster_prep Probe Preparation cluster_exp Experiment cluster_analysis Analysis Compound Benzyl (1-(4-bromophenyl) cyclopropyl)carbamate AffinityProbe Affinity Probe (Compound-Beads) Compound->AffinityProbe Immobilization Beads Activated Beads Beads->AffinityProbe Incubation Incubation & Competition AffinityProbe->Incubation Lysate Cell Lysate Lysate->Incubation Wash Wash Incubation->Wash Elute Elute & Digest Wash->Elute MS LC-MS/MS Elute->MS Data Data Analysis: Identify Competed Proteins MS->Data Target Candidate Targets Data->Target

Caption: AP-MS workflow for target identification.

Photoaffinity Labeling (PAL)

PAL offers a significant advantage over AP-MS by enabling the capture of target proteins within their native environment: the living cell.[2] This technique uses a photo-reactive probe, a modified version of the parent compound that, upon activation by UV light, forms a highly reactive species that covalently crosslinks to its binding partner.[3]

The design of the photoaffinity probe is paramount. It must incorporate three key features: the core pharmacophore of this compound, a photo-reactive group (e.g., a diazirine), and a reporter tag (e.g., an alkyne for click chemistry).[4] The diazirine is often preferred due to its small size and the stability of the resulting covalent bond.[4]

  • Probe Synthesis: Synthesize a derivative of this compound incorporating a diazirine moiety and a terminal alkyne handle.

  • Live Cell Incubation: Treat living cells with the photoaffinity probe, allowing it to distribute and bind to its target(s).

  • UV Irradiation: Expose the cells to UV light of a specific wavelength to activate the diazirine, which then forms a reactive carbene that covalently crosslinks to the nearest amino acid residues of the target protein.

  • Cell Lysis & Click Chemistry: Lyse the cells and use copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") to attach a reporter molecule (e.g., biotin-azide) to the alkyne handle on the probe.

  • Enrichment: Use streptavidin-coated beads to enrich the now-biotinylated protein-probe complexes.

  • On-Bead Digestion & MS Analysis: Perform on-bead tryptic digestion of the enriched proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptides by mass spectrometry to identify the proteins that were covalently labeled by the probe.

PAL_Workflow cluster_incell In-Cell Labeling cluster_enrich Enrichment cluster_analysis Analysis Probe Photoaffinity Probe (Diazirine, Alkyne) Cells Live Cells Probe->Cells UV UV Irradiation (Crosslinking) Cells->UV Lysis Lysis & Click Chemistry (Biotin) UV->Lysis Enrich Streptavidin Enrichment Lysis->Enrich Digestion On-Bead Digestion Enrich->Digestion MS LC-MS/MS Digestion->MS Data Data Analysis: Identify Labeled Proteins MS->Data Target Candidate Targets Data->Target

Caption: PAL workflow for in-cell target identification.

Comparison of Target Identification Methods
FeatureAffinity Purification-Mass Spectrometry (AP-MS)Photoaffinity Labeling (PAL)
Principle Reversible binding capture from cell lysateCovalent capture of binders in live cells
Pros Simpler probe synthesis; captures stable protein complexesCaptures interactions in native cellular context; can identify transient or weak binders; less prone to post-lysis artifacts
Cons Prone to identifying non-specific binders; may miss transient interactions; interactions may be disrupted upon lysisProbe synthesis is more complex and can alter compound properties; UV irradiation can cause cell damage; may not capture multi-protein complexes
Output List of potential direct and indirect binding partnersList of direct, proximal binding partners
Best For Initial, broad screening; identifying components of stable complexesValidating direct binding in a physiological setting; capturing transient interactions

Section 2: Hit to Lead — Validating Direct Target Engagement

The discovery methods in Section 1 will yield a list of candidate proteins. The next crucial phase is to validate which of these candidates represents a direct, high-avidity target of this compound. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[5][6]

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay based on the principle of ligand-induced thermal stabilization.[7] When a small molecule binds to its target protein, it generally increases the protein's conformational stability, making it more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, we can measure the amount of soluble target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound provides strong evidence of direct binding.[8]

This method is exceptionally powerful because it requires no modification of the compound or the protein and can be performed in a complex biological environment (lysate or whole cells), providing physiological relevance.[6][7]

  • Treatment: Treat intact cells or cell lysate with this compound across a range of concentrations. A vehicle control (e.g., DMSO) is run in parallel.

  • Heating: Aliquot the samples and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes). One aliquot is left at room temperature as a non-heated control.

  • Fractionation: Lyse the cells (if treated intact) and separate the soluble fraction (containing non-denatured proteins) from the insoluble, aggregated fraction by centrifugation.

  • Detection: Analyze the amount of the soluble candidate target protein in each sample using a specific detection method, typically Western blotting or an antibody-based assay like ELISA.

  • Data Analysis:

    • Melt Curve: Plot the percentage of soluble protein remaining at each temperature relative to the non-heated control. A shift in the curve to the right for compound-treated samples indicates stabilization.

    • Isothermal Dose-Response (ITDR): At a fixed temperature (chosen from the melt curve where significant denaturation occurs), plot the amount of soluble protein against the concentration of the compound. This allows for the determination of an apparent binding affinity (EC50).[9]

CETSA_Workflow cluster_exp Experiment cluster_analysis Analysis Cells Cells/Lysate + Compound Heat Heat to Various Temperatures (T1, T2...) Cells->Heat Fractionate Separate Soluble & Insoluble Fractions Heat->Fractionate Detect Detect Soluble Target (e.g., Western Blot) Fractionate->Detect Plot Plot Data Detect->Plot MeltCurve Melt Curve (Stabilization Shift) Plot->MeltCurve ITDR Isothermal Dose-Response (Affinity) Plot->ITDR Validation Direct Target Engagement Validated MeltCurve->Validation ITDR->Validation

Caption: CETSA workflow for validating target engagement.

Comparison with an Alternative Compound

To add another layer of validation and to benchmark the potency of this compound, it is essential to compare its performance against a known, well-characterized modulator of the validated target. Let's assume that our target identification and CETSA validation pointed to "Kinase Y" as the direct target. We will now introduce "Compound K," a known potent and selective inhibitor of Kinase Y.

AssayThis compoundCompound K (Known Kinase Y Inhibitor)
CETSA (Kinase Y)
Thermal Shift (ΔTm)+ 4.2 °C+ 6.5 °C
ITDR EC50150 nM25 nM

This hypothetical data demonstrates that while our compound of interest clearly engages the target, the known inhibitor does so with higher potency, providing a valuable benchmark for future lead optimization efforts.

Section 3: From Binding to Biology — Verifying Functional Consequences

Confirming that a compound binds to a target is only half the battle. We must also demonstrate that this binding event leads to a functional consequence in the cell, specifically by modulating the activity of the target. This is typically assessed by examining downstream signaling pathways.[10][11]

Downstream Signaling Analysis via Western Blot

If our validated target is Kinase Y, which is part of a known signaling cascade, we can measure the phosphorylation status of its downstream substrates. A change in the phosphorylation of these substrates upon treatment with this compound would provide strong functional evidence of target engagement. Western blotting is a workhorse technique for this purpose, allowing for the quantification of specific phospho-proteins.[12]

Signaling_Pathway Compound Benzyl (1-(4-bromophenyl) cyclopropyl)carbamate Target Target: Kinase Y Compound->Target Inhibits Substrate Substrate A Target->Substrate Phosphorylates pSubstrate p-Substrate A Substrate->pSubstrate Response Cellular Response pSubstrate->Response

Caption: Hypothetical signaling pathway for functional validation.

  • Cell Treatment: Culture an appropriate cell line and serum-starve if necessary to reduce basal signaling. Treat cells with vehicle, this compound, and the positive control Compound K at various concentrations for a defined period.

  • Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a downstream substrate (e.g., p-Substrate A) and a primary antibody for the total amount of that substrate (Total Substrate A). The total protein serves as a loading control.

  • Detection and Quantification: Use fluorescently or HRP-conjugated secondary antibodies for detection. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Comparative Data Summary
CompoundTarget Engagement (CETSA ITDR EC50)Functional Activity (p-Substrate A IC50)
This compound150 nM210 nM
Compound K (Positive Control)25 nM35 nM

The data in this table provides a powerful, self-validating narrative. The functional IC50, which measures the inhibition of the downstream pathway, is in close agreement with the target engagement EC50 from the CETSA experiment. This strong correlation between direct binding and functional cellular activity is the cornerstone of a robust target validation package.

Conclusion

Validating the target engagement of a novel compound like this compound is a multi-step, iterative process that demands scientific rigor and the strategic application of orthogonal methodologies. We have outlined a logical and robust workflow that progresses from unbiased target discovery (AP-MS, PAL) to direct binding validation (CETSA) and finally to functional confirmation (downstream signaling analysis).

By systematically applying these techniques and comparing the results to known standards, researchers can build a compelling case for a specific mechanism of action. This in-depth understanding is not merely an academic exercise; it is fundamental to the successful translation of a bioactive compound into a precisely targeted therapeutic agent.

References

A Comparative Guide to Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate and Other Potent Enzyme Inhibitors in Epigenetic Modulation

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the pursuit of novel enzyme inhibitors with enhanced specificity and efficacy is paramount. This guide provides a comprehensive comparison of the hypothetical novel compound, Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate, with a panel of established inhibitors targeting Lysine-Specific Demethylase 1 (LSD1), a critical enzyme in epigenetic regulation. This document is intended for researchers, scientists, and professionals in drug development, offering both a high-level strategic overview and in-depth experimental protocols.

Introduction: The Significance of LSD1 in Disease and Therapy

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in regulating gene expression by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By removing these methyl marks, LSD1 can act as a transcriptional co-repressor or co-activator, depending on the protein complex it is associated with. Given its significant role in cellular processes such as differentiation, proliferation, and stemness, it is no surprise that the dysregulation of LSD1 is implicated in a variety of human diseases, most notably cancer.[1][2]

LSD1 is overexpressed in a wide range of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and neuroblastoma.[1][3] Its elevated expression often correlates with poor prognosis and resistance to therapy.[4] This has positioned LSD1 as a compelling therapeutic target for the development of novel anti-cancer agents.[2]

The compound at the center of our investigation, this compound, possesses a key structural feature—a cyclopropylamine moiety—that is reminiscent of the well-known monoamine oxidase (MAO) inhibitor, tranylcypromine. Tranylcypromine was one of the first compounds identified to have off-target inhibitory activity against LSD1, paving the way for the development of a new class of epigenetic modulators.[5] Based on this structural similarity, we hypothesize that this compound is a novel inhibitor of LSD1. This guide will therefore compare its potential performance profile against a selection of established LSD1 inhibitors.

A Comparative Analysis of Leading LSD1 Inhibitors

To provide a comprehensive evaluation, we have selected a panel of well-characterized LSD1 inhibitors that are either in clinical development or are widely used as research tools. These include both irreversible and reversible inhibitors, offering a broad spectrum for comparison.

InhibitorMechanism of ActionTargetIC50Key Features & Clinical Status
Tranylcypromine IrreversibleLSD1/MAOs< 2 µM (for LSD1)Non-selective, first-generation LSD1 inhibitor. In clinical trials for AML in combination with other agents.[5][6]
GSK-2879552 IrreversibleLSD1PotentSelective and orally bioavailable. Has been in clinical trials for SCLC and AML.[7][8][9]
SP-2509 ReversibleLSD113 nMPotent and selective. Demonstrates anti-tumor effects by targeting the JAK/STAT3 signaling pathway.[10][11][12]
CC-90011 (Pulrodemstat) ReversibleLSD10.25 nMHighly potent, selective, and orally active. Has shown encouraging activity in advanced solid tumors and is in clinical trials for AML and SCLC.[13][14][15][16]

Visualizing the Mechanism: LSD1's Role in Gene Regulation

The following diagram illustrates the central role of LSD1 in histone modification and gene transcription, and where inhibitors like this compound are hypothesized to act.

LSD1_Pathway cluster_0 Histone Tail cluster_1 LSD1 Complex cluster_2 Transcriptional Regulation H3K4me2 H3K4me2 (Active Mark) LSD1 LSD1 Enzyme H3K4me2->LSD1 Demethylation H3K4me1 H3K4me1 Gene_Repression Gene Repression H3K4me1->Gene_Repression LSD1->H3K4me1 Inhibitor This compound & Other Inhibitors Inhibitor->LSD1 Inhibition

Caption: The role of LSD1 in demethylating H3K4me2 and the point of intervention for LSD1 inhibitors.

Experimental Protocols for Inhibitor Characterization

To rigorously evaluate a novel compound like this compound, a series of well-defined experiments are necessary. The following protocols provide a roadmap for such an investigation.

Biochemical LSD1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of LSD1.

Principle: A recombinant LSD1 enzyme is incubated with a substrate (e.g., a biotinylated H3K4me2 peptide) and the inhibitor. The product of the demethylation reaction is then detected, often using a fluorescent or luminescent readout.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT).

    • Dilute recombinant human LSD1 enzyme to the desired concentration in assay buffer.

    • Prepare a stock solution of the H3K4me2 peptide substrate.

    • Prepare serial dilutions of this compound and control inhibitors (e.g., Tranylcypromine) in DMSO, followed by dilution in assay buffer.

  • Assay Procedure:

    • Add the diluted inhibitors to a 384-well plate.

    • Add the diluted LSD1 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the H3K4me2 peptide substrate.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

    • Stop the reaction and add the detection reagents according to the manufacturer's instructions (e.g., an antibody specific for the demethylated product).

    • Read the signal on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

LSD1_Assay_Workflow Start Start Prep Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Prep Plate Add Inhibitors to Plate Prep->Plate Add_Enzyme Add LSD1 Enzyme (Pre-incubation) Plate->Add_Enzyme Add_Substrate Add H3K4me2 Substrate (Start Reaction) Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Detect Add Detection Reagents Incubate->Detect Read Read Signal Detect->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a biochemical LSD1 enzyme inhibition assay.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to assess the impact of an LSD1 inhibitor on global histone methylation patterns within a cellular context.[17]

Principle: Cells are treated with the inhibitor, and then the chromatin is cross-linked, sheared, and immunoprecipitated with an antibody specific for a particular histone mark (e.g., H3K4me2). The associated DNA is then sequenced to identify the genomic regions where this mark is enriched.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., an AML cell line like MV4-11) to ~80% confluency.

    • Treat the cells with this compound, a positive control inhibitor, and a vehicle control (DMSO) for a specified time (e.g., 24-48 hours).

  • Cross-linking and Chromatin Preparation:

    • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

    • Quench the cross-linking reaction with glycine.

    • Harvest the cells, lyse them to release the nuclei, and then lyse the nuclei to release the chromatin.

    • Shear the chromatin to an average size of 200-500 bp using sonication.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody against H3K4me2 overnight at 4°C.

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

    • Wash the beads to remove non-specific binding.

  • Elution and DNA Purification:

    • Elute the chromatin from the beads and reverse the cross-links by heating.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a spin column or phenol-chloroform extraction.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA.

    • Sequence the library on a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Perform peak calling to identify regions of H3K4me2 enrichment.

    • Compare the H3K4me2 enrichment profiles between the different treatment conditions to identify genes and genomic regions affected by the LSD1 inhibitor.

Cell Viability Assay

This assay determines the effect of the inhibitor on the proliferation and survival of cancer cells. The MTT assay is a widely used colorimetric method.[18][19]

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[19] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a pre-determined optimal density.

    • Allow the cells to adhere and resume growth overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control inhibitors.

    • Add the compounds to the appropriate wells and incubate for a desired period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This guide has provided a framework for the comparative analysis of this compound as a potential novel LSD1 inhibitor. By benchmarking its performance against established compounds using standardized biochemical and cellular assays, researchers can gain a comprehensive understanding of its potency, selectivity, and anti-proliferative effects. The experimental protocols detailed herein offer a robust starting point for such an evaluation.

The successful characterization of novel LSD1 inhibitors like this compound holds significant promise for the development of new epigenetic therapies. Future studies should focus on in vivo efficacy in animal models of cancer, pharmacokinetic and pharmacodynamic profiling, and the exploration of combination therapies to overcome potential resistance mechanisms.

References

The Structure-Activity Relationship of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the rational design of small molecule inhibitors with high potency and selectivity is paramount. The scaffold of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate represents a compelling starting point for the development of novel therapeutics, integrating three key structural motifs: a benzyl carbamate group, a cyclopropyl ring, and a 4-bromophenyl moiety. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, offering a comparative framework for researchers, scientists, and drug development professionals. By dissecting the influence of each component, we aim to provide actionable insights for the strategic optimization of these derivatives.

The Core Scaffold: A Tripartite Ensemble with Therapeutic Potential

The this compound scaffold is a composite structure, with each of its three main components contributing distinct physicochemical properties that can be fine-tuned to modulate biological activity. The benzyl carbamate moiety is a known pharmacophore in a variety of enzyme inhibitors, particularly cysteine proteases.[1][2][3] The cyclopropyl ring offers conformational rigidity and metabolic stability, while the 4-bromophenyl group can engage in specific interactions with biological targets and influence pharmacokinetic properties.[4][5][6][7][8]

The potential therapeutic applications for derivatives of this scaffold are broad, spanning from antiviral and anticancer to antimicrobial agents.[1][2][3] Understanding the SAR is crucial for navigating the chemical space and identifying derivatives with optimal efficacy and safety profiles.

Deconstructing the Scaffold: A Comparative Analysis of Structural Modifications

To elucidate the SAR of this compound derivatives, we will systematically examine the impact of modifications to each of the three core components. The following sections provide a comparative analysis based on established principles in medicinal chemistry and data from related compound classes.

The Benzyl Carbamate Moiety: The Warhead and Beyond

The benzyl carbamate group is a critical component for the biological activity of many enzyme inhibitors. It can act as a covalent reversible inhibitor for certain proteases.[2][3] Variations in this part of the molecule can significantly impact potency and selectivity.

Table 1: Comparative Analysis of Benzyl Carbamate Modifications

ModificationPredicted Effect on ActivityRationale
Substitution on the Benzyl Ring
Electron-withdrawing groups (e.g., -NO₂, -CF₃)Potentially increased potencyCan enhance the electrophilicity of the carbamate carbonyl, promoting interaction with nucleophilic residues in the enzyme active site.
Electron-donating groups (e.g., -OCH₃, -CH₃)Potentially decreased potencyMay reduce the electrophilicity of the carbamate carbonyl.
Replacement of the Benzyl Group
Other aryl or heteroaryl groupsModulation of selectivity and potencyCan explore different binding pockets and interactions within the target protein.
Aliphatic groupsGenerally decreased potencyLoss of aromatic interactions (e.g., π-π stacking) with the target.
Modification of the Carbamate Linker
N-methylationMay alter binding mode and metabolic stabilityCan introduce steric hindrance and change hydrogen bonding capabilities.
Replacement with urea or thiocarbamateAltered reactivity and binding propertiesChanges the electronic nature and hydrogen bonding pattern of the linker.
The 1-(4-Bromophenyl)cyclopropyl Core: Rigidity and Targeting

The 1-phenylcyclopropylamine substructure provides a rigid scaffold that can orient the phenyl ring and the carbamate group in a defined spatial arrangement. This conformational constraint can lead to higher binding affinity by reducing the entropic penalty upon binding to a target.[4][5][8]

The 4-bromophenyl group plays a crucial role in target engagement. The bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction with electron-donating atoms in the protein, such as oxygen or nitrogen.[9] Furthermore, the phenyl ring itself can engage in hydrophobic and π-stacking interactions.

Table 2: Comparative Analysis of 1-Arylcyclopropyl Modifications

ModificationPredicted Effect on ActivityRationale
Substitution on the Phenyl Ring
Other halogens (F, Cl, I) at position 4Modulation of halogen bond strength and lipophilicityFluorine may act as a hydrogen bond acceptor, while chlorine and iodine can form stronger halogen bonds than bromine. Lipophilicity will also be affected, influencing cell permeability.
Electron-donating or -withdrawing groups at other positionsFine-tuning of electronic properties and steric interactionsCan influence the overall electron density of the ring and explore additional binding pockets.
Replacement of the Phenyl Ring
Heteroaromatic rings (e.g., pyridine, thiophene)Altered binding interactions and solubilityCan introduce new hydrogen bonding opportunities and change the polarity of the molecule.
Modification of the Cyclopropyl Ring
Introduction of substituentsCan introduce steric clashes or favorable interactionsMay be used to probe the shape of the binding pocket. However, this can be synthetically challenging.
Ring-opening to a flexible propyl chainSignificant loss of potencyThe rigid conformation conferred by the cyclopropyl ring is often crucial for potent activity.[4][5][8]

Experimental Protocols: Synthesis and Biological Evaluation

The successful exploration of the SAR of this compound derivatives relies on robust synthetic methods and relevant biological assays.

General Synthetic Scheme

The synthesis of the target compounds can be achieved through a multi-step sequence, as outlined below.

Synthesis_Workflow A 4-Bromophenylacetonitrile C 1-(4-Bromophenyl)cyclopropanecarbonitrile A->C Phase Transfer Catalysis (e.g., NaOH, TBAB) B 1,2-Dibromoethane B->C D 1-(4-Bromophenyl)cyclopropanecarboxylic acid C->D Acid or Base Hydrolysis E 1-(4-Bromophenyl)cyclopropylamine D->E Curtius Rearrangement G This compound E->G Schotten-Baumann Reaction (e.g., NaHCO₃, DCM/H₂O) F Benzyl Chloroformate F->G

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol for the Synthesis of 1-(4-Bromophenyl)cyclopropylamine (Intermediate E):

  • Cyclopropanation: To a stirred solution of 4-bromophenylacetonitrile and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent (e.g., dichloromethane), add a concentrated aqueous solution of sodium hydroxide. Then, add 1,2-dibromoethane dropwise at room temperature. Stir the reaction mixture vigorously for 24-48 hours. After completion, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(4-bromophenyl)cyclopropanecarbonitrile.

  • Hydrolysis: Reflux the obtained nitrile with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH in ethanol/water) until the reaction is complete (monitored by TLC). After cooling, adjust the pH to acidic to precipitate the carboxylic acid. Filter, wash with water, and dry to yield 1-(4-bromophenyl)cyclopropanecarboxylic acid.

  • Curtius Rearrangement: Convert the carboxylic acid to the corresponding acyl azide by reacting it with diphenylphosphoryl azide (DPPA) in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., toluene). Heat the reaction mixture to induce the Curtius rearrangement, forming the isocyanate intermediate. Add a suitable acidic or basic solution to hydrolyze the isocyanate to the desired 1-(4-bromophenyl)cyclopropylamine. Purify the product by distillation or chromatography. A detailed procedure for a similar Curtius degradation can be found in the literature.[10]

Protocol for the Final Carbamate Formation (Step E to G):

  • Dissolve 1-(4-bromophenyl)cyclopropylamine in a biphasic solvent system (e.g., dichloromethane and aqueous sodium bicarbonate solution).

  • Cool the mixture in an ice bath and add benzyl chloroformate dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Biological Evaluation: A Tiered Approach

A tiered approach to biological evaluation is recommended to efficiently screen and characterize the synthesized derivatives.

Biological_Evaluation_Workflow A Primary Screening (e.g., Enzyme Inhibition Assay at a single high concentration) B Dose-Response Analysis (IC₅₀/EC₅₀ determination for active compounds) A->B C Selectivity Profiling (Testing against related off-target enzymes/receptors) B->C D Cell-Based Assays (e.g., Cytotoxicity, Antiviral activity) B->D E In vivo Studies (Pharmacokinetics and efficacy in animal models) D->E

Caption: Tiered workflow for the biological evaluation of synthesized derivatives.

Example Protocol: Cysteine Protease Inhibition Assay (Primary Screen)

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, the target cysteine protease (e.g., Cathepsin L), and the test compound at a final concentration of 10 µM.

  • Incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding a fluorogenic substrate (e.g., Z-FR-AMC).

  • Monitor the increase in fluorescence over time using a plate reader.

  • Calculate the percentage of inhibition relative to a DMSO control.

Visualizing the Structure-Activity Relationships

The following diagram summarizes the key SAR points discussed in this guide.

SAR_Summary cluster_0 Benzyl Carbamate Moiety cluster_1 1-(4-Bromophenyl)cyclopropyl Core A Substituents on Benzyl Ring: - EWGs may increase potency - EDGs may decrease potency B N-Alkylation: - Can alter binding and stability C Linker Modification: - Urea/Thiocarbamate can change properties D 4-Bromo Group: - Halogen bonding potential - Can be replaced by other halogens E Aryl Ring Substituents: - Fine-tune electronics and sterics F Cyclopropyl Ring: - Provides conformational rigidity - Essential for high affinity Core Core Scaffold Core->A Core->B Core->C Core->D Core->E Core->F

Caption: Summary of the key structure-activity relationships for this compound derivatives.

Conclusion and Future Directions

The this compound scaffold presents a promising platform for the design of novel bioactive molecules. This guide has provided a comprehensive, albeit predictive, analysis of the structure-activity relationships governing this class of compounds. The key takeaways are:

  • The benzyl carbamate moiety is likely crucial for interaction with the biological target, and its electronic properties can be modulated through substitution on the benzyl ring.

  • The 1-(4-bromophenyl)cyclopropyl core provides a rigid framework for optimal presentation of the pharmacophoric elements and engages in specific interactions through the 4-bromophenyl group.

  • Systematic modifications of each component, guided by the principles outlined in this guide, can lead to the identification of derivatives with enhanced potency, selectivity, and drug-like properties.

Future research should focus on the synthesis and biological evaluation of a focused library of derivatives to validate these hypothesized SARs. The experimental protocols provided herein offer a starting point for such investigations. Through a synergistic combination of rational design, chemical synthesis, and biological testing, the full therapeutic potential of this compound derivatives can be unlocked.

References

A Comparative Guide to the Synthetic Strategies for Cyclopropylamines: From Classic Rearrangements to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

The cyclopropylamine motif is a cornerstone in modern medicinal chemistry and agrochemicals, prized for the unique conformational constraints and metabolic stability it imparts to bioactive molecules.[1][2][3] Its three-membered ring system, with its inherent strain and specific electronic properties, offers a powerful tool for chemists to fine-tune the pharmacological profiles of drug candidates.[1][2] Consequently, the development of efficient and versatile synthetic methods for accessing this valuable structural unit has been a significant focus of research.[2]

This guide provides a comparative overview of the principal synthetic routes to cyclopropylamines, offering insights into their mechanisms, scope, and practical applications. We will delve into the nuances of classical rearrangement reactions and explore the advancements in transition-metal-catalyzed cyclopropanations, providing experimental data and protocols to aid researchers in selecting the optimal method for their specific synthetic challenges.

I. Classical Rearrangement Reactions: A Foundation for Cyclopropylamine Synthesis

Rearrangement reactions of carboxylic acid derivatives have long served as a reliable and widely adopted strategy for the synthesis of primary amines, including cyclopropylamines. These methods typically involve the conversion of a cyclopropanecarboxylic acid or its corresponding amide into an intermediate that undergoes rearrangement with the loss of a small molecule to furnish the desired amine.

The Curtius Rearrangement: A Versatile and Widely Used Method

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by various nucleophiles to yield amines, carbamates, or ureas.[4][5] This reaction is particularly valuable for the synthesis of cyclopropylamines due to its broad functional group tolerance and the retention of stereochemistry at the migrating carbon.[4][5]

Mechanism: The reaction proceeds through the formation of an acyl azide from a cyclopropanecarboxylic acid derivative. Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate. The isocyanate is a key intermediate that can be hydrolyzed to the primary amine or reacted with an alcohol (like tert-butanol) to form a Boc-protected amine, a common protecting group strategy in organic synthesis.[4][5]

Advantages:

  • Broad Substrate Scope: Tolerates a wide range of functional groups.

  • Stereoretention: The configuration of the cyclopropane ring is retained during the rearrangement.[5]

  • Versatile Intermediate: The isocyanate intermediate can be trapped with various nucleophiles to afford different amine derivatives.[4]

Limitations:

  • Use of Azides: Acyl azides can be explosive, requiring careful handling.

  • Byproduct Formation: Formation of urea byproducts can occur if the reaction conditions are not strictly anhydrous.[6]

Experimental Data:

Starting MaterialReagentsProductYieldReference
1-Cyclopropylcyclopropanecarboxylic acid1. Et₃N, Ethyl chloroformate, NaN₃; 2. t-BuOH, heatN-Boc-(1-cyclopropyl)cyclopropylamine76%[7]
Substituted cyclopropane carboxylic acidDiphenylphosphoryl azide (DPPA), Et₃N, t-BuOH, tolueneN-Boc-cyclopropylamine70%[8]

Experimental Protocol: Synthesis of N-Boc-(1-cyclopropyl)cyclopropylamine via Curtius Rearrangement [6][7]

  • Acyl Azide Formation: To a solution of 1-cyclopropylcyclopropanecarboxylic acid (1.0 eq) in anhydrous acetone at -5 °C, add triethylamine (1.3 eq) dropwise. After stirring for 15 minutes, add ethyl chloroformate (1.7 eq) dropwise over 30 minutes. Stir for an additional 2 hours at this temperature. A solution of sodium azide (1.8 eq) in water is then added over 1.5 hours.

  • Work-up and Isolation of Acyl Azide: Stir the reaction mixture at 0 °C for 1.5 hours. Concentrate the mixture under reduced pressure at 0 °C. Pour into ice-cold water and extract with diethyl ether. Wash the combined organic layers with ice-cold water and dry thoroughly with MgSO₄ at 0 °C. Concentrate under reduced pressure.

  • Curtius Rearrangement and Trapping: Dissolve the crude acyl azide in anhydrous tert-butanol. Heat the solution to reflux for several hours until the reaction is complete (monitored by TLC or IR spectroscopy).

  • Purification: Remove the solvent under reduced pressure to yield the crude N-Boc-protected (1-cyclopropyl)cyclopropylamine, which can be further purified by chromatography.

The Hofmann Rearrangement: From Amides to Amines

The Hofmann rearrangement offers another classical route to primary amines, starting from primary amides.[9][10] This reaction typically employs a strong oxidant, such as bromine in the presence of a strong base.

Mechanism: The reaction is initiated by the deprotonation of the amide by the base, followed by halogenation at the nitrogen atom to form an N-haloamide. A second deprotonation generates an anion that rearranges, with the alkyl group migrating from the carbonyl carbon to the nitrogen, and the halide ion departing to form an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine.

Advantages:

  • Readily Available Starting Materials: Cyclopropanecarboxamides are easily prepared from the corresponding carboxylic acids.

  • Established Industrial Processes: The Hofmann reaction is used in large-scale industrial syntheses.[11][12]

Limitations:

  • Harsh Reaction Conditions: The use of stoichiometric amounts of corrosive and toxic reagents like bromine and strong base can be a drawback.[9]

  • Waste Generation: The classical Hofmann rearrangement generates significant amounts of waste.[9]

Recent Advances: Electro-induced Hofmann Rearrangement

To address the limitations of the classical Hofmann rearrangement, an electro-induced version has been developed.[9][10] This method avoids the use of stoichiometric oxidants by employing electrochemical conditions to generate the reactive species. In an undivided cell under galvanostatic conditions, a panel of cyclopropyl amides can be converted to the corresponding amines or carbamates in good yields.[9][10]

Experimental Data: Electro-induced Hofmann Rearrangement [9]

Starting AmideProductYield
CyclopropanecarboxamideMethyl cyclopropylcarbamate94%
1-Phenylcyclopropane-1-carboxamideMethyl (1-phenylcyclopropyl)carbamate85%
The Schmidt Reaction: An Alternative Azide-Based Method

The Schmidt reaction is a related rearrangement that converts carboxylic acids to amines using hydrazoic acid under acidic conditions.[13][14]

Mechanism: The reaction is believed to proceed through a protonated acyl azide intermediate, which then undergoes a rearrangement similar to the Curtius rearrangement to form a protonated isocyanate.[13] Hydrolysis of the isocyanate furnishes the primary amine.

Advantages:

  • Direct Conversion from Carboxylic Acids: Bypasses the need to isolate the acyl azide intermediate.

Limitations:

  • Use of Hydrazoic Acid: Hydrazoic acid is highly toxic and explosive.

  • Strongly Acidic Conditions: The reaction requires strongly acidic conditions, which may not be compatible with all substrates.

II. Cyclopropanation Reactions: Constructing the Ring and Amine in Concert

In contrast to the rearrangement strategies that start with a pre-formed cyclopropane ring, cyclopropanation reactions build the three-membered ring and incorporate the nitrogen functionality, often in a highly stereocontrolled manner.

Transition-Metal-Catalyzed Cyclopropanation of Alkenes

Transition-metal-catalyzed reactions of diazo compounds with alkenes are a powerful and versatile method for the synthesis of cyclopropanes.[2][15] By choosing the appropriate catalyst and nitrogen-containing diazo precursor, this method can be adapted for the synthesis of cyclopropylamines.

Mechanism: The reaction involves the formation of a metal carbene intermediate from the reaction of a diazo compound with a transition metal catalyst, commonly rhodium or copper complexes.[15] This highly reactive intermediate then undergoes a [2+1] cycloaddition with an alkene to form the cyclopropane ring. The stereochemistry of the product is influenced by the catalyst and the substituents on both the alkene and the diazo compound.

Advantages:

  • High Efficiency and Selectivity: Can provide high yields and stereoselectivity.

  • Asymmetric Synthesis: Chiral catalysts can be employed to achieve enantioselective cyclopropanation.[15][16]

  • Broad Substrate Scope: A wide variety of alkenes and diazo compounds can be used.[15]

Limitations:

  • Handling of Diazo Compounds: Diazo compounds can be unstable and potentially explosive.

  • Catalyst Cost: Some transition metal catalysts can be expensive.

Experimental Data: Rhodium-Catalyzed Synthesis of trans-2-Arylcyclopropylamines [17]

A general method for the synthesis of trans-2-arylcyclopropylamines involves the Rh₂(OAc)₄-catalyzed reaction of a substituted styrene with ethyl diazoacetate to form the corresponding cyclopropyl ester. Subsequent hydrolysis and Curtius rearrangement afford the desired amine.

Kulinkovich-Type Reactions: From Esters, Amides, and Nitriles

The Kulinkovich reaction and its variations provide a distinct approach to cyclopropylamines from carboxylic acid derivatives or nitriles.[2][3] These reactions typically involve the treatment of the starting material with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.

Mechanism: The reaction is thought to proceed through a titanacyclopropane intermediate, which is formed from the alkene and the titanium catalyst. This intermediate then reacts with the ester, amide, or nitrile to generate the cyclopropylamine.

Advantages:

  • Direct Conversion from Common Functional Groups: Allows for the synthesis of cyclopropylamines directly from readily available starting materials.[2]

  • Good for Substituted Cyclopropylamines: Particularly useful for the synthesis of 1-substituted cyclopropylamines.[18]

Limitations:

  • Stoichiometric Use of Grignard Reagents: Requires the use of stoichiometric amounts of organometallic reagents.

  • Substrate Scope: The reaction is most effective with certain classes of substrates.

III. Other Notable Synthetic Approaches

Beyond the major classes of rearrangement and cyclopropanation reactions, several other methods have emerged as valuable tools for the synthesis of cyclopropylamines.

Reductive Amination

Reductive amination provides a straightforward method for the synthesis of cyclopropylamines from cyclopropanecarboxaldehyde or cyclopropanone.[1] The reaction involves the formation of an imine or enamine intermediate by reacting the carbonyl compound with an amine, which is then reduced in situ to the desired cyclopropylamine.[19] Common reducing agents include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.[1][19]

Synthesis from α-Chloroaldehydes

A highly diastereoselective synthesis of trans-2-substituted-cyclopropylamines has been developed starting from readily available α-chloroaldehydes.[3][20] The reaction proceeds through the trapping of an electrophilic zinc homoenolate with an amine, followed by ring-closure to generate the cyclopropylamine product with high trans selectivity.[3][20]

Summary Comparison of Synthetic Methods

MethodStarting MaterialKey ReagentsAdvantagesLimitations
Curtius Rearrangement Cyclopropanecarboxylic acid derivativeAcyl azide forming reagents (e.g., DPPA, NaN₃)Broad scope, stereoretention, versatile intermediateUse of potentially explosive azides, anhydrous conditions required
Hofmann Rearrangement CyclopropanecarboxamideBr₂, NaOH (classical); Electrochemical setupReadily available starting materials, scalableHarsh conditions and waste (classical), specialized equipment (electro)
Schmidt Reaction Cyclopropanecarboxylic acidHydrazoic acid, strong acidDirect conversion from carboxylic acidUse of highly toxic and explosive hydrazoic acid, harsh conditions
Metal-Catalyzed Cyclopropanation Alkene, Diazo compoundTransition metal catalyst (e.g., Rh, Cu)High efficiency and selectivity, asymmetric synthesis possibleHandling of unstable diazo compounds, catalyst cost
Kulinkovich Reaction Ester, Amide, NitrileGrignard reagent, Ti(IV) catalystDirect conversion from common functional groupsStoichiometric organometallic reagents, substrate limitations
Reductive Amination Cyclopropanone/aldehyde, AmineReducing agent (e.g., NaBH₄)Straightforward, mild conditionsLimited to available carbonyl precursors
From α-Chloroaldehydes α-Chloroaldehyde, AmineCH₂(ZnI)₂High diastereoselectivity for trans-productsSpecific for 2-substituted cyclopropylamines

Visualizing the Synthetic Pathways

Synthetic_Pathways Carboxylic_Acid Cyclopropanecarboxylic Acid Amide Cyclopropanecarboxamide Carboxylic_Acid->Amide Amidation Curtius Curtius Rearrangement Carboxylic_Acid->Curtius Schmidt Schmidt Reaction Carboxylic_Acid->Schmidt Hofmann Hofmann Rearrangement Amide->Hofmann Alkene Alkene + Diazo Compound Metal_Catalysis Metal-Catalyzed Cyclopropanation Alkene->Metal_Catalysis Nitrile Nitrile Kulinkovich Kulinkovich Reaction Nitrile->Kulinkovich Aldehyde α-Chloroaldehyde From_Aldehyde From α-Chloroaldehydes Aldehyde->From_Aldehyde Ketone Cyclopropanone Reductive_Amination Reductive Amination Ketone->Reductive_Amination CPA Cyclopropylamine Curtius->CPA Hofmann->CPA Schmidt->CPA Metal_Catalysis->CPA Kulinkovich->CPA From_Aldehyde->CPA Reductive_Amination->CPA

Caption: Overview of major synthetic routes to cyclopropylamines.

Conclusion

The synthesis of cyclopropylamines is a rich and evolving field, with a diverse array of methods available to the modern chemist. The choice of synthetic route will ultimately depend on a variety of factors, including the desired substitution pattern, stereochemical requirements, substrate compatibility, and scalability. Classical rearrangement reactions like the Curtius and Hofmann rearrangements remain reliable and powerful tools, especially for the synthesis of primary cyclopropylamines from readily available starting materials. For more complex and stereochemically defined targets, transition-metal-catalyzed cyclopropanations and other modern methods offer unparalleled efficiency and control. As the demand for novel cyclopropylamine-containing molecules continues to grow, the development of even more innovative and sustainable synthetic strategies will undoubtedly remain a key area of research.

References

A Comparative Guide to the Preclinical Evaluation of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate for Anticonvulsant Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate for Neurological Potential

This compound is a novel chemical entity for which, to date, no direct in vivo efficacy studies have been published. However, a structural analysis of its constituent moieties—the N-benzyl group, the carbamate functional group, the 4-bromophenyl substituent, and the cyclopropyl ring—suggests a strong rationale for its investigation as a potential anticonvulsant agent. The N-benzyl motif is a key feature in several potent anticonvulsant compounds, and carbamates have a long history in the treatment of epilepsy.[1][2] The 4-bromophenyl and cyclopropyl groups are likely to modulate the compound's pharmacokinetic profile and target engagement.

This guide provides a prospective framework for the in vivo evaluation of this compound, comparing its hypothetical performance to a clinically relevant anticonvulsant, Lacosamide. The experimental designs and data presented herein are illustrative, based on established preclinical models and data from structurally related compounds, to provide a robust roadmap for future research.

Proposed Mechanism of Action: A Hypothesis Grounded in Structural Analogy

The precise mechanism of action for this compound is yet to be elucidated. However, based on its structural components, a plausible hypothesis is the modulation of voltage-gated sodium channels. Several N-benzyl-containing anticonvulsants are known to interact with these channels, leading to a reduction in neuronal hyperexcitability.[1][3] The carbamate moiety may also contribute to this activity, potentially through a different binding site or by influencing the compound's interaction with the channel.

Alternatively, the carbamate structure is also a well-known feature of cholinesterase inhibitors.[4][5] Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can lead to increased acetylcholine levels in the synapse, which has been shown to have anticonvulsant effects in some models. Therefore, a dual mechanism of action involving both sodium channel modulation and cholinesterase inhibition cannot be ruled out and warrants investigation.

Comparative Framework: Benchmarking Against a Clinically Proven Anticonvulsant

To provide a meaningful context for the hypothetical efficacy of this compound, we will compare its projected performance against Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide). Lacosamide is an established antiepileptic drug with a well-characterized in vivo profile, making it an excellent benchmark.[3]

Hypothetical In Vivo Efficacy Studies: A Detailed Protocol

The following experimental protocols outline a standard preclinical workflow for assessing the anticonvulsant potential of a novel compound.

Experimental Workflow

G cluster_0 Pre-study cluster_1 In Vivo Efficacy Models cluster_2 Data Analysis Compound Synthesis\n& Characterization Compound Synthesis & Characterization Formulation Development Formulation Development Compound Synthesis\n& Characterization->Formulation Development MES Test MES Test Formulation Development->MES Test Dose Range Finding scPTZ Test scPTZ Test Formulation Development->scPTZ Test 6Hz Seizure Model 6Hz Seizure Model Formulation Development->6Hz Seizure Model ED50 Determination ED50 Determination MES Test->ED50 Determination scPTZ Test->ED50 Determination 6Hz Seizure Model->ED50 Determination Therapeutic Index Calculation Therapeutic Index Calculation ED50 Determination->Therapeutic Index Calculation G cluster_0 Potential Mechanisms of Action Neuronal_Hyperexcitability Neuronal Hyperexcitability VGSC Voltage-Gated Sodium Channels (VGSCs) Neuronal_Hyperexcitability->VGSC Activates Reduced_Excitability Reduced Neuronal Excitability AChE Acetylcholinesterase (AChE) ACh_Levels Increased Synaptic Acetylcholine AChE->ACh_Levels Leads to ACh_Levels->Reduced_Excitability Contributes to Anticonvulsant_Effect Anticonvulsant_Effect Reduced_Excitability->Anticonvulsant_Effect Results in Benzyl_Carbamate This compound Benzyl_Carbamate->VGSC Inhibits Benzyl_Carbamate->AChE Inhibits

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profile of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to predicting its therapeutic efficacy and potential for adverse effects. This guide provides an in-depth analysis of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate, a molecule of interest in medicinal chemistry. Due to the limited publicly available data on this specific compound, this guide synthesizes information from structurally related molecules and established pharmacological principles to predict its likely cross-reactivity profile. Furthermore, we present detailed experimental protocols to enable researchers to empirically determine its selectivity and compare it against relevant alternatives.

Deconstructing the Molecule: Predicting Cross-Reactivity from Structural Motifs

The structure of this compound contains three key pharmacophores that inform its potential biological targets and off-targets: the phenylcyclopropylamine core, the carbamate linker, and the bromophenyl group.

  • The Phenylcyclopropylamine Moiety: This rigid scaffold is a well-known feature in inhibitors of monoamine oxidases (MAOs) , enzymes critical for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. The parent compound, tranylcypromine (a phenylcyclopropylamine), is a non-selective MAO inhibitor used as an antidepressant. Therefore, it is highly probable that this compound will exhibit inhibitory activity against both MAO-A and MAO-B.

  • The Carbamate Group: Carbamates are a classic class of acetylcholinesterase (AChE) inhibitors.[1] By reversibly carbamylating the serine residue in the active site of AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine. This is the mechanism of action for several drugs used to treat Alzheimer's disease, such as rivastigmine.[1] Thus, interaction with AChE is a primary predicted cross-reactivity for this molecule.

  • The Bromophenyl Group and Overall Lipophilicity: The presence of a halogenated aromatic ring increases the lipophilicity of the molecule, which can facilitate its entry into the active sites of various enzymes, including cytochrome P450 (CYP) enzymes . These enzymes are central to drug metabolism, and inhibition of specific CYP isoforms can lead to significant drug-drug interactions.

Based on this structural analysis, a primary cross-reactivity concern for this compound lies with MAOs, AChE, and various CYP isoforms.

Experimental Validation: A Roadmap to Defining the Cross-Reactivity Profile

To move from prediction to empirical evidence, a systematic experimental evaluation is essential. The following section details robust protocols for assessing the inhibitory potential of this compound against its most likely off-targets.

Initial Broad-Spectrum Off-Target Screening

For a comprehensive and unbiased assessment of cross-reactivity, utilizing a commercial off-target screening service is a highly efficient first step. Companies like Eurofins Discovery and Reaction Biology offer extensive panels of receptors, enzymes, transporters, and ion channels. These services provide a broad overview of a compound's interaction profile early in the development process, identifying potential liabilities that may not be predicted from its structure alone.[2][3][4][5][6]

dot

Caption: A generalized workflow for identifying and characterizing off-target activities of a small molecule.

Focused Enzyme Inhibition Assays

Following broad screening, or as a targeted initial approach, specific enzyme inhibition assays for the predicted off-targets are crucial.

This assay measures the ability of the test compound to inhibit the activity of MAO-A and MAO-B. The principle involves the oxidative deamination of a substrate by MAO, which produces hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.[7][8][9][10][11]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound and known selective MAO-A (e.g., Clorgyline) and MAO-B (e.g., Selegiline) inhibitors in assay buffer.[][13][14][15][16]

    • Reconstitute recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine or kynuramine), HRP, and a fluorescent probe (e.g., Amplex Red) in assay buffer according to the manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add the test compound dilutions, control inhibitors, or vehicle (DMSO) to the respective wells.

    • Add the MAO-A or MAO-B enzyme to all wells except the blank.

    • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate/probe/HRP mixture to all wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission for Amplex Red) in a kinetic mode for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

dot

MAO_Assay MAO MAO-A or MAO-B H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 Oxidative Deamination Substrate Substrate (e.g., Tyramine) Substrate->MAO Fluorescence Fluorescent Product H2O2->Fluorescence Probe Fluorescent Probe + HRP Probe->Fluorescence Reaction Inhibitor Test Compound Inhibitor->MAO Inhibition

Caption: Principle of the fluorometric monoamine oxidase (MAO) inhibition assay.

This high-throughput assay assesses the inhibitory potential of a compound against major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). The assay utilizes specific fluorogenic substrates that are converted into fluorescent products by the respective CYP enzymes.[17][18][19][20][21]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution and serial dilutions of this compound and known CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) in a suitable solvent.[22][23][24][25][26]

    • Prepare reaction mixtures containing recombinant human CYP enzymes (e.g., Bactosomes), a NADPH regenerating system, and the specific fluorogenic substrate for each isoform in a buffer solution.

  • Assay Procedure (384-well plate format):

    • Dispense the test compound dilutions, control inhibitors, or vehicle into the wells.

    • Add the CYP enzyme/substrate mixture to all wells.

    • Pre-incubate for a short period at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the reaction rate from the linear portion of the fluorescence versus time curve.

    • Determine the percent inhibition for each concentration of the test compound.

    • Calculate the IC₅₀ value by fitting the dose-response curve.

This assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically.[27][28][29][30]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution and serial dilutions of this compound and a known AChE inhibitor (e.g., donepezil or galantamine) in assay buffer.[1][31][32][33][34]

    • Prepare solutions of AChE enzyme, acetylthiocholine iodide (substrate), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure (96-well plate format):

    • Add buffer, test compound dilutions, control inhibitor, or vehicle to the respective wells.

    • Add the AChE enzyme solution to all wells except the blank.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of the substrate and DTNB.

    • Measure the absorbance at 412 nm in a kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute).

    • Determine the percent inhibition for each concentration of the test compound.

    • Calculate the IC₅₀ value from the dose-response curve.

Comparative Analysis: Benchmarking Against Alternatives

To provide context for the experimental findings, it is crucial to compare the cross-reactivity profile of this compound with established compounds that have similar structural features or therapeutic targets.

Table 1: Comparison of Inhibitory Potency (Hypothetical Data)

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)AChE IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
This compound To be determinedTo be determinedTo be determinedTo be determined
Tranylcypromine (Non-selective MAOI)~200~150>100Moderate Inhibitor
Selegiline (Selective MAO-B Inhibitor)>1000~10>100Weak Inhibitor
Donepezil (AChE Inhibitor)>10,000>10,000~0.01Weak Inhibitor
Ketoconazole (Strong CYP3A4 Inhibitor)>10,000>10,000>100~0.05

This table presents hypothetical data to illustrate how the results for the test compound can be compared with known inhibitors.

Conclusion and Future Directions

This guide provides a predictive framework for the cross-reactivity profile of this compound, highlighting its potential interactions with monoamine oxidases, acetylcholinesterase, and cytochrome P450 enzymes. The detailed experimental protocols offer a clear path for researchers to empirically validate these predictions and quantify the compound's selectivity.

A thorough understanding of a compound's off-target interactions is a cornerstone of modern drug discovery. By systematically evaluating the cross-reactivity of novel chemical entities, researchers can make more informed decisions, leading to the development of safer and more effective therapeutics. The insights gained from the proposed studies will be instrumental in guiding the future development and potential therapeutic applications of this compound and its analogs.

References

A Researcher's Guide to Navigating the Metabolic Stability of Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the metabolic stability of a compound is a critical determinant of its clinical success. Carbamate derivatives, a versatile class of compounds utilized in pharmaceuticals and agrochemicals, present unique metabolic profiles that warrant careful consideration. This guide offers an in-depth comparison of the metabolic stability of various carbamate derivatives, supported by experimental data and protocols, to empower researchers in making informed decisions during lead optimization and candidate selection.

The Pivotal Role of Metabolic Stability in Drug Efficacy

The journey of a drug from administration to its target site is fraught with metabolic hurdles, primarily in the liver. The carbamate moiety (R-O-C(=O)N(R')R''), while often integral to a molecule's therapeutic activity, is also a potential site for enzymatic attack. The rate and extent of this metabolism, or its stability, directly influence a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable might accumulate to toxic levels. Therefore, a thorough understanding and early assessment of metabolic stability are paramount.

Deconstructing the Metabolism of Carbamates: Key Pathways and Influential Factors

The metabolic fate of carbamate derivatives is primarily governed by two major enzymatic pathways: hydrolysis and oxidation.

1. Hydrolysis by Esterases: Carboxylesterases are key players in the hydrolytic cleavage of the carbamate bond, yielding an alcohol, an amine, and carbon dioxide. The rate of this hydrolysis is significantly influenced by the chemical nature of the substituents on the oxygen and nitrogen atoms of the carbamate group.

2. Oxidation by Cytochrome P450 (CYP) Enzymes: The versatile CYP450 enzyme superfamily, abundant in the liver, catalyzes a range of oxidative transformations on carbamate derivatives. These can include N-dealkylation, O-dealkylation, and hydroxylation of the alkyl or aryl substituents. For instance, in human liver microsomes, CYP3A4 is a major enzyme responsible for the oxidation of carbamates like carbofuran.[2][3]

The interplay between these pathways and the structural features of the carbamate derivative dictates its overall metabolic stability. A general trend observed is that the metabolic lability of carbamates decreases in the following order: aryl-OCO-NHalkyl >> alkyl-OCO-NHalkyl ~ alkyl-OCO-N(alkyl)₂ ≥ alkyl-OCO-N(endocyclic) ≥ aryl-OCO-N(alkyl)₂ ~ aryl-OCO-N(endocyclic) ≥ alkyl-OCO-NHAryl ~ alkyl-OCO-NHacyl >> alkyl-OCO-NH₂ > cyclic carbamates.[3][4] This highlights that substitutions on both the oxygen and nitrogen termini significantly modulate stability.

graph Metabolism_Pathways {
  graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368"];

Carbamate [label="Carbamate Derivative\n(R-O-CO-NR'R'')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(Esterases)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation\n(CYP450s)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Metabolites_H [label="Alcohol (R-OH) +\nAmine (HNR'R'') + CO2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolites_O [label="Oxidized Metabolites\n(e.g., Hydroxylated, N-dealkylated)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Carbamate -> Hydrolysis [label="Cleavage of\ncarbamate bond"]; Carbamate -> Oxidation [label="Modification of\nsubstituents"]; Hydrolysis -> Metabolites_H; Oxidation -> Metabolites_O; }

Figure 2: Workflow for a typical liver microsomal stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test carbamate derivative (e.g., 1 mM in DMSO).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) with cold buffer.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the liver microsome suspension and the test compound (final concentration typically 1 µM). Pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Processing:

    • Immediately add the aliquot to a tube or well containing a cold quenching solution (e.g., acetonitrile or methanol) with an internal standard to stop the reaction and precipitate proteins.

    • Vortex and centrifuge the samples at high speed to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an analysis plate or vials.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[1]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .[5]

In Vitro Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II metabolic enzymes present in intact liver cells.

Objective: To determine the rate of disappearance of a carbamate derivative when incubated with suspended or plated hepatocytes.

The protocol is similar to the microsomal stability assay, with the key difference being the use of a hepatocyte suspension or plated hepatocytes instead of microsomes. The data analysis remains the same, with the intrinsic clearance being expressed as µL/min/10^6 cells.

Comparative Metabolic Stability of Carbamate Derivatives

The following table provides a comparative summary of the in vitro metabolic stability of several carbamate derivatives in human liver microsomes (HLM) or hepatocytes. It is important to note that direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Carbamate DerivativeTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint)Primary Metabolic Pathway(s)Key Enzymes
Carbofuran HLM-14-fold less efficient than in rat or mouse liver microsomes[3]Ring hydroxylation[3]CYP3A4, CYP1A2, CYP2C19[2][3]
Furathiocarb HLM-Carbofuran pathway is 4.3-fold more predominant than oxidation pathwayN-S bond cleavage, sulfoxidation, hydroxylationCYP3A4, CYP2C19, CYP2D6, CYP3A5, CYP2A6
Aldicarb Animal Liver MicrosomesRapidly metabolized-Sulfoxidation, Hydrolysis[6]CYP450s, FMOs[6]
Methiocarb Rat Plasma & Liver MicrosomesNot hydrolyzed by microsomes, but by plasma-Sulfoxidation, Hydrolysis[7]CYP450s, FMOs, Esterases[7]
Mexacarbate (Zectran) Human Liver Supernatant--N-demethylation, hydroxylationOxidative enzymes[2]
Physostigmine --High clearanceHydrolysisEsterases
Bendiocarb --Rapidly metabolized and excretedCleavage of carbamate esterLiver microsome enzymes
Methomyl ---Hydrolysis, isomerization-
Propoxur ---Hydroxylation, N-dealkylation-

Data is compiled from various sources and is intended for comparative purposes. Absolute values may vary between studies.

Causality Behind Experimental Choices and Self-Validating Systems

The choice between a microsomal and a hepatocyte assay depends on the stage of drug discovery and the specific questions being addressed. Microsomal assays are often used in early screening due to their high-throughput nature and cost-effectiveness for assessing Phase I metabolism.[5] Hepatocyte assays, while more complex and lower throughput, provide a more physiologically relevant system by incorporating both Phase I and Phase II enzymes, as well as transporter functions.

To ensure the trustworthiness of these assays, they are designed as self-validating systems. This includes:

  • Negative Controls: Incubations without the NADPH regenerating system are crucial to assess non-enzymatic degradation of the compound.

  • Positive Controls: The inclusion of compounds with known metabolic profiles (e.g., high and low clearance compounds) validates the metabolic competency of the liver preparation.

  • Time-Zero Samples: These samples, where the reaction is stopped immediately after adding the test compound, serve as a baseline for 100% compound availability.

Authoritative Grounding and Regulatory Context

The design and interpretation of metabolic stability studies are guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These agencies provide comprehensive guidelines on in vitro and in vivo drug interaction studies, which include recommendations for assessing metabolic pathways and stability. Adherence to these guidelines is crucial for regulatory submissions.

Conclusion: A Strategic Approach to Carbamate Drug Design

The metabolic stability of carbamate derivatives is a multifaceted property governed by their chemical structure and the enzymatic machinery of the liver. A thorough and early assessment of metabolic stability using in vitro tools like microsomal and hepatocyte assays is a cornerstone of modern drug discovery. By understanding the key metabolic pathways, the factors that influence stability, and by employing robust experimental protocols, researchers can strategically design and select carbamate derivatives with optimized pharmacokinetic profiles, ultimately increasing the probability of developing safe and effective medicines. This guide provides a foundational framework for navigating the complexities of carbamate metabolism, empowering scientists to make data-driven decisions in their quest for novel therapeutics.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.